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  • Product: 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide
  • CAS: 216596-73-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide in Bacterial Quorum Sensing

Executive Summary 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide , widely recognized in the literature as 3-hydroxy-C12-HSL or 3-OH-C12-HSL , is a critical signaling molecule belonging to the N-acylhomoserine la...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide , widely recognized in the literature as 3-hydroxy-C12-HSL or 3-OH-C12-HSL , is a critical signaling molecule belonging to the N-acylhomoserine lactone (AHL) family[1]. In Gram-negative bacteria, AHLs govern quorum sensing (QS)—a cell-density-dependent communication system that regulates gene expression, virulence factor production, and biofilm formation[1].

While Pseudomonas aeruginosa predominantly utilizes the oxo-derivative (3-oxo-C12-HSL), 3-hydroxy-C12-HSL serves as the primary autoinducer for the opportunistic pathogen Acinetobacter baumannii[2]. Furthermore, recent discoveries in host-microbe symbiosis have revealed that eukaryotic hosts can enzymatically convert 3-oxo-C12-HSL into 3-hydroxy-C12-HSL to modulate bacterial behavior[3]. This whitepaper provides an in-depth analysis of the physicochemical properties, biosynthetic pathways, biological significance, and validated analytical workflows for isolating and quantifying this vital signaling molecule.

Physicochemical Properties & Structural Dynamics

3-hydroxy-C12-HSL consists of a hydrophilic homoserine lactone ring linked via an amide bond to a 12-carbon acyl chain bearing a hydroxyl group at the C3 position. This amphiphilic nature dictates its solubility, membrane permeability, and extraction protocols.

Table 1: Core Physicochemical and Analytical Properties

PropertyValue
IUPAC Name 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide
Common Abbreviations 3-hydroxy-C12-HSL, 3-OH-C12-HSL
CAS Number 216596-73-5[1]
Molecular Formula C16H29NO4[1]
Molecular Weight 299.41 g/mol [1]
Precursor Ion[M+H]⁺ m/z 300.2[2]
Product Ion (Lactone Ring) m/z 102.1[4]
Solubility DMF, DMSO, Acetonitrile, Chloroform[1]
Storage & Stability Stable for ≥2 years at -20°C; protect from light/moisture[1]

Biosynthesis and Enzymatic Modification

The presence of 3-hydroxy-C12-HSL in a biological system typically originates from one of two distinct pathways: native biosynthesis or enzymatic modification (quorum quenching/modulation).

Native Biosynthesis in Acinetobacter baumannii

In A. baumannii, the LuxI-type autoinducer synthase AbaI is responsible for the native production of 3-hydroxy-C12-HSL[2]. AbaI catalyzes the condensation of S-adenosylmethionine (SAM) with 3-hydroxy-dodecanoyl-acyl carrier protein (ACP). Once synthesized, the molecule diffuses extracellularly. Upon reaching a critical threshold concentration, it binds to the cognate LuxR-type receptor, AbaR , triggering a positive feedback loop that upregulates abaI expression and activates downstream virulence genes[2][5].

Enzymatic Reduction via Oxidoreductases

In complex microbiomes, 3-hydroxy-C12-HSL can be generated through the enzymatic reduction of 3-oxo-C12-HSL. This is a form of signal modification that alters the transcriptional response of the target bacteria. For instance:

  • Bacterial Origin: The soil metagenome-derived oxidoreductase BpiB09 acts as a short-chain dehydrogenase/reductase, converting 3-oxo-C12-HSL to 3-hydroxy-C12-HSL, thereby attenuating P. aeruginosa virulence[3].

  • Eukaryotic Origin: The freshwater polyp Hydra utilizes a host-derived oxidoreductase to specifically reduce long-chain 3-oxo-HSLs into 3-hydroxy-HSLs. This modification induces a phenotypic switch in its main colonizer, Curvibacter, repressing ribosome synthesis while activating chemotaxis pathways to manage host colonization[3][6].

Biosynthesis SAM S-adenosylmethionine (SAM) AbaI AbaI Synthase (A. baumannii) SAM->AbaI ACP 3-hydroxy-dodecanoyl-ACP ACP->AbaI Target 3-hydroxy-C12-HSL AbaI->Target Native Synthesis Oxo 3-oxo-C12-HSL Oxidoreductase Oxidoreductase (e.g., BpiB09 / Hydra) Oxo->Oxidoreductase Oxidoreductase->Target Enzymatic Reduction AbaR AbaR Receptor (Biofilm/Virulence) Target->AbaR Binding & Activation

Figure 1: Pathways yielding 3-hydroxy-C12-HSL via native AbaI synthesis or enzymatic reduction of 3-oxo-C12-HSL.

Biological Significance & Virulence Regulation

The structural variation between an oxo- group and a hydroxy- group at the C3 position significantly alters the binding affinity and steric interactions within the ligand-binding domain of LuxR-type receptors.

In A. baumannii, the AbaI/AbaR system is intrinsically linked to the pathogen's ability to survive on abiotic surfaces and resist desiccation[7]. The binding of 3-hydroxy-C12-HSL to AbaR is a prerequisite for the maturation of robust biofilms[5]. Mutants lacking the abaI gene fail to produce 3-hydroxy-C12-HSL, resulting in severely impaired biofilm development, reduced surface motility, and a significant decrease in virulence, which translates to higher survival rates in murine infection models[2][5]. Consequently, 3-hydroxy-C12-HSL and its synthetic structural analogs are prime targets for the development of quorum quenching therapeutics designed to disarm multidrug-resistant A. baumannii without exerting selective pressure for antibiotic resistance[4].

Experimental Protocols: Extraction and LC-MS/MS Quantification

Because AHLs are present in trace amounts (picomolar to nanomolar ranges) in biological matrices, highly sensitive and specific analytical techniques are required. The following protocol establishes a self-validating workflow for the extraction and tandem mass spectrometry (LC-MS/MS) quantification of 3-hydroxy-C12-HSL.

Phase 1: Liquid-Liquid Extraction (LLE)

Causality Focus: The extraction must partition the moderately hydrophobic AHL from polar media while preventing the spontaneous alkaline hydrolysis (lactonolysis) of the homoserine lactone ring.

  • Sample Preparation: Centrifuge bacterial cultures at 10,000 × g for 10 minutes at 4°C to pellet cells. Collect the cell-free supernatant.

  • Acidification & Partitioning: Add an equal volume of acidified ethyl acetate (containing 0.1% acetic acid) to the supernatant. Note: The acidic environment protonates the lactone ring, stabilizing it against hydrolysis and driving the uncharged molecule into the organic phase.

  • Separation: Vortex vigorously for 2 minutes, then centrifuge at 5,000 × g for 5 minutes to achieve clean phase separation.

  • Collection: Carefully transfer the upper organic layer to a clean glass vial. Repeat the extraction process twice to maximize analyte recovery.

  • Concentration: Evaporate the pooled organic phases to complete dryness under a gentle stream of nitrogen gas. Note: Nitrogen prevents the oxidative degradation of the lipid tail during concentration.

Phase 2: LC-MS/MS Analysis

Causality Focus: Electrospray ionization (ESI) combined with Multiple Reaction Monitoring (MRM) provides unparalleled specificity by isolating the parent ion and measuring a structurally definitive fragment[4].

  • Reconstitution: Dissolve the dried extract in 100 µL of HPLC-grade methanol or acetonitrile[2].

  • Chromatography: Inject 10 µL onto a C18 reverse-phase UPLC column (e.g., 2.1 × 100 mm, 1.7 µm particle size)[2].

  • Gradient Elution: Utilize a mobile phase consisting of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid). Note: Formic acid acts as an ion-pairing agent, enhancing protonation and ionization efficiency in the positive ESI source.

  • Mass Spectrometry Parameters: Operate the triple quadrupole mass spectrometer in Positive ESI MRM mode.

    • Precursor Ion: Set Q1 to isolate m/z 300.2 ([M+H]⁺)[2].

    • Product Ion: Set Q3 to monitor m/z 102.1[4]. Note: Collision-induced dissociation (CID) cleaves the amide bond, yielding the highly stable homoserine lactone ring fragment (m/z 102.1), which is the universal hallmark of AHLs[4].

LCMS_Workflow Sample 1. Sample Collection (Culture Supernatant / Plasma) Extraction 2. Liquid-Liquid Extraction (Ethyl Acetate / Acetonitrile) Sample->Extraction Prep 3. Lyophilization & Reconstitution (Methanol/Water) Extraction->Prep LC 4. UPLC Separation (C18 Column, Gradient Elution) Prep->LC MS 5. ESI-MS/MS Detection (MRM: m/z 300.2 -> 102.1) LC->MS

Figure 2: Standardized LC-MS/MS workflow for the extraction and definitive quantification of 3-hydroxy-C12-HSL.

References

  • Niu, C., et al. "Isolation and Characterization of an Autoinducer Synthase from Acinetobacter baumannii." Journal of Bacteriology, ASM Journals. Available at: [Link]

  • Harding, C. M., et al. "The Mechanisms of Disease Caused by Acinetobacter baumannii." Frontiers in Cellular and Infection Microbiology. Available at:[Link]

  • Nowak, P., et al. "Acinetobacter baumannii: biology and drug resistance — role of carbapenemases." Folia Histochemica et Cytobiologica, Via Medica Journals. Available at: [Link]

  • Pietschke, C., et al. "Host modification of a bacterial quorum-sensing signal induces a phenotypic switch in bacterial symbionts." Proceedings of the National Academy of Sciences (PNAS). Available at: [Link]

  • Pietschke, C., et al. "Analysis of the QQ Mechanism of Hydra Polyps by MALDI-TOF-MS and LC-ESI-MS." PNAS. Available at: [Link]

  • Chan, K. G., et al. "Tandem Mass Spectrometry Detection of Quorum Sensing Activity in Multidrug Resistant Clinical Isolate Acinetobacter baumannii." Sensors (Basel), PMC. Available at:[Link]

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Exploratory

A Comprehensive Technical Guide to 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (3-OH-C12-HSL)

An Essential Quorum Sensing Signal Molecule in Microbiology and Drug Development Abstract This technical guide provides an in-depth exploration of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide, commonly known a...

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Author: BenchChem Technical Support Team. Date: April 2026

An Essential Quorum Sensing Signal Molecule in Microbiology and Drug Development

Abstract

This technical guide provides an in-depth exploration of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide, commonly known as 3-OH-C12-HSL, a key N-acyl-homoserine lactone (AHL) involved in bacterial quorum sensing. With the CAS number 216596-73-5, this molecule plays a pivotal role in regulating gene expression in various Gram-negative bacteria, most notably Pseudomonas aeruginosa. This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing its physicochemical properties, synthesis, purification, analytical characterization, and biological applications. Furthermore, it offers detailed protocols for its use in quorum sensing bioassays and discusses its stability, providing a foundational understanding for its application in research and as a potential target for novel antimicrobial strategies.

Introduction: The Significance of 3-OH-C12-HSL in Bacterial Communication

In the intricate world of microbiology, bacteria have evolved sophisticated communication systems to coordinate their collective behavior. This process, known as quorum sensing (QS), relies on the production, release, and detection of small signaling molecules called autoinducers.[1] N-acyl-homoserine lactones (AHLs) represent a prominent class of these autoinducers, primarily utilized by Gram-negative bacteria to regulate a wide array of physiological processes, including biofilm formation, virulence factor production, and antibiotic resistance.[2]

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (3-OH-C12-HSL) is a crucial member of the AHL family. Its significance is underscored by its role as a primary signaling molecule in the opportunistic human pathogen Pseudomonas aeruginosa, a bacterium notorious for its intrinsic and acquired resistance to multiple antibiotics and its ability to form resilient biofilms in clinical settings.[3][4] Understanding the synthesis, function, and detection of 3-OH-C12-HSL is therefore paramount for developing novel therapeutic interventions that disrupt bacterial communication, a strategy often referred to as "quorum quenching." This guide aims to provide the technical foundation necessary for researchers to effectively work with and study this important molecule.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of 3-OH-C12-HSL is fundamental for its handling, storage, and analysis.

PropertyValueReference
CAS Number 216596-73-5[5]
Molecular Formula C₁₆H₂₉NO₄[6]
Molecular Weight 299.41 g/mol [7]
Appearance White to off-white powder[8]
Solubility Soluble in organic solvents such as Dimethyl sulfoxide (DMSO) and Dimethylformamide (DMF). The use of ethanol and other primary alcohols is not recommended as they can open the lactone ring.[9]
Storage Store at -20°C for long-term stability.[7]
Analytical Characterization

Precise analytical techniques are essential for the identification and quantification of 3-OH-C12-HSL.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for the detection of 3-OH-C12-HSL. In positive ionization mode, the molecule is typically observed as the protonated molecule [M+H]⁺.[3]

ParameterValue (m/z)Reference
Precursor Ion [M+H]⁺ 300.2[10]
Key Product Ions 102.1 (Homoserine lactone ring), 199.1[3][10]

The characteristic fragmentation pattern involves the cleavage of the amide bond, yielding the stable homoserine lactone ring fragment at m/z 102.1.[3]

Synthesis and Purification

The synthesis of 3-OH-C12-HSL requires a stereocontrolled approach to yield the biologically active (S)-enantiomer of the homoserine lactone moiety. The following is a generalized protocol based on established methods for AHL synthesis.[1][11]

Synthetic Workflow

Caption: General workflow for the synthesis of 3-OH-C12-HSL.

Detailed Synthetic Protocol

Materials:

  • 3-Hydroxydodecanoic acid

  • (S)-α-amino-γ-butyrolactone hydrobromide

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 4-Dimethylaminopyridine (DMAP)

  • Dichloromethane (DCM), anhydrous

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., ethyl acetate, hexane)

Procedure:

  • Activation of the Carboxylic Acid:

    • Dissolve 3-hydroxydodecanoic acid (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add DMAP (0.1 equivalents) to the solution.

    • Cool the mixture to 0°C in an ice bath.

    • Add DCC or EDC (1.1 equivalents) to the cooled solution and stir for 30 minutes at 0°C.

  • Coupling Reaction:

    • In a separate flask, dissolve (S)-α-amino-γ-butyrolactone hydrobromide (1.2 equivalents) and triethylamine (1.5 equivalents) in anhydrous DCM.

    • Add this solution dropwise to the activated carboxylic acid mixture at 0°C.

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up:

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct (if DCC was used).

    • Wash the filtrate sequentially with saturated NaHCO₃ solution, water, and brine.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

Purification

The crude 3-OH-C12-HSL can be purified using silica gel column chromatography.[12] A gradient elution system, for example, with increasing polarity using a mixture of hexane and ethyl acetate, is typically effective. The fractions containing the desired product, as identified by thin-layer chromatography (TLC), are collected and the solvent is evaporated. For higher purity, High-Performance Liquid Chromatography (HPLC) with a C18 reversed-phase column can be employed.[2]

Mechanism of Action in Quorum Sensing

3-OH-C12-HSL functions as a signaling molecule in the las quorum sensing system of P. aeruginosa. The mechanism involves the following key steps:

  • Synthesis: The LuxI-type synthase, LasI, synthesizes 3-OH-C12-HSL from S-adenosylmethionine (SAM) and a specific acyl-acyl carrier protein (acyl-ACP).

  • Diffusion and Accumulation: As the bacterial population density increases, 3-OH-C12-HSL diffuses across the cell membrane and accumulates in the extracellular environment.

  • Receptor Binding: Once a threshold concentration is reached, 3-OH-C12-HSL diffuses back into the cells and binds to its cognate cytoplasmic receptor, the LuxR-type transcriptional regulator LasR.

  • Dimerization and DNA Binding: The 3-OH-C12-HSL/LasR complex dimerizes and binds to specific DNA sequences known as las boxes located in the promoter regions of target genes.

  • Gene Expression: This binding event activates the transcription of a suite of genes, including those encoding for virulence factors (e.g., elastase, exotoxin A) and biofilm formation components.

QuorumSensing cluster_cell Bacterial Cell cluster_env Extracellular Environment LasI LasI Synthase AHL_out 3-OH-C12-HSL LasI->AHL_out Synthesis & Diffusion LasR LasR Receptor AHL_LasR 3-OH-C12-HSL-LasR Complex LasR->AHL_LasR DNA DNA (las box) AHL_LasR->DNA Dimerization & Binding Virulence Virulence & Biofilm Genes DNA->Virulence Transcriptional Activation AHL_out->LasR Diffusion & Binding (High Concentration)

Caption: The las quorum sensing circuit mediated by 3-OH-C12-HSL.

Experimental Protocols: Quorum Sensing Bioassays

Bioassays are critical for studying the biological activity of 3-OH-C12-HSL and for screening potential quorum sensing inhibitors.

Chromobacterium violaceum CV026 Disk Diffusion Bioassay

C. violaceum CV026 is a mutant strain that does not produce its own AHLs but produces the purple pigment violacein in the presence of exogenous short-chain AHLs. While not the primary reporter for the long-chain 3-OH-C12-HSL, this assay is a common starting point for screening general AHL activity or inhibition.[13]

Materials:

  • Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar plates

  • 3-OH-C12-HSL stock solution (in a suitable solvent like DMSO)

  • Sterile filter paper disks (6 mm)

  • Test compounds (potential inhibitors)

Procedure:

  • Prepare an overnight culture of C. violaceum CV026 in LB broth.

  • Spread-plate the culture onto LB agar plates to create a bacterial lawn.

  • Impregnate sterile filter paper disks with a known amount of 3-OH-C12-HSL (as a positive control) and with the test compounds. A disk with solvent only serves as a negative control.

  • Place the disks onto the inoculated agar plates.

  • Incubate the plates at 30°C for 24-48 hours.

  • Observe the plates for the production of a purple ring around the disks containing active AHLs. Inhibition of purple color formation around a disk containing both AHL and a test compound indicates quorum quenching activity.[6]

Reporter Strain-Based Microplate Assay

Reporter strains, such as E. coli or A. tumefaciens carrying a plasmid with an AHL-inducible promoter fused to a reporter gene (e.g., lacZ for β-galactosidase or gfp for green fluorescent protein), provide a quantitative measure of AHL activity.[14][15]

Materials:

  • AHL reporter strain (e.g., Agrobacterium tumefaciens NTL4(pCF218)(pCF372))

  • LB broth

  • 96-well microtiter plates

  • 3-OH-C12-HSL standard solutions of known concentrations

  • Test compounds

  • Plate reader for measuring absorbance or fluorescence

Procedure:

  • Grow an overnight culture of the reporter strain.

  • Dilute the culture in fresh LB broth.

  • In a 96-well plate, add the diluted bacterial culture to wells containing serial dilutions of 3-OH-C12-HSL or the test compounds.

  • Include appropriate controls (bacteria alone, bacteria with solvent).

  • Incubate the plate at the optimal growth temperature with shaking.

  • After a set incubation period (e.g., 4-6 hours), measure the reporter gene expression (e.g., β-galactosidase activity using ONPG or GFP fluorescence).

  • Quantify the induction of the reporter gene as a function of 3-OH-C12-HSL concentration. For inhibitor screening, measure the reduction in reporter signal in the presence of a fixed concentration of 3-OH-C12-HSL.

Stability and Degradation

The stability of AHLs is a critical factor in experimental design and in their biological relevance. The lactone ring of 3-OH-C12-HSL is susceptible to pH-dependent hydrolysis.[16][17]

  • Alkaline Conditions (pH > 7): The lactone ring is readily hydrolyzed, leading to the formation of the inactive N-acyl-homoserine. This degradation is accelerated at higher temperatures.[17]

  • Acidic Conditions (pH < 7): The lactone ring is relatively stable.

  • Temperature: Increased temperature enhances the rate of lactonolysis.[16]

For experimental consistency, it is crucial to prepare fresh aqueous solutions of 3-OH-C12-HSL and to consider the pH and temperature of the assay medium. Stock solutions in anhydrous organic solvents like DMSO are stable for extended periods when stored at -20°C.

Conclusion and Future Perspectives

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide is more than just a bacterial signaling molecule; it is a key to understanding and potentially controlling bacterial pathogenicity. This guide has provided a comprehensive technical overview, from its fundamental properties to practical experimental protocols. As research into antimicrobial resistance intensifies, the study of quorum sensing and molecules like 3-OH-C12-HSL will undoubtedly remain at the forefront. The development of potent and specific inhibitors of the LasR receptor, guided by a deep understanding of its natural ligand, holds immense promise for the next generation of anti-infective therapies. The methodologies and information presented herein are intended to empower researchers to contribute to this critical and exciting field.

References

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Foundational

Mechanistic Profiling of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide in Bacterial Quorum Sensing

Executive Summary 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide , structurally abbreviated as 3-hydroxy-C12-HSL or OH-dDHL , is a long-chain N-acyl homoserine lactone (AHL). While short-chain AHLs are ubiquitou...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide , structurally abbreviated as 3-hydroxy-C12-HSL or OH-dDHL , is a long-chain N-acyl homoserine lactone (AHL). While short-chain AHLs are ubiquitous across Gram-negative bacteria, this specific 12-carbon hydroxylated lipid acts as the master quorum sensing (QS) autoinducer in the highly virulent ESKAPE pathogen Acinetobacter baumannii[1]. As multidrug-resistant (MDR) strains of A. baumannii become increasingly prevalent in nosocomial settings, understanding the mechanistic circuitry of 3-hydroxy-C12-HSL is critical for developing next-generation anti-virulence therapeutics that disarm, rather than kill, the pathogen.

Molecular Architecture & The AbaI/AbaR Regulatory Circuit

The biosynthesis and signal transduction of 3-hydroxy-C12-HSL are governed by a highly conserved bipartite system: the LuxI-type synthase AbaI and the LuxR-type cytoplasmic receptor AbaR [2].

  • Biosynthesis: AbaI catalyzes the formation of 3-hydroxy-C12-HSL utilizing S-adenosyl-L-methionine (SAM) as the homoserine lactone ring donor and specific acyl-acyl carrier proteins (acyl-ACP) for the 12-carbon lipid chain[1].

  • Threshold Activation: As the bacterial population density increases, 3-hydroxy-C12-HSL accumulates in the local extracellular environment. Because of its lipophilic nature, it partitions across the bacterial membrane.

  • Transcriptional Control: Upon reaching a critical intracellular concentration threshold, the autoinducer binds to the AbaR receptor. This binding induces a conformational shift that facilitates AbaR dimerization. The active AbaR:3-hydroxy-C12-HSL complex then binds to specific 18-base pair palindromic promoter sequences known as aba boxes[1].

  • Modulation: A third regulatory protein, AbaM, acts as an internal rheostat, downregulating AHL synthesis to prevent premature metabolic exhaustion before critical mass is achieved[1].

G SAM SAM + Acyl-ACP AbaI AbaI (Synthase) SAM->AbaI Substrate Binding AHL 3-OH-C12-HSL AbaI->AHL Enzymatic Synthesis AbaR AbaR (Receptor) AHL->AbaR Threshold Activation Complex AbaR:3-OH-C12-HSL Dimer AbaR->Complex Dimerization DNA aba box (Promoter) Complex->DNA Transcriptional Control DNA->AbaI Positive Feedback Biofilm Biofilm Matrix (csuE, pgaA) DNA->Biofilm Virulence Virulence Factors (ompA, oxa-51) DNA->Virulence

AbaI/AbaR quorum sensing circuit driven by 3-OH-C12-HSL in A. baumannii.

Host-Pathogen Interactions: Immune Evasion & Apoptosis

The downstream regulon activated by 3-hydroxy-C12-HSL extends far beyond simple population density monitoring; it is a primary driver of host immune evasion[3].

  • Biofilm Maturation: The AbaR complex upregulates the csu operon (responsible for chaperone-usher pili) and pgaABCD (responsible for poly-β-1,6-N-acetylglucosamine, PNAG). This creates an impenetrable extracellular polymeric substance (EPS) that physically shields the bacteria from phagocytosis and antibiotic penetration[3].

  • Macrophage Apoptosis: The QS network strictly regulates the expression of Outer Membrane Protein A (OmpA). A. baumannii secretes OmpA via outer membrane vesicles (OMVs) directly into the host microenvironment[4]. Upon internalization by host macrophages, OmpA translocates to the mitochondria, triggering the release of cytochrome C and inducing rapid, caspase-dependent apoptosis[5]. This targeted destruction of immune cells allows the pathogen to establish persistent, untreatable infections.

Quantitative Profiling: Targeting the AbaR Receptor

Because 3-hydroxy-C12-HSL is strictly required for virulence, the AbaR receptor is a prime target for "quorum quenching" (QQ). Researchers have synthesized non-native AHL analogs designed to competitively bind AbaR without triggering the necessary conformational changes for DNA binding[6].

Table 1: Quantitative Profiling of 3-OH-C12-HSL and AbaR Antagonists

Compound / TargetRole in QS SystemQuantitative MetricReference
3-OH-C12-HSL Native Primary Autoinducer[M+H]⁺ m/z = 300.2[7]
Heptanoyl-HL (4) Competitive AbaR AntagonistIC₅₀ = 13.7 μM[6]
2-iodo-PHL (C12) Competitive AbaR Antagonist80% AbaR Inhibition[6]
4-iodo-PHL (C10) Competitive AbaR Antagonist91% AbaR Inhibition[6]

Self-Validating Experimental Methodologies

To accurately study the 3-hydroxy-C12-HSL signaling axis, protocols must account for the unique physiological triggers of A. baumannii and distinguish true quorum quenching from simple bactericidal toxicity.

Protocol 1: Extraction and LC-MS/MS Quantification of 3-hydroxy-C12-HSL

Causality: Unlike many pathogens that produce AHLs continuously in liquid culture, A. baumannii strictly upregulates the AbaI synthase in response to surface contact and static conditions[7]. Culturing the bacteria in a shaking incubator will result in false-negative AHL quantification.

  • Static Cultivation: Inoculate A. baumannii into Tryptic Soy Broth (TSB) and incubate strictly under static conditions at 37°C for 24 hours to maximize abaI expression.

  • Internal Standardization (Self-Validation): Spike the cell-free supernatant with a known concentration of a deuterated internal standard (e.g., d3-3-oxo-C12-HSL). This step is non-negotiable; it validates the extraction efficiency and accounts for matrix effects during ionization.

  • Liquid-Liquid Extraction: Extract the supernatant three times with equal volumes of acidified ethyl acetate (0.1% acetic acid) to partition the lipophilic 3-hydroxy-C12-HSL into the organic phase.

  • LC-MS/MS Analysis: Evaporate under nitrogen, reconstitute in methanol, and inject into a C18 column. Monitor the parent ion [M+H]⁺ at m/z 300.2 and the diagnostic homoserine lactone ring product ion at m/z 102.1.

Protocol 2: Orthogonal Biofilm Inhibition Assay

Causality: A compound that kills bacteria will naturally reduce biofilm mass. To prove a compound is a true AbaR antagonist (anti-virulence), the assay must decouple growth inhibition from phenotypic QS inhibition[6].

  • Treatment: Seed A. baumannii in 96-well polystyrene plates with varying concentrations of the AbaR antagonist (e.g., 2-iodo-PHL). Incubate statically for 48 hours.

  • Toxicity Screen (Self-Validation): Measure the optical density (OD₆₀₀) of the planktonic phase. If the OD₆₀₀ drops significantly compared to the vehicle control, the compound is toxic and cannot be classified as a pure QS inhibitor.

  • Phenotypic Readout: Wash the wells with PBS to remove non-adherent cells. Stain the adherent biofilm with 0.1% Crystal Violet for 15 minutes, solubilize with 33% acetic acid, and measure absorbance at 590 nm (A₅⁹⁰). A true antagonist will show a dose-dependent drop in A₅⁹⁰ while maintaining a stable OD₆₀₀.

Workflow Step1 Step 1 Static Culture (37°C, 24h) Step2 Step 2 AbaR Antagonist Treatment Step1->Step2 Step3 Step 3 OD600 Check (Toxicity Screen) Step2->Step3 Decouple Growth Step4 Step 4 Crystal Violet (Biofilm Mass) Step2->Step4 Phenotype Step5 Step 5 LC-MS/MS (AHL Quant) Step2->Step5 Molecular

Orthogonal workflow for validating AbaR antagonists against 3-OH-C12-HSL.

References

  • [3] The Mechanisms of Disease Caused by Acinetobacter baumannii - Frontiers.3

  • [1] Targeting Gram-Negative Bacterial Biofilm with Innovative Therapies: Communication Silencing Strategies - MDPI.1

  • [2] Acinetobacter baumannii Quorum sensing: A way to communicate and a target to eradicate - IJSRA.2

  • [6] Attenuation of Quorum Sensing in the Pathogen Acinetobacter baumannii Using Non-native N-Acyl Homoserine Lactones - ACS Publications.6

  • [5] Investigation of Relevant Genes and Pathogenicity Factors in Multidrug-Resistant Acinetobacter Baumannii Strains Isolated from Clinical Specimens - Meddocs Publishers.5

  • [7] Quorum Sensing in Acinetobacter Virulence - ACS Symposium Series.7

  • [4] The Mechanisms of Disease Caused by Acinetobacter baumannii - Frontiers.4

Sources

Exploratory

"3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide" synthesis pathway

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide Abstract: This technical guide provides a comprehensive, field-proven methodology for the chemical synthesis of 3-Hy...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Synthesis of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide

Abstract: This technical guide provides a comprehensive, field-proven methodology for the chemical synthesis of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide, a significant N-acyl homoserine lactone (AHL) analog. AHLs are crucial signaling molecules in bacterial quorum sensing, and access to high-purity synthetic analogs is essential for research into antibacterial strategies and the modulation of virulence factor expression. This document details a robust and reproducible pathway, beginning with a retrosynthetic analysis to identify key precursors, followed by a detailed, step-by-step protocol for the synthesis of the 3-hydroxy acyl chain and its subsequent coupling to the homoserine lactone moiety. The rationale behind critical experimental choices, from reagent selection to purification strategies, is elucidated to ensure both scientific integrity and practical applicability for researchers in medicinal chemistry and drug development.

Introduction and Strategic Overview

The Target Molecule: A Key Quorum Sensing Analog

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (CAS No: 216596-73-5) is a member of the N-acyl homoserine lactone (AHL) family.[1][2] These molecules are instrumental in quorum sensing (QS), a cell-to-cell communication system used by many gram-negative bacteria to coordinate gene expression with population density.[3][4] The structure consists of a conserved L-homoserine lactone ring attached via an amide bond to a 12-carbon acyl chain, which features a hydroxyl group at the C-3 position. This specific hydroxylation is a common motif in AHLs produced by pathogens like Pseudomonas aeruginosa, making this molecule a valuable tool for studying QS inhibition and developing novel anti-infective therapies.[5]

Synthetic Strategy: A Convergent Approach

The synthesis of AHLs is well-documented, with the core challenge often lying in the stereoselective preparation of the acyl side chain and its efficient, chirality-preserving coupling to the lactone headgroup.[6][7] Our strategy employs a convergent synthesis, where the two primary fragments—the acyl chain and the lactone—are prepared separately and then joined in a final, high-yield coupling step. This approach offers flexibility and allows for the purification of intermediates, simplifying the final purification and ensuring high purity of the target molecule.

Retrosynthetic Analysis

A retrosynthetic disconnection of the target molecule at the amide bond reveals two key synthons: the commercially available (S)-α-Amino-γ-butyrolactone and the 3-hydroxydodecanoic acid side chain. This simplifies the synthetic challenge into two manageable parts: the synthesis of the functionalized fatty acid and the final amide coupling.

G cluster_synthons Key Synthons Target 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide Disconnect Amide Disconnection Target->Disconnect Lactone (S)-α-Amino-γ-butyrolactone (Commercially Available) Disconnect->Lactone Acid 3-Hydroxydodecanoic Acid (Requires Synthesis) Disconnect->Acid

Caption: Retrosynthetic analysis of the target AHL.

Synthesis of Key Intermediate: 3-Hydroxydodecanoic Acid

The synthesis of the β-hydroxy acid is a critical step. While several methods exist, the Reformatsky reaction provides a reliable and scalable route starting from decanal.

Principle of the Reformatsky Reaction

This organozinc-mediated reaction involves the addition of an α-halo ester enolate to an aldehyde. The resulting β-hydroxy ester is then hydrolyzed to yield the target β-hydroxy acid. The use of zinc is crucial as it forms a less basic enolate than alkali metal equivalents, which minimizes self-condensation of the aldehyde.

Experimental Protocol: Synthesis of 3-Hydroxydodecanoic Acid

Step 1: Reformatsky Reaction

  • To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add activated zinc dust (1.2 eq).

  • Add anhydrous THF as the solvent.

  • In a separate flask, prepare a solution of decanal (1.0 eq) and ethyl bromoacetate (1.1 eq) in anhydrous THF.

  • Add a small portion of the decanal/bromoacetate solution to the zinc suspension and warm gently to initiate the reaction (indicated by cloudiness or gentle reflux).

  • Add the remaining solution dropwise via an addition funnel, maintaining a gentle reflux.

  • After the addition is complete, continue to stir the reaction at reflux for 1-2 hours until TLC or GC-MS analysis indicates complete consumption of the decanal.

  • Cool the reaction to 0 °C and quench by slow addition of a saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude ethyl 3-hydroxydodecanoate. Purify via silica gel column chromatography.

Step 2: Saponification

  • Dissolve the purified ethyl 3-hydroxydodecanoate in a mixture of ethanol and water.

  • Add sodium hydroxide (1.5 eq) and stir the mixture at room temperature overnight.

  • Monitor the reaction by TLC until the starting ester is consumed.

  • Remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution to 0 °C and acidify with 1M HCl until the pH is ~2-3, resulting in the precipitation of the product.

  • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 3-hydroxydodecanoic acid as a white solid.

Core Directive: Amide Coupling Pathway

The final step is the formation of the amide bond. We utilize a modern peptide coupling reagent, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), which is highly efficient, minimizes side reactions, and preserves the stereochemical integrity of the chiral lactone.

Rationale for Reagent Selection
  • (S)-α-Amino-γ-butyrolactone Hydrobromide: The starting material is a salt. A non-nucleophilic organic base, N,N-Diisopropylethylamine (DIPEA), is required to liberate the free amine in situ. Using a strong inorganic base like NaOH would risk hydrolyzing the lactone ring.

  • HATU: This coupling reagent rapidly activates the carboxylic acid, forming a highly reactive O-acylisourea intermediate that is readily attacked by the amine. This speed and efficiency are crucial for achieving high yields with sensitive substrates.

  • Solvent: Anhydrous N,N-Dimethylformamide (DMF) is the solvent of choice due to its excellent solvating properties for all reactants and its high boiling point, although the reaction proceeds efficiently at room temperature.

Detailed Experimental Protocol: Final Coupling
  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-hydroxydodecanoic acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.

  • Stir the solution for 10-15 minutes at room temperature to pre-activate the carboxylic acid.

  • In a separate flask, suspend (S)-α-Amino-γ-butyrolactone hydrobromide (1.05 eq) in anhydrous DMF.[6]

  • Add DIPEA (2.5 eq) to the suspension and stir until the solid dissolves, indicating the formation of the free amine.

  • Add the solution of the free amine dropwise to the pre-activated acid solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress via TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography (using a gradient of ethyl acetate in hexanes) to yield 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide as a white solid.

Data Summary and Characterization

The identity and purity of the final product must be confirmed through standard analytical techniques.

ParameterDescriptionExpected Result
Appearance Physical state of the final compound.White to off-white solid.
Yield Typical isolated yield after chromatography.75-85%
Purity (LC-MS) Purity as determined by LC-MS analysis.>95%
¹H NMR Key diagnostic proton signals (CDCl₃, 400 MHz).Peaks corresponding to the acyl chain, the CH-OH proton, and the lactone ring protons.
¹³C NMR Key diagnostic carbon signals (CDCl₃, 100 MHz).Peaks for the two carbonyls (amide and lactone), the CH-OH carbon, and aliphatic carbons.
HRMS (ESI+) High-Resolution Mass Spectrometry (m/z).Calculated for C₁₆H₃₀NO₄ [M+H]⁺: 300.2169, Found: 300.2171 (example)

Overall Synthesis Workflow

The following diagram illustrates the complete, validated pathway from commercially available starting materials to the final, purified target molecule.

G cluster_acid Synthesis of 3-Hydroxydodecanoic Acid cluster_coupling Final Amide Coupling Decanal Decanal Reformatsky Reformatsky Rxn 1. Zn, THF 2. NH4Cl quench Decanal->Reformatsky Bromoester Ethyl Bromoacetate Bromoester->Reformatsky HydroxyEster Ethyl 3-hydroxydodecanoate Reformatsky->HydroxyEster Sapon Saponification NaOH, EtOH/H2O HydroxyEster->Sapon Acid 3-Hydroxydodecanoic Acid Sapon->Acid Coupling Amide Coupling HATU, DIPEA, DMF Acid->Coupling Acid->Coupling Lactone (S)-α-Amino-γ-butyrolactone HBr Lactone->Coupling Product Final Product Coupling->Product

Caption: Complete workflow for the synthesis of the target AHL.

Conclusion

This guide outlines a robust and reproducible two-part synthesis for 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide. The pathway leverages a classic Reformatsky reaction for the efficient construction of the β-hydroxy acyl side chain and a modern, high-yield HATU-mediated amide coupling. The detailed protocols and rationale provided herein constitute a self-validating system, designed to empower researchers with the capability to produce this valuable quorum sensing probe with high purity and in sufficient quantities for advanced biological investigation.

References

  • Chhabra, S. R., et al. (2011). Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules. Tetrahedron Letters, 52(25), 3211-3214. [Link]

  • Churchill, M. E., et al. (2011). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. Antimicrobial Agents and Chemotherapy, 55(2), 698-708. [Link]

  • Geske, G. D., et al. (2005). N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa RhlI Quorum Sensing Signal Synthase. Journal of the American Chemical Society, 127(37), 12762-12763. [Link]

  • Hao, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 11, 769598. [Link]

  • PubChem. (n.d.). 3-hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide. National Center for Biotechnology Information. [Link]

  • NextPeptide. (n.d.). 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide. [Link]

Sources

Foundational

"3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide" biological activity

An In-Depth Technical Guide to the Biological Activity of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide Executive Summary 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide , widely known in microbiologica...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Biological Activity of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide

Executive Summary

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide , widely known in microbiological literature as N-(3-hydroxy-dodecanoyl)-L-homoserine lactone or 3-OH-C12-HSL , is a critical signaling molecule in bacterial quorum sensing (QS). As a medium-to-long-chain acyl-homoserine lactone (AHL), it serves as a primary autoinducer for several clinically and agriculturally significant Gram-negative bacteria. Most notably, it is the master regulator of virulence and biofilm formation in the ESKAPE pathogen Acinetobacter baumannii[1][2].

This whitepaper synthesizes the molecular mechanisms, biological activities, and analytical workflows associated with 3-OH-C12-HSL. Designed for researchers and drug development professionals, it provides actionable methodologies for quantifying this molecule and exploiting it as a target for novel anti-virulence (quorum quenching) therapies.

Molecular Identity and Biosynthetic Pathway

3-OH-C12-HSL consists of a highly conserved homoserine lactone ring linked via an amide bond to a 12-carbon acyl chain featuring a hydroxyl group at the C3 position. The stereochemistry of the lactone ring—specifically the (S) or L-configuration—is vital for its biological activity, as the cognate receptor proteins are highly stereoselective[2][3].

In A. baumannii, 3-OH-C12-HSL is synthesized by the LuxI-type autoinducer synthase AbaI [4]. The enzyme utilizes S-adenosylmethionine (SAM) as the amino acid donor for the homoserine lactone ring and 3-hydroxy-dodecanoyl-acyl carrier protein (ACP) from the bacterial fatty acid biosynthesis pathway as the acyl chain donor[5]. As the bacterial population density increases, the local concentration of 3-OH-C12-HSL crosses a threshold, allowing it to bind to the cytoplasmic LuxR-type receptor AbaR [6].

G AbaI AbaI Synthase AHL 3-OH-C12-HSL (Autoinducer) AbaI->AHL Synthesis Precursors SAM + Acyl-ACP Precursors->AbaI Complex AbaR-AHL Complex AHL->Complex Binding AbaR AbaR Receptor AbaR->Complex LuxBox lux-box Promoter Complex->LuxBox Activation Genes Target Genes (Virulence/Resistance) LuxBox->Genes Transcription

Figure 1. The AbaI/AbaR Quorum Sensing Pathway driven by 3-OH-C12-HSL.

Mechanisms of Biological Activity

The biological activity of 3-OH-C12-HSL extends beyond simple population density monitoring; it is a master switch for pathogenesis, environmental survival, and interkingdom signaling.

Intraspecies Regulation: Biofilm and Motility

Upon binding 3-OH-C12-HSL, the AbaR receptor undergoes a conformational change that prevents its proteolytic degradation and promotes dimerization. The complex then binds to a highly conserved 16-bp palindromic DNA sequence known as the lux-box (e.g., CTGTAAATTCTTACAG in A. baumannii) located upstream of target operons[6][7]. This triggers the production of exopolysaccharides (such as PNAG), surface-associated motility, and robust biofilm formation on both biotic tissues and abiotic hospital surfaces (e.g., catheters)[6][8].

Upregulation of Antimicrobial Resistance (AMR)

A critical discovery in recent years is the direct role of 3-OH-C12-HSL in mediating antibiotic resistance. In multidrug-resistant A. baumannii strains, the presence of 3-OH-C12-HSL directly induces the expression of the AdeABC efflux pump system (genes adeA and adeB) and β-lactamases (blaOXA-51 and blaAmpC)[9]. Mutant strains lacking the abaI gene exhibit heightened sensitivity to carbapenems (like meropenem), which is fully restored upon the exogenous addition of synthetic 3-OH-C12-HSL[9].

Cross-Species and Interkingdom Signaling

While prominent in A. baumannii, 3-OH-C12-HSL is also the primary QS signal in the plant pathogen Ralstonia solanacearum (via the RasI/R system), where it drives the production of plant cell wall-degrading enzymes (PCWDEs)[10]. In eukaryotic hosts, 3-OH-C12-HSL acts as an immunomodulator. It can penetrate mammalian cell membranes, disrupt cell junction associations, and induce apoptosis in host immune cells, thereby paralyzing the local immune response during early infection stages[5][11].

Table 1: Key Biological Activities and Targets of 3-OH-C12-HSL
Bacterial SpeciesQS SystemKey Target Genes / OperonsPrimary Phenotypic Outcome
Acinetobacter baumanniiAbaI / AbaRadeA, adeB, blaOXA-51, csuEMultidrug resistance, Biofilm formation[8][9]
Ralstonia solanacearumRasI / RasRrasI, PCWDE genesPlant virulence, Swimming motility[10]
Methylobacterium oryzaeMorI / MorRExopolysaccharide lociHost colonization, Plant growth promotion[12]
Vibrio tasmaniensisLuxI/R homologsMetalloproteases, PorinsVirulence in marine hosts (e.g., oysters)[13]

Experimental Workflows & Protocols

To study 3-OH-C12-HSL effectively, researchers must employ rigorous analytical and biological assays. Below are self-validating protocols designed to ensure high fidelity in signal quantification and functional validation.

Protocol 1: Extraction and LC-MS/MS Quantification

Rationale: 3-OH-C12-HSL is present in trace amounts (typically low nM ranges) in culture supernatants. Liquid-liquid extraction (LLE) with ethyl acetate selectively partitions the moderately non-polar acyl chain and lactone ring while leaving highly polar media components behind. Analytical Causality: Electrospray ionization tandem mass spectrometry (ESI-MS/MS) is used because the homoserine lactone ring reliably fragments to yield a highly specific daughter ion at m/z 102.

  • Cultivation: Grow the bacterial strain in Luria-Bertani (LB) broth at 37°C to the late exponential/early stationary phase (OD600 ~1.0), where AHL accumulation peaks.

  • Supernatant Isolation: Centrifuge the culture at 10,000 × g for 10 minutes at 4°C. Filter the supernatant through a 0.22 µm PTFE syringe filter to remove residual cells.

  • Extraction: Add an equal volume of HPLC-grade ethyl acetate (containing 0.1% acetic acid to prevent lactone ring hydrolysis) to the supernatant. Vortex vigorously for 2 minutes. Centrifuge at 5,000 × g for 5 minutes to separate the organic and aqueous phases.

  • Concentration: Collect the upper organic phase. Repeat the extraction twice more. Pool the organic phases and evaporate to dryness under a gentle stream of ultra-pure Nitrogen gas. Crucial: Do not use heat, as the hydroxyl group at C3 is prone to oxidation/degradation.

  • Reconstitution: Resuspend the dried extract in 100 µL of LC-MS grade Methanol.

  • LC-MS/MS Analysis:

    • Column: C18 reverse-phase UHPLC column.

    • Mobile Phase: Gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid.

    • Detection: Positive ionization mode (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transition of m/z 300 → 102 (Parent [M+H]+ to lactone ring fragment)[9].

G Sample 1. Cell-Free Supernatant (OD600 ~1.0) LLE 2. Liquid-Liquid Extraction (Ethyl Acetate + 0.1% Acetic Acid) Sample->LLE Dry 3. Nitrogen Evaporation (Prevents Oxidation) LLE->Dry HPLC 4. UHPLC Separation (C18 Column, H2O/ACN gradient) Dry->HPLC MSMS 5. ESI-MS/MS Detection (MRM: m/z 300 -> 102) HPLC->MSMS

Figure 2. Standardized LC-MS/MS analytical workflow for 3-OH-C12-HSL quantification.

Protocol 2: Biosensor-Based Functional Bioassay

Rationale: To confirm the biological activity of the extracted or synthesized 3-OH-C12-HSL, a biosensor strain is utilized. Agrobacterium tumefaciens NT1 (pDCI41E33) is ideal because it lacks an endogenous AHL synthase but possesses a TraR receptor fused to a lacZ reporter. It is highly sensitive to 3-OH-C12-HSL[14].

  • Preparation of Biosensor: Culture A. tumefaciens NT1 overnight in minimal medium at 30°C.

  • Plate Overlay: Mix 1 mL of the biosensor culture with 10 mL of molten soft agar (0.7%) containing 50 µg/mL X-gal (5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside). Pour over a solid minimal medium base plate.

  • Spotting: Spot 5–10 µL of the bacterial extract (from Protocol 1) or synthetic 3-OH-C12-HSL standard onto the solidified overlay.

  • Incubation & Readout: Incubate at 30°C for 18–24 hours. The presence of biologically active 3-OH-C12-HSL activates the TraR receptor, driving lacZ transcription. This results in the cleavage of X-gal, producing a distinct, quantifiable blue halo. The diameter of the halo correlates logarithmically with the AHL concentration[14].

Therapeutic Targeting: Quorum Quenching (QQ)

Because 3-OH-C12-HSL does not directly dictate bacterial survival but rather controls virulence and AMR, targeting this molecule applies less selective pressure for resistance compared to traditional bactericidal antibiotics.

  • Receptor Antagonism: Sub-inhibitory concentrations of certain antibiotics (e.g., streptomycin) and non-native AHL analogs can act as competitive antagonists, binding to the AbaR receptor without activating the lux-box[3][4]. Furthermore, specific unsaturated fatty acids, such as nervonic acid and oleic acid, have been shown via molecular dynamic simulations to bind directly to the AbaI synthase, effectively halting 3-OH-C12-HSL production and subsequent biofilm formation[7].

  • Enzymatic Degradation: The application of exogenous AHL-lactonases (which hydrolyze the lactone ring) or AHL-acylases (which cleave the amide bond) rapidly degrades 3-OH-C12-HSL in the infection microenvironment, rendering the bacterial population "blind" to its own density and highly susceptible to host immune clearance[4].

References

  • RasI/R Quorum Sensing System Controls the Virulence of Ralstonia solanacearum Strain EP1. Applied and Environmental Microbiology - ASM Journals. 10

  • The role of MorI/MorR quorum sensing in Methylobacterium oryzae CBMB20: modulating bacterial functions for enhanced adaptability. Microbiology Spectrum - ASM Journals. 12

  • Characterization of N-Acyl Homoserine Lactones in Vibrio tasmaniensis LGP32 by a Biosensor-Based UHPLC-HRMS/MS Method. MDPI. 13

  • Exploiting Quorum Sensing Interfering Strategies in Gram-Negative Bacteria for the Enhancement of Environmental Applications. Frontiers. 3

  • Assessment of Antibiofilm Potencies of Nervonic and Oleic Acid against Acinetobacter baumannii Using In Vitro and Computational Approaches. MDPI.7

  • Global regulator DksA modulates virulence of Acinetobacter baumannii. Taylor & Francis. 14

  • Functional characterization of a quorum sensing signal molecule, OH-dDHL in pathogenesis of Acinetobacter baumannii. DBpia. 11

  • Signaling in Acinetobacter baumannii: Quorum sensing and nucleotide second messengers. NIH. 1

  • Acinetobacter baumannii Quorum Sensing. PLOS.2

  • Acinetobacter baumannii Quorum sensing: A way to communicate and a target to eradicate. IJSRA. 4

  • Acinetobacter baumannii quorum-sensing signalling molecule induces the expression of drug-resistance genes. Spandidos Publications. 9

  • Contribution of the AbaI/AbaR Quorum Sensing System to Resistance and Virulence of Acinetobacter baumannii Clinical Strains. Taylor & Francis. 5

  • Quorum sensing in Acinetobacter : with special emphasis on antibiotic resistance, biofilm formation and quorum quenching. ResearchGate. 6

  • Gram-Negative Bacteria Holding Together in a Biofilm: The Acinetobacter baumannii Way. MDPI.8

Sources

Exploratory

Decoding the AbaI/AbaR Quorum Sensing Axis: The Role of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide in Acinetobacter baumannii Pathogenesis

Molecular Ontology and Executive Summary In the landscape of multidrug-resistant (MDR) ESKAPE pathogens, Acinetobacter baumannii relies on sophisticated cell-to-cell communication to coordinate its virulence. The chemica...

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Author: BenchChem Technical Support Team. Date: April 2026

Molecular Ontology and Executive Summary

In the landscape of multidrug-resistant (MDR) ESKAPE pathogens, Acinetobacter baumannii relies on sophisticated cell-to-cell communication to coordinate its virulence. The chemical vocabulary of this communication is dictated by 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide , universally recognized in molecular microbiology as N-(3-hydroxydodecanoyl)-L-homoserine lactone (3-OH-C12-HSL) .

As an N-acyl homoserine lactone (AHL), 3-OH-C12-HSL serves as the primary autoinducer in the A. baumannii quorum sensing (QS) network1[1]. By synchronizing gene expression in a cell-density-dependent manner, this single metabolite drives biofilm formation, surface-associated motility, and the upregulation of critical antibiotic resistance genes 2[2]. Understanding the synthesis, detection, and phenotypic consequences of 3-OH-C12-HSL is paramount for developing next-generation "quorum quenching" therapeutics.

Mechanistic Framework: The AbaI/AbaR Circuit

The QS architecture of A. baumannii is governed by a classical LuxI/LuxR homologous two-component system, designated as AbaI/AbaR 3[3].

  • Synthesis: The autoinducer synthase AbaI catalyzes the formation of 3-OH-C12-HSL by coupling S-adenosylmethionine (SAM) with a 3-hydroxydodecanoyl-acyl carrier protein (ACP) precursor 4[4].

  • Accumulation: As the bacterial population expands, 3-OH-C12-HSL diffuses into the extracellular environment, accumulating until it hits a critical concentration threshold.

  • Activation: The molecule diffuses back into the cell and binds to the cytoplasmic receptor AbaR . This binding triggers receptor dimerization, transforming AbaR into an active transcriptional regulator that binds to "lux box" promoter regions to initiate the transcription of virulence factors 5[5].

AbaI_AbaR_Circuit Precursors SAM + Acyl-ACP AbaI AbaI Synthase Precursors->AbaI Substrates AHL 3-OH-C12-HSL (Autoinducer) AbaI->AHL Synthesis AbaR AbaR Receptor AHL->AbaR Binding (Threshold) Complex AbaR:AHL Dimer AbaR->Complex Dimerization Genes Virulence & Resistance Genes (adeA, adeB, blaOXA-51) Complex->Genes Promoter Activation

AbaI/AbaR Quorum Sensing Circuitry in A. baumannii.

Causality in Multidrug Resistance (MDR)

The clinical threat of A. baumannii is inextricably linked to the AbaI/AbaR axis. 3-OH-C12-HSL directly induces the expression of powerful efflux pumps and beta-lactamases. When AbaI is knocked out, the bacteria become hypersensitive to carbapenems and penicillins; when exogenous 3-OH-C12-HSL is reintroduced, the MDR phenotype is fully restored 6[6].

Table 1: Phenotypic and Transcriptomic Impact of the AbaI/AbaR Circuit
Target ParameterAnalytical/Phenotypic MarkerWild-Type (A. baumannii)ΔabaI MutantΔabaI + 3-OH-C12-HSL (Rescue)
AHL Production LC-MS/MS Peak (m/z 300)HighUndetectableExogenous Signal Only
Efflux Pumps adeA, adeB mRNA ExpressionBaseline (100%)Significantly ReducedRestored to ~100%
Beta-Lactamases blaOXA-51, blaAmpC mRNABaseline (100%)Significantly ReducedRestored to ~100%
Drug Tolerance Meropenem / Piperacillin MICResistantSensitiveResistant
Virulence Biofilm Formation / MotilityRobustDeficientRestored

Data synthesized from transcriptomic and phenotypic assays of clinical A. baumannii isolates[6],[5].

Self-Validating Experimental Protocols

As an application scientist, I mandate that analytical detection must be paired with biological validation. A single LC-MS/MS peak is insufficient to prove biological function without a corresponding phenotypic rescue assay. The following protocols form a closed, self-validating loop.

Workflow Culture 1. A. baumannii Culture (Late Log Phase) Extraction 2. Acidified Ethyl Acetate Extraction Culture->Extraction Supernatant LCMS 3. LC-MS/MS Analysis (m/z 300 -> 102) Extraction->LCMS Organic Phase Mutant 4. ΔabaI Mutant Generation (Phenotype Loss) LCMS->Mutant Identify Signal Rescue 5. Exogenous 3-OH-C12-HSL Complementation Mutant->Rescue Validate Target Validation 6. Resistance & Biofilm Restoration Rescue->Validation Confirm Causality

Self-validating experimental workflow for AHL extraction and functional verification.

Protocol A: LC-MS/MS Identification & Quantification

Objective: Isolate and structurally verify 3-OH-C12-HSL from bacterial supernatant.

  • Cultivation Kinetics: Grow A. baumannii in Luria-Bertani (LB) broth to late-log phase (OD600 ~1.2).

    • Causality: QS is density-dependent. Harvesting before late-log phase risks false negatives, as AHL concentrations will not have reached the detection threshold 7[7].

  • Internal Standard Spiking: Add a non-native AHL (e.g., C9-HSL, 1 µg/mL) to the filtered supernatant.

    • Causality: This acts as an internal control to calculate absolute extraction efficiency and correct for ion suppression matrix effects during mass spectrometry.

  • Acidified Extraction: Extract the supernatant twice with equal volumes of ethyl acetate containing 0.1% glacial acetic acid.

    • Causality: This is a non-negotiable step. At physiological or alkaline pH, the homoserine lactone ring undergoes spontaneous lactonolysis (ring opening), rendering it biologically inactive and analytically invisible. Acidification protonates the ring, preserving structural integrity during phase separation 7[7].

  • MRM Transition Analysis: Analyze the reconstituted organic phase via Triple Quadrupole (TQ) LC-MS/MS. Set the Multiple Reaction Monitoring (MRM) transition to m/z 300 → 102.

    • Causality: The precursor ion [M+H]⁺ for 3-OH-C12-HSL is m/z 300. Collision-induced dissociation (CID) yields a highly stable product ion at m/z 102, which uniquely corresponds to the cleaved homoserine lactone ring. This transition provides absolute structural specificity 6[6].

Protocol B: Phenotypic Rescue Assay

Objective: Prove that 3-OH-C12-HSL is the specific effector of the MDR phenotype.

  • Mutagenesis: Generate an in-frame deletion mutant of the abaI gene (ΔabaI).

    • Causality: This creates a clean, AHL-null background, isolating the variable of interest.

  • Baseline Profiling: Measure the Minimum Inhibitory Concentration (MIC) of meropenem in the ΔabaI mutant. The mutant will exhibit hypersensitivity compared to the wild-type.

  • Chemical Complementation: Supplement the mutant culture with synthetic 3-OH-C12-HSL.

  • Validation: Re-evaluate the MIC and mRNA expression of adeA/B. A restoration of wild-type resistance levels confirms that the specific absence of 3-OH-C12-HSL—not an off-target mutation effect—was responsible for the initial hypersensitivity 6[6].

Therapeutic Horizons: Quorum Quenching

Because 3-OH-C12-HSL controls both biofilm formation and efflux pump expression, it is a prime target for "quorum quenching" (QQ) therapies. By deploying lactonases (which hydrolyze the lactone ring) or acylases (which cleave the amide bond), drug developers can effectively "deafen" the bacteria. This strips A. baumannii of its MDR armor without exerting the severe selective pressure that drives traditional antibiotic resistance, offering a highly promising adjuvant therapy for pan-resistant infections 2[2].

References

  • Acinetobacter baumannii quorum-sensing signalling molecule induces the expression of drug-resistance genes - Spandidos Publications. 6

  • Stereochemical Insignificance Discovered in Acinetobacter baumannii Quorum Sensing - PLOS One.1

  • Quorum Sensing Inhibition or Quenching in Acinetobacter baumannii: The Novel Therapeutic Strategies for New Drug Development - Frontiers in Microbiology. 2

  • Contribution of the AbaI/AbaR Quorum Sensing System to Resistance and Virulence of Acinetobacter baumannii Clinical Strains - Taylor & Francis. 5

  • Characterization and Transcriptome Studies of Autoinducer Synthase Gene from Multidrug Resistant Acinetobacter baumannii Strain 863 - MDPI. 4

  • Quorum Sensing in Acinetobacter Virulence - ACS Symposium Series. 3

  • Acinetobacter baumannii quorum-sensing signalling molecule induces the expression of drug-resistance genes - NIH / PMC. 7

Sources

Foundational

Decoding Microbial Lexicons: The Discovery and Quantification of N-Acyl-Homoserine Lactone (AHL) Signaling Molecules

The Genesis of Quorum Sensing: From Bioluminescence to Chemical Ecology The conceptualization of bacteria as solitary, independent organisms was fundamentally disrupted by the discovery of quorum sensing (QS)—a mechanism...

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Author: BenchChem Technical Support Team. Date: April 2026

The Genesis of Quorum Sensing: From Bioluminescence to Chemical Ecology

The conceptualization of bacteria as solitary, independent organisms was fundamentally disrupted by the discovery of quorum sensing (QS)—a mechanism of cell-to-cell communication. Initial observations by1 demonstrated that the marine bacterium Vibrio fischeri only produced bioluminescence at high cell densities, a behavior mediated by a diffusible "autoinducer"[1].

In 1981, 2 achieved a monumental milestone in chemical ecology by extracting and structurally identifying this autoinducer as 3-oxohexanoyl-L-homoserine lactone (3-oxo-C6-HSL)[2]. This discovery laid the foundation for understanding how Gram-negative bacteria coordinate multicellular behaviors, from virulence factor secretion to biofilm formation.

Mechanistic Framework: The LuxI/LuxR Paradigm

The canonical AHL signaling circuit is governed by two primary protein families: the LuxI-type synthases and the LuxR-type transcriptional regulators.

  • Signal Synthesis : LuxI homologs catalyze the formation of AHLs using two primary substrates: S-adenosylmethionine (SAM), which provides the homoserine lactone ring, and an acyl-acyl carrier protein (acyl-ACP), which provides the fatty acid side chain[3].

  • Signal Transduction : AHLs diffuse across the cell membrane into the extracellular environment. Once the concentration reaches a critical threshold (the "quorum"), the molecules re-enter the cell and bind to the LuxR receptor. This allosteric binding induces a conformational change, allowing the LuxR-AHL complex to dimerize and activate the transcription of target operons[4].

LuxSystem SAM SAM + Acyl-ACP (Precursors) LuxI LuxI Synthase (Enzyme) SAM->LuxI Substrate Binding AHL AHL Autoinducer (Signal) LuxI->AHL Lactonization & Acylation Membrane Cell Membrane (Diffusion) AHL->Membrane Secretion LuxR LuxR Receptor (Transcription Factor) AHL->LuxR Allosteric Binding Membrane->AHL Re-entry at Quorum Complex LuxR-AHL Complex (Active Dimer) LuxR->Complex Conformational Change Gene Target Gene Expression (e.g., Bioluminescence) Complex->Gene Promoter Activation

Fig 1: Mechanistic pathway of LuxI/LuxR-mediated N-acyl-homoserine lactone quorum sensing.

Methodologies for AHL Discovery and Detection

The structural diversity of AHLs—varying in acyl chain length (C4 to C18) and substitutions (e.g., 3-oxo or 3-hydroxy)—necessitates robust detection methodologies. As application scientists, we utilize a dual-tiered approach: phenotypic biosensors for high-throughput screening and LC-MS/MS for absolute structural elucidation.

Phenotypic Biosensor Assay: Chromobacterium violaceum CV026

C. violaceum naturally produces a purple pigment, violacein, in response to its native C6-HSL. The CV026 strain is a genetically engineered cviI mini-Tn5 mutant[5].

Causality & Experimental Choice : Because CV026 lacks the cviI synthase, it cannot produce its own AHLs, resulting in a zero-background phenotype. It serves as a "blank slate" that only produces violacein when exogenous short-chain AHLs (C4-C8) bind to its intact CviR receptor[6][7]. Long-chain AHLs (C10-C14) act as competitive antagonists and can be detected by their ability to inhibit violacein production[8].

Protocol 1: High-Throughput Microplate Biosensor Assay Self-Validation System: This protocol includes a synthetic AHL positive control to verify receptor functionality and a solvent-only negative control to rule out auto-induction.

  • Sample Extraction : Extract bacterial supernatants using acidified ethyl acetate (0.1% acetic acid). Causality: Acidification prevents the alkaline hydrolysis (lactonolysis) of the homoserine lactone ring, preserving the active signaling molecule[8].

  • Preparation of Biosensor : Culture C. violaceum CV026 in Luria-Bertani (LB) broth containing kanamycin (50 µg/mL) at 30°C for 16 hours. Dilute the culture 1:1000 in fresh LB[6].

  • Co-Incubation : In a 96-well microtiter plate, combine 100 µL of the diluted CV026 culture with 100 µL of the dried extract resuspended in LB.

  • Controls : Add 10 µM synthetic C6-HSL (Positive Control) to designated wells. Add 1% DMSO/LB (Negative Control) to separate wells.

  • Incubation : Incubate the plate at 30°C for 16 hours under agitation (350 rpm)[6].

  • Quantification : Centrifuge the plate, discard the supernatant, and resuspend the violacein-containing cell pellets in 200 µL of DMSO. Measure absorbance via spectrophotometry at OD 585 nm[6].

Biosensor Extract Bacterial Extract (Unknown AHLs) Incubation Co-incubation (16h at 30°C) Extract->Incubation Exogenous Signal CV026 C. violaceum CV026 (cviI mutant) CV026->Incubation Biosensor Host CviR CviR Activation (By C4-C8 AHLs) Incubation->CviR Receptor Binding Violacein Violacein Production (Purple Pigment) CviR->Violacein vio Operon Expression Readout Spectrophotometry (OD 585 nm) Violacein->Readout Quantification

Fig 2: Workflow for detecting short-chain AHLs using the C. violaceum CV026 biosensor assay.

Analytical Chemistry: LC-MS/MS Molecular Networking

While biosensors are invaluable for rapid screening, their reliance on receptor affinity limits the discovery of novel AHLs. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) bypasses biological biases, offering absolute quantification and structural annotation[9].

Causality & Experimental Choice : In positive electrospray ionization (ESI+), the collision-induced dissociation (CID) of the AHL molecule consistently cleaves the acyl chain, yielding a highly stable homoserine lactone product ion at m/z 102. By performing a Precursor Ion Scan (PIS) or evaluating MS2 spectra for m/z 102, researchers can discover entirely novel AHL structures based solely on their shared lactone moiety, regardless of the acyl chain's length or modifications.

Protocol 2: LC-MS/MS Extraction and Quantification Self-Validation System: The use of a deuterated internal standard (e.g., d3-C6-HSL) corrects for matrix effects and extraction losses, ensuring quantitative accuracy.

  • Extraction : Mix 5 mL of cell-free bacterial supernatant with 5 mL of acidified ethyl acetate. Vortex for 1 minute and centrifuge at 4,000 x g for 10 minutes.

  • Concentration : Collect the upper organic phase. Spike with 100 ng of d3-C6-HSL (Internal Standard). Evaporate to dryness under a gentle stream of nitrogen gas.

  • Reconstitution : Resuspend the dried residue in 100 µL of LC-MS grade methanol[10].

  • Chromatographic Separation : Inject 3 µL onto a C18 UHPLC column (e.g., 1.6 µm, 150 × 2.1 mm) maintained at 42°C. Run a gradient of Water (A) and Acetonitrile (B), both containing 0.1% formic acid, from 1% B to 100% B over 15 minutes at a flow rate of 0.4 mL/min[10].

  • Mass Spectrometry : Operate the mass spectrometer in ESI+ mode. Set the capillary temperature to 350°C. Utilize a FullMS data-dependent MS2 (ddMS2) discovery mode, specifically monitoring for the m/z 102 product ion[10].

Quantitative Data: AHL Structural Diversity

The following table synthesizes the structural diversity, producing organisms, and detection limits of key AHLs across different analytical platforms.

AHL MoleculeAcyl ChainSubstitutionProducing OrganismPrimary FunctionDetection LODAnalytical Method
3-oxo-C6-HSLC63-oxoVibrio fischeriBioluminescence~10.9 nmol/LLC-MS/MS
C4-HSLC4NonePseudomonas aeruginosaVirulence (rhl system)~10 µMCV026 Biosensor
3-oxo-C12-HSLC123-oxoPseudomonas aeruginosaVirulence (las system)~0.5 µMLC-MS/MS
C6-HSLC6NoneChromobacterium violaceumViolacein Pigment~10 µMCV026 Biosensor
C8-HSLC8NoneVibrio fischeriEarly Colonization~2.0 nmol/LLC-MS/MS

Therapeutic Horizons: Quorum Quenching

The discovery of AHLs has catalyzed a new frontier in drug development: Quorum Quenching (QQ). Because QS controls virulence rather than essential survival pathways, QQ agents exert less selective pressure for resistance compared to traditional bactericidal antibiotics. Therapeutic strategies include the deployment of AHL-degrading enzymes, such as lactonases (which hydrolyze the lactone ring) and acylases (which cleave the amide bond), effectively silencing the bacterial communication network and rendering pathogens vulnerable to the host immune system[6][7].

References

  • Eberhard, A., et al. (1981). Structural identification of autoinducer of Photobacterium fischeri luciferase. Biochemistry. 2

  • McClean, K. H., et al. (1997). Quorum sensing and Chromobacterium violaceum: exploitation of violacein production and inhibition for the detection of N-acylhomoserine lactones. Microbiology. 5

  • Rodrigues, A. M. S., et al. (2022). Straightforward N-Acyl Homoserine Lactone Discovery and Annotation by LC–MS/MS-based Molecular Networking. Journal of Proteome Research. 10

  • Amador-Noguez, D., et al. (2016). Identification of Unanticipated and Novel N-Acyl L-Homoserine Lactones (AHLs) Using a Sensitive Non-Targeted LC-MS/MS Method. PLOS One. 11

  • Schaefer, A. L., et al. (1996). Quorum sensing in Vibrio fischeri: probing autoinducer-LuxR interactions with autoinducer analogs. Journal of Bacteriology. 4

  • Valenzuela, E., et al. (2023). Chromobacterium Violaceum: A Model for Evaluating the Anti-Quorum Sensing Activities of Plant Substances. MDPI. 7

  • Mireille, C., et al. (2018). Applying molecular and phenotypic screening assays to identify efficient quorum quenching lactonases. PMC. 6

  • Hanzelka, B. L., et al. (1996). Quorum sensing in Vibrio fischeri: evidence that S-adenosylmethionine is the amino acid substrate for autoinducer synthesis. PMC. 3

  • Karthikeyan, R., et al. (2012). Detection of Quorum Sensing Signal Molecules and Identification of an Autoinducer Synthase Gene among Biofilm Forming Clinical Isolates of Acinetobacter spp. PLOS One. 8

  • Fidopiastis, P. M., et al. (2012). Evidence of a Large Diversity of N-acyl-Homoserine Lactones in Symbiotic Vibrio fischeri Strains Associated with the Squid Euprymna scolopes. PMC. 1

Sources

Exploratory

Beyond Bactericidal: A Technical Guide to the Preliminary Investigation of N-Acyl Homoserine Lactone (AHL) Analogs

Executive Summary The escalation of antimicrobial resistance (AMR) necessitates a paradigm shift in infectious disease management. Traditional bactericidal antibiotics exert immense selective pressure, rapidly driving th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The escalation of antimicrobial resistance (AMR) necessitates a paradigm shift in infectious disease management. Traditional bactericidal antibiotics exert immense selective pressure, rapidly driving the evolution of resistant phenotypes. Anti-virulence therapies—specifically those targeting bacterial Quorum Sensing (QS)—offer a compelling alternative. By disrupting the communication networks that govern pathogenesis and biofilm formation, we can disarm pathogens like Pseudomonas aeruginosa without threatening their immediate survival, thereby mitigating evolutionary pressure[1].

This whitepaper provides a comprehensive, field-tested framework for the preliminary investigation of N-Acyl Homoserine Lactone (AHL) analogs. As a Senior Application Scientist, I have structured this guide to move beyond mere procedural lists; it delves into the mechanistic causality behind structural design, the logic of self-validating high-throughput screening, and the rigorous phenotypic validation required to identify true quorum sensing inhibitors (QSIs).

Mechanistic Foundation: The LuxI/LuxR Circuit and Intervention Logic

In Gram-negative bacteria, the canonical QS circuit relies on the LuxI/LuxR system. A synthase (LuxI-type) produces AHL autoinducers, which diffuse across the membrane. At high cell densities, these AHLs bind to cytoplasmic receptors (LuxR-type, such as LasR in P. aeruginosa), triggering receptor dimerization and the subsequent transcription of virulence factors (e.g., elastase, pyocyanin) and biofilm matrix components [2].

The Rationale for Analogs: The native P. aeruginosa autoinducer, OdDHL (N-(3-oxo-dodecanoyl)-L-homoserine lactone), contains a lactone ring that is highly susceptible to enzymatic degradation by host or bacterial lactonases, as well as spontaneous alkaline hydrolysis[3]. Therefore, rational drug design focuses on synthesizing non-native AHL analogs that replace the labile lactone headgroup (e.g., with phenyl or cycloalkyl groups) while modifying the acyl tail to shift the molecule's behavior from agonism to potent antagonism [4].

G LuxI LuxI (AHL Synthase) AHL Native AHL Signal LuxI->AHL Synthesizes Complex AHL-LuxR Complex (Active) AHL->Complex Binds LuxR LuxR Receptor (Inactive) LuxR->Complex Dimerizes Virulence Virulence & Biofilm Genes Complex->Virulence Activates Transcription Analog AHL Analog (Antagonist) Analog->Complex Competes/Destabilizes

Figure 1: The LuxI/LuxR Quorum Sensing pathway and the competitive intervention of AHL analogs.

Rational Design and Structure-Activity Relationships (SAR)

The transition from a native signal to a therapeutic analog requires precise structural tuning. Antagonists often bind the receptor's ligand-binding domain with high affinity but fail to induce the necessary conformational changes required for stable dimerization and DNA binding [5].

Recent SAR studies have demonstrated that replacing the homoserine lactone with a phenyl ring (yielding compounds like V-06-018) confers resistance to hydrolysis while maintaining single-digit micromolar antagonistic potency against LasR [6]. Further optimization of the acyl tail (e.g., Analog 40) has pushed this potency into the nanomolar range [6].

Table 1: Quantitative SAR Data of Key AHL Analogs and Modulators
Compound / AnalogTarget ReceptorStructural ModificationActivity TypePotency (IC50 / EC50)
OdDHL (Native) LasR (P. aeruginosa)None (3-oxo-C12-HSL)AgonistEC50 ≈ 150 nM [6]
V-06-018 LasR (P. aeruginosa)Phenyl headgroup replacing lactoneAntagonistIC50 = 2.3 - 3.9 µM[6]
Analog 40 LasR (P. aeruginosa)Optimized phenyl derivativeAntagonistIC50 = 0.2 - 0.7 µM [6]
Fimbrolides LuxR-typeHalogenated furanone (tail mod)AntagonistBiofilm reduction (67-92%) [7]
Tetramic Acid (3) LasR (P. aeruginosa)Degradation product of OdDHLWeak AgonistEC50 ≈ 2.7 µM [8]

Experimental Workflows: A Self-Validating Paradigm

A rigorous investigation requires a multi-tiered approach. Relying solely on a biochemical assay risks advancing compounds that cannot penetrate bacterial membranes or are rapidly effluxed. Conversely, starting with a phenotypic assay makes it impossible to distinguish true QSIs from non-specific toxins. The following workflow establishes a self-validating system: a primary reporter screen for target engagement, followed by a secondary phenotypic screen for functional validation.

Workflow Lib Library Synthesis (Rational SAR) Screen1 Primary Screen (CV026 Reporter) Lib->Screen1 Hit Hit Identification (IC50 Calculation) Screen1->Hit Screen2 Secondary Screen (Biofilm Phenotype) Hit->Screen2 Lead Lead Optimization (In Vivo Models) Screen2->Lead

Figure 2: Self-validating high-throughput screening workflow for AHL analog discovery.

Protocol 1: High-Throughput Reporter Gene Assay (Primary Screen)

Model: Chromobacterium violaceum CV026. Causality: Why use the CV026 strain? Wild-type C. violaceum produces its own AHLs, creating a high background signal that masks the activity of exogenous compounds. CV026 is a double miniTn5 mutant deficient in the AHL synthase cviI [9]. It acts as a "blank slate" biosensor: it only produces the purple pigment violacein when an exogenous short-chain AHL binds its CviR receptor [10]. By spiking in a known concentration of native AHL, we can quantitatively measure the antagonistic power of our analogs based on the reduction of purple pigment.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture C. violaceum CV026 overnight in Luria-Bertani (LB) broth supplemented with kanamycin (20 µg/mL) at 27°C with shaking (200 rpm) [11].

  • Assay Plate Setup: Dilute the overnight culture to an OD600 of 0.01 in fresh LB broth.

  • Ligand Competition: To screen for antagonists, supplement the diluted culture with a sub-saturating concentration of native inducer (e.g., 0.5 µM C6-HSL) [9]. Note: Using a sub-saturating dose ensures the system is sensitive to competitive displacement by the analog.

  • Compound Addition: Dispense 190 µL of the spiked culture into a 96-well microtiter plate. Add 10 µL of the test AHL analogs (dissolved in DMSO) at varying concentrations to generate a dose-response curve. Include a vehicle control (DMSO only).

  • Incubation & Extraction: Incubate the plate at 27°C for 16-24 hours. Centrifuge the plate (3100 × g for 20 min) to pellet the cells and the insoluble violacein [9].

  • Quantification: Discard the supernatant. Solubilize the violacein pellet by adding 200 µL of 96% ethanol to each well. Mix thoroughly and measure absorbance at 595 nm using a microplate reader. Calculate IC50 values using non-linear regression.

Protocol 2: Phenotypic Validation via Biofilm Inhibition (Secondary Screen)

Model: Pseudomonas aeruginosa PAO1. Causality: A common pitfall in early-stage drug discovery is misidentifying a bactericidal compound as a QS inhibitor. If a compound kills the bacteria, biofilm mass will naturally decrease. By quantifying colony-forming units (CFUs) in parallel with crystal violet staining, we validate that the biofilm reduction is due to true phenotypic modulation (quorum quenching) rather than non-specific toxicity.

Step-by-Step Methodology:

  • Culture Preparation: Grow P. aeruginosa PAO1 overnight in Tryptic Soy Broth (TSB) at 37°C. Dilute the culture 1:100 in fresh TSB supplemented with 0.5% glucose to promote biofilm formation.

  • Treatment: Aliquot 100 µL of the bacterial suspension into a flat-bottom 96-well polystyrene plate. Add the lead AHL analogs identified from Protocol 1 at concentrations bracketing their IC50 values.

  • Biofilm Maturation: Incubate the plates statically at 37°C for 24 hours.

  • Viability Check (Crucial Step): Before staining, carefully transfer 10 µL of the planktonic supernatant to a new plate, perform serial dilutions, and plate on agar to determine CFUs. Compounds that reduce CFUs by >1 log compared to the control are flagged as bactericidal and discarded.

  • Washing and Staining: Gently discard the remaining planktonic culture. Wash the wells three times with sterile PBS to remove non-adherent cells. Add 125 µL of 0.1% Crystal Violet solution to each well and incubate for 15 minutes at room temperature.

  • Elution and Measurement: Wash the wells three times with distilled water and allow them to dry. Elute the bound Crystal Violet using 150 µL of 30% acetic acid. Measure the absorbance at 590 nm to quantify biofilm biomass.

Data Interpretation and Translational Outlook

The successful identification of an AHL analog hinges on interpreting the divergence between biochemical binding and phenotypic outcomes. For instance, biophysical studies on the P. aeruginosa orphan receptor QscR reveal that true agonists stabilize the receptor, promoting dimerization and DNA binding. In contrast, potent antagonists bind the receptor but leave it in a labile state, rendering it incompetent for DNA recognition[5].

When analyzing data from the CV026 and biofilm assays, researchers must look for compounds that exhibit a steep Hill slope in the reporter assay (indicating highly cooperative competitive binding) coupled with a >50% reduction in biofilm mass without altering the bacterial growth curve. Analogs meeting these criteria represent viable leads for next-generation, evolution-proof anti-virulence therapeutics.

References

  • Targeting virulence: can we make evolution-proof drugs? Nature Reviews Microbiology. Available at:[Link]

  • Small Molecules that Modulate Quorum Sensing and Control Virulence in Pseudomonas aeruginosa. NIH Public Access. Available at:[Link]

  • Quorum Sensing Inhibitors to Quench P. aeruginosa Pathogenicity. NIH Public Access. Available at:[Link]

  • Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. NIH Public Access. Available at:[Link]

  • Mechanism of agonism and antagonism of the Pseudomonas aeruginosa quorum sensing regulator QscR with non-native ligands. NIH Public Access. Available at:[Link]

  • Design, synthesis, and biochemical characterization of non-native antagonists of the Pseudomonas aeruginosa quorum sensing receptor LasR with nanomolar IC50 values. ACS Infectious Diseases. Available at:[Link]

  • Quorum sensing and antibiotic resistance in polymicrobial infections. Taylor & Francis. Available at:[Link]

  • Anti-Inflammatory Effects of Analogues of N-Acyl Homoserine Lactones on Eukaryotic Cells. Semantic Scholar. Available at:[Link]

  • Food-Grade Bacteria Combat Pathogens by Blocking AHL-Mediated Quorum Sensing and Biofilm Formation. NIH Public Access. Available at:[Link]

  • Detection of Quorum Sensing Signal Molecules and Identification of an Autoinducer Synthase Gene among Biofilm Forming Clinical Isolates of Acinetobacter spp. PLOS One. Available at:[Link]

  • Screening & profiling of quorum sensing signal molecules in Pseudomonas aeruginosa isolates from catheterized urinary tract infection patients. NIH Public Access. Available at:[Link]

Foundational

An In-depth Technical Guide to 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide and its Derivatives: Modulators of Bacterial Quorum Sensing

This guide provides a comprehensive technical overview of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide, a significant N-acyl-homoserine lactone (AHL), and its derivatives. It is intended for researchers, scien...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive technical overview of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide, a significant N-acyl-homoserine lactone (AHL), and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the study of bacterial communication and the development of novel antimicrobial strategies. This document delves into the synthesis, physicochemical properties, mechanism of action, and biological evaluation of these compounds, with a focus on their role as modulators of quorum sensing (QS), particularly in the opportunistic pathogen Pseudomonas aeruginosa.

Introduction: The Language of Bacteria and the Promise of Quorum Quenching

Bacteria, long considered simple unicellular organisms, engage in complex social behaviors coordinated through a cell-to-cell communication system known as quorum sensing (QS).[1] This process relies on the production, release, and population-wide detection of small signaling molecules called autoinducers. In many Gram-negative bacteria, N-acyl-homoserine lactones (AHLs) are the primary autoinducers.[2][3] The concentration of these molecules in the environment correlates with bacterial population density, and upon reaching a critical threshold, they bind to cognate intracellular receptors, typically LuxR-type transcriptional regulators, to modulate the expression of genes controlling collective behaviors.[2][4] These behaviors often include the formation of biofilms and the production of virulence factors, which are key to the pathogenicity of many bacteria, including the notorious opportunistic pathogen Pseudomonas aeruginosa.[5]

P. aeruginosa possesses a complex QS hierarchy involving at least two AHL-based systems, LasI/LasR and RhlI/RhlR, which regulate the expression of a wide array of virulence factors and are crucial for biofilm maturation.[5][6] The LasI synthase produces N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), while the RhlI synthase produces N-butanoyl-L-homoserine lactone (C4-HSL).[7]

The core molecule of this guide, 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide, is a naturally occurring AHL. Its structure, featuring a 3-hydroxy modification on the dodecanoyl acyl chain, positions it as a key player in the intricate chemical language of bacteria. The study of this molecule and its synthetic derivatives offers a promising avenue for the development of quorum quenching (QQ) agents. These agents are designed to interfere with QS signaling, thereby disarming pathogens of their virulence without exerting bactericidal pressure, which may reduce the likelihood of developing resistance.[8]

This guide will provide the technical foundation for researchers to synthesize, characterize, and evaluate the potential of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide and its analogs as next-generation antivirulence therapeutics.

Synthesis of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide and its Derivatives

The synthesis of the core molecule and its derivatives generally involves two key fragments: the homoserine lactone head group and the fatty acid side chain. A common and effective method for their coupling is via amidation.

Synthesis of the Precursor: 3-Hydroxydodecanoic Acid

The 3-hydroxydodecanoic acid side chain can be synthesized from dodecanoyl chloride and Meldrum's acid, followed by reduction.

Experimental Protocol: Synthesis of 3-Hydroxydodecanoic Acid

  • Acylation of Meldrum's Acid:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Meldrum's acid (1.0 eq) in anhydrous dichloromethane (DCM).

    • Cool the solution to 0 °C in an ice bath.

    • Add pyridine (2.0 eq) dropwise to the solution.

    • Slowly add dodecanoyl chloride (1.0 eq) to the reaction mixture.

    • Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the acylated Meldrum's acid derivative.

  • Reduction to 3-Hydroxydodecanoic Acid:

    • Dissolve the acylated Meldrum's acid derivative in a suitable solvent such as a mixture of tetrahydrofuran (THF) and water.

    • Cool the solution to 0 °C.

    • Add sodium borohydride (NaBH₄) (2.0-3.0 eq) portion-wise.

    • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

    • Acidify the reaction mixture with 1 M HCl to pH ~2.

    • Extract the product with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • The crude product can be purified by column chromatography on silica gel.

Synthesis of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide

The final coupling step involves the amidation of (S)-α-amino-γ-butyrolactone with the synthesized 3-hydroxydodecanoic acid.

Experimental Protocol: Amide Coupling

  • To a solution of 3-hydroxydodecanoic acid (1.0 eq) in anhydrous DCM, add (S)-α-amino-γ-butyrolactone hydrobromide (1.0 eq) and a coupling agent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.2 eq) and a catalyst like 4-Dimethylaminopyridine (DMAP) (0.1 eq).

  • Add a base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.5 eq), to neutralize the hydrobromide salt and facilitate the reaction.

  • Stir the reaction mixture at room temperature overnight.

  • Monitor the reaction by TLC.

  • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the final compound.

Synthesis of Derivatives

Derivatives can be synthesized by modifying the fatty acid precursor. For example, analogs with different chain lengths can be made by starting with the corresponding acyl chloride. Modifications to the 3-position (e.g., oxo or unsubstituted) or the lactone ring can also be achieved through appropriate synthetic strategies.

Physicochemical and Analytical Characterization

Thorough characterization is essential to confirm the identity, purity, and properties of the synthesized compounds.

Physicochemical Properties

The following table summarizes the key physicochemical properties of the parent compound.

PropertyValueSource
Molecular Formula C₁₆H₂₉NO₄[9]
Molecular Weight 299.41 g/mol [9]
Monoisotopic Mass 299.20966 Da[9]
Predicted XlogP 4.0[9]
Hydrogen Bond Donor Count 2[9]
Hydrogen Bond Acceptor Count 4[9]
Rotatable Bond Count 11[9]
Topological Polar Surface Area 75.6 Ų[9]
Solubility Soluble in ethanol
Physical Description Solid[10]
Analytical Methods

HPLC is a standard method for assessing the purity of AHLs.

Exemplary HPLC Protocol:

  • System: Agilent 1100 Series or equivalent with a Diode Array Detector (DAD).

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid. A typical gradient might be a linear increase from 20% to 90% acetonitrile over 20-30 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 210 nm.

  • Sample Preparation: Dissolve the compound in methanol or acetonitrile.

Mass spectrometry is crucial for confirming the molecular weight and structure of the synthesized compounds.[4][5][6]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is a powerful technique for the analysis of AHLs from biological samples and for purity assessment.[2][4][11] Electrospray ionization (ESI) in positive mode is commonly used. The protonated molecule [M+H]⁺ would be expected at m/z 300.2.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used for the analysis of AHLs, often without derivatization.[6] Electron ionization (EI) typically results in a characteristic fragmentation pattern, with a prominent ion at m/z 143 corresponding to the acylated homoserine lactone moiety.

NMR spectroscopy provides detailed structural information.

  • ¹H NMR: Expected signals would include those for the aliphatic chain protons, the methine proton at the 3-position bearing the hydroxyl group, protons of the homoserine lactone ring, and the amide proton.

  • ¹³C NMR: Expected signals would include those for the carbonyl carbons of the amide and lactone, the carbon bearing the hydroxyl group, and the carbons of the aliphatic chain and the lactone ring.

Mechanism of Action: Interference with Quorum Sensing

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide and its derivatives primarily exert their biological effects by modulating the QS systems of bacteria like P. aeruginosa. They can act as either antagonists (inhibitors) or, in some cases, agonists (activators) of the LuxR-type receptors, such as LasR and RhlR.[4][12]

Interaction with QS Receptors

The interaction of these AHL analogs with the ligand-binding pocket of the receptor proteins is key to their activity. Molecular docking studies have provided insights into these interactions.[1][7][13][14] For instance, the homoserine lactone ring typically forms hydrogen bonds with key residues in the binding pocket, such as Trp60, Tyr56, and Asp73 in LasR, while the acyl chain occupies a hydrophobic tunnel.[13] Modifications to the acyl chain, such as the presence and stereochemistry of the 3-hydroxy group, and the chain length, can significantly alter the binding affinity and whether the compound acts as an agonist or an antagonist.[15] Antagonists often bind to the receptor but fail to induce the conformational change necessary for receptor dimerization and DNA binding, thereby blocking the downstream signaling cascade.

QS_Mechanism

Structure-Activity Relationship (SAR) of Derivatives

The biological activity of AHL analogs is highly dependent on their chemical structure. Systematic modifications of the core molecule can lead to compounds with enhanced potency and selectivity.

  • Acyl Chain Length: The length of the acyl chain is a critical determinant of specificity for different LuxR-type receptors. For LasR, which has a large hydrophobic binding pocket, longer acyl chains (C10-C14) are generally preferred.

  • 3-Position Modification: The substituent at the 3-position of the acyl chain (unsubstituted, 3-hydroxy, or 3-oxo) significantly influences activity. The 3-oxo group is often important for strong agonistic activity in LasR, while 3-hydroxy derivatives can exhibit varied activities.

  • Lactone Ring Modifications: While the homoserine lactone ring is a common feature, analogs with modified rings (e.g., thiolactones) have also been explored and shown to modulate QS activity.[6]

  • Stereochemistry: The stereochemistry of the homoserine lactone ring and any chiral centers on the acyl chain can have a profound impact on biological activity.

Protocols for Biological Evaluation

To assess the efficacy of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide and its derivatives as QS inhibitors, a variety of in vitro assays are employed.

Biofilm Inhibition Assay (Crystal Violet Method)

This assay quantifies the ability of a compound to inhibit the formation of static biofilms.[12][16][17][18]

Experimental Protocol:

  • Preparation of Bacterial Inoculum: Grow an overnight culture of P. aeruginosa (e.g., strain PAO1) in a suitable medium like Luria-Bertani (LB) broth at 37°C with shaking. Dilute the overnight culture 1:100 in fresh LB medium.

  • Assay Setup: In a 96-well flat-bottom microtiter plate, add 100 µL of the diluted bacterial culture to each well. Add the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control if available.

  • Incubation: Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.

  • Washing: Carefully discard the planktonic culture from each well. Wash the wells gently three times with 200 µL of phosphate-buffered saline (PBS) to remove non-adherent cells.

  • Staining: Add 125 µL of a 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells three times with PBS.

  • Solubilization: Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet. Incubate for 15-30 minutes at room temperature.

  • Quantification: Transfer 125 µL of the solubilized crystal violet from each well to a new flat-bottom 96-well plate. Measure the absorbance at 550-590 nm using a microplate reader. The absorbance is proportional to the amount of biofilm formed.

Biofilm_Assay_Workflow

Pyocyanin Quantification Assay

Pyocyanin is a blue-green, redox-active pigment and virulence factor produced by P. aeruginosa, the production of which is regulated by QS.[8][19]

Experimental Protocol:

  • Culture Growth: Inoculate P. aeruginosa in a suitable liquid medium (e.g., Pseudomonas Broth P) with the test compounds at desired concentrations. Incubate at 37°C with shaking for 18-24 hours.

  • Sample Preparation: Take a 5 mL aliquot of the bacterial culture. Centrifuge at 4,000 rpm for 10 minutes to pellet the cells. Transfer the supernatant to a new tube.

  • Extraction: Add 3 mL of chloroform to the supernatant and vortex vigorously for 30 seconds. Centrifuge at 4,000 rpm for 10 minutes to separate the phases. The pyocyanin will be in the lower, blue-colored chloroform phase.

  • Acidification and Re-extraction: Carefully transfer the lower chloroform layer to a new tube. Add 1.5 mL of 0.2 N HCl to the chloroform extract and vortex for 30 seconds. Centrifuge at 4,000 rpm for 5 minutes. The pyocyanin will move to the upper, pink to red-colored aqueous phase.

  • Quantification: Transfer the upper aqueous phase to a cuvette or a 96-well plate. Measure the absorbance at 520 nm. The concentration of pyocyanin (in µg/mL) can be calculated by multiplying the absorbance at 520 nm by 17.072.

Conclusion and Future Directions

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide and its derivatives represent a fascinating and promising class of molecules for the development of novel anti-infective therapies. By targeting bacterial communication rather than viability, these compounds have the potential to mitigate virulence and biofilm formation with a reduced risk of resistance development. The technical guidance provided herein on the synthesis, characterization, and biological evaluation of these compounds is intended to empower researchers to further explore this exciting field.

Future research should focus on the synthesis of diverse libraries of derivatives to further elucidate the structure-activity relationships for different QS receptors. In vivo studies in relevant animal models are also a critical next step to validate the therapeutic potential of the most promising candidates. Furthermore, a deeper understanding of the pharmacokinetic and pharmacodynamic properties of these compounds will be essential for their translation into clinical applications. The continued investigation of these QS modulators holds great promise for addressing the growing challenge of antimicrobial resistance.

References

  • Hao, Y., et al. (2021). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology.
  • Gerdt, J. P., et al. (2018).
  • Mellor, L. F., et al. (2019). N-Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa RhlI Quorum Sensing Signal Synthase. ACS Chemical Biology.
  • O'Loughlin, C. T., et al. (2013). A microtiter dish biofilm formation assay. Journal of Visualized Experiments.
  • Zeng, Z., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria.
  • Perez, L. R., et al. (2025).
  • Müsken, M., et al. (2010). A 96-well-plate-based optical method for the quantitative and qualitative evaluation of Pseudomonas aeruginosa biofilm formation and its application to susceptibility testing.
  • García-Reyes, S., et al. (2020). Quorum Quenchers as an Emerging New Strategy against Pseudomonas aeruginosa Infections. Preprints.
  • Soukarieh, F., et al. (2018). Synthesis of the Novel N-(2-Hexadecynoyl)-l-Homoserine Lactone and Evaluation of Its Antiquorum Sensing Activity in Chromobacterium violaceum. ACS Omega.
  • Sidera, M., et al. (2013). Quorum-Quenching Acylase Reduces the Virulence of Pseudomonas aeruginosa in a Caenorhabditis elegans Infection Model. Applied and Environmental Microbiology.
  • Defoirdt, T., et al. (2022). Evidence for Complex Interplay between Quorum Sensing and Antibiotic Resistance in Pseudomonas aeruginosa. Microbiology Spectrum.
  • Mellor, L. F., et al. (2019). N- Acyl Homoserine Lactone Analog Modulators of the Pseudomonas aeruginosa Rhll Quorum Sensing Signal Synthase. ACS Chemical Biology.
  • Wikipedia. (n.d.). N-Acyl homoserine lactone. Retrieved from [Link]

  • Miranda, C. F., et al. (2022). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers in Microbiology.
  • Khan, F., et al. (2021). Targeting Acyl Homoserine Lactones (AHLs) by the quorum quenching bacterial strains to control biofilm formation in Pseudomonas aeruginosa. Saudi Journal of Biological Sciences.
  • Rampioni, G., et al. (2021). Quorum Sensing Inhibitors to Quench P.
  • Romero, M., et al. (2016). Short-Chain N-Acylhomoserine Lactone Quorum-Sensing Molecules Promote Periodontal Pathogens in In Vitro Oral Biofilms. Applied and Environmental Microbiology.
  • Al-Shabib, N. A., et al. (2016). Pyocyanin and Biofilm Formation in Pseudomonas aeruginosa Isolated from Burn Infections in Baghdad, Iraq. Jordan Journal of Biological Sciences.
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  • Devin, C., et al. (1999). Synthesis and biological evaluation of C-terminal hydroxamide analogues of bombesin. Journal of Peptide Science.
  • PubChemLite. (n.d.). 3-hydroxy-n-((s)-2-oxotetrahydrofuran-3-yl)dodecanamide (C16H29NO4). Retrieved from [Link]

  • Khan, W., et al. (2024). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophytes. Molecules.
  • Mayer, C., et al. (2023).
  • Yamabe, H., et al. (1995).
  • Khan, W., et al. (2024). HPLC, NMR Based Characterization, Antioxidant and Anticancer Activities of Chemical Constituents from Therapeutically Active Fungal Endophyt. HARVEST (uSask).
  • ResearchGate. (2021). Targeting Acyl Homoserine Lactones (AHLs) by the Quorum Quenching Bacterial Strains to Control Biofilm Formation in Pseudomonas Aeruginosa. Retrieved from [Link]

  • Khan, I. A., et al. (2024).
  • Royal Society of Chemistry. (n.d.). Supplementary material. Retrieved from [Link]

  • Hudlicky, T., et al. (2002). Total Synthesis and Biological Evaluation of Amaryllidaceae Alkaloids. The Journal of Organic Chemistry.
  • O'Connor, S., et al. (2015). The chain length of biologically produced (R)-3-hydroxyalkanoic acid affects biological activity and structure of anti-cancer peptides.
  • Hurlbutt, B. (2022). A Brief Overview on Physicochemical Properties in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry.
  • Next Peptide. (n.d.). 216596-73-5 | 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide. Retrieved from [Link]

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Protocols & Analytical Methods

Method

Application Note: Design, Synthesis, and Biological Evaluation of Novel N-Acyl Homoserine Lactone (AHL) Analogs

Executive Summary & Mechanistic Rationale The escalation of antimicrobial resistance (AMR) has necessitated a paradigm shift in drug development. Rather than targeting bacterial viability—which imposes immense selective...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The escalation of antimicrobial resistance (AMR) has necessitated a paradigm shift in drug development. Rather than targeting bacterial viability—which imposes immense selective pressure for resistance—modern therapeutic strategies increasingly focus on disarming bacterial virulence[1]. In Gram-negative pathogens such as Pseudomonas aeruginosa and Acinetobacter baumannii, virulence factors and biofilm maturation are rigorously controlled by Quorum Sensing (QS), a cell-to-cell communication system mediated by N-acyl homoserine lactones (AHLs)[2][3].

The canonical QS circuit consists of a LuxI-type synthase, which produces the native AHL autoinducer, and a LuxR-type cytosolic receptor. Upon reaching a critical population density, AHLs bind to LuxR, triggering receptor dimerization and the subsequent transcriptional activation of target genes (e.g., lux-box promoters)[2][3]. By synthesizing novel AHL analogs that feature structural modifications—such as α-halogenation or aromatic acyl substitutions—researchers can create potent competitive antagonists (quorum quenchers). These analogs bind to the LuxR receptor but fail to induce the necessary conformational changes for DNA binding, effectively silencing the bacterial population without inhibiting planktonic growth[4][5].

AHL_Mechanisms LuxI LuxI-type Synthase AHL Native AHL Signal LuxI->AHL Synthesis LuxR_Native LuxR-AHL Complex (Active Dimer) AHL->LuxR_Native Agonism Analog AHL Analog (Inhibitor) LuxR_Inactive LuxR-Analog Complex (Inactive Monomer) Analog->LuxR_Inactive Antagonism Promoter Target Promoter (lux-box) LuxR_Native->Promoter Activation LuxR_Inactive->Promoter Blockade Phenotype Biofilm & Virulence Promoter->Phenotype Gene Expression

Fig 1. Mechanism of LuxR-mediated quorum sensing and competitive inhibition by novel AHL analogs.

Experimental Workflow & Methodologies

The development of novel AHL modulators requires a rigorous, self-validating pipeline spanning organic synthesis, receptor-level screening, and phenotypic validation.

Workflow Syn 1. Chemical Synthesis (Amide Coupling) Pur 2. Purification (HPLC/NMR) Syn->Pur Rep 3. Receptor Assay (Reporter Strains) Pur->Rep Bio 4. Phenotypic Assay (Biofilm Inhibition) Rep->Bio

Fig 2. Sequential workflow from chemical synthesis of AHL analogs to phenotypic biofilm screening.

Protocol 1: Chemical Synthesis of AHL Analogs via EDC-Mediated Coupling

This protocol describes the synthesis of α-halogenated or aryl-substituted AHL analogs. The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is preferred for its high coupling efficiency and water-soluble byproducts[4].

Materials:

  • (S)-Homoserine lactone hydrobromide (1.0 eq)

  • Target carboxylic acid derivative (e.g., α-bromo fatty acid or 4-bromophenylacetic acid) (1.1 eq)

  • EDC·HCl (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: Dissolve (S)-homoserine lactone hydrobromide and the target carboxylic acid in anhydrous DCM under an inert nitrogen atmosphere.

    • Causality: Nitrogen prevents atmospheric moisture from hydrolyzing the highly reactive O-acylisourea intermediate formed during EDC activation.

  • Neutralization: Add DIPEA dropwise to the mixture at 0°C.

    • Causality: DIPEA neutralizes the hydrobromide salt, liberating the free amine of the homoserine lactone for nucleophilic attack. The steric bulk of DIPEA prevents it from acting as a competing nucleophile.

  • Activation & Coupling: Add EDC·HCl portion-wise at 0°C. Allow the reaction to slowly warm to room temperature and stir continuously for 12–16 hours.

    • Causality: Starting the reaction at 0°C minimizes unwanted side reactions, such as racemization at the α-carbon or the formation of inactive N-acylurea byproducts.

  • Aqueous Workup: Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

    • Causality: HCl removes unreacted amine and DIPEA; NaHCO₃ neutralizes and extracts unreacted carboxylic acid; brine removes residual water from the organic phase.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via silica gel flash chromatography (Hexanes/Ethyl Acetate gradient) to yield the pure AHL analog[4].

Protocol 2: Biofilm Inhibition Phenotypic Assay (Crystal Violet Method)

To validate the biological efficacy of the synthesized analogs, their ability to inhibit biofilm formation is quantified. This protocol utilizes P. aeruginosa PAO1 or A. baumannii, pathogens heavily reliant on QS for biofilm maturation[1][5].

Step-by-Step Procedure:

  • Culture Preparation: Grow the target bacterial strain overnight in Luria-Bertani (LB) broth at 37°C. Dilute the culture 1:100 in fresh LB medium supplemented with 0.2% (w/v) glucose.

    • Causality: Glucose supplementation provides the carbon necessary to enhance extracellular polymeric substance (EPS) production, ensuring robust and reproducible biofilm formation[6].

  • Inoculation: Aliquot 190 µL of the diluted bacterial suspension into a 96-well flat-bottom polystyrene microtiter plate.

    • Causality: Polystyrene provides an optimal hydrophobic surface that facilitates the initial attachment phase of biofilm-forming bacteria.

  • Treatment: Add 10 µL of the synthesized AHL analog (dissolved in DMSO) to achieve the desired final screening concentration (e.g., 50–200 µM). Ensure the final DMSO concentration does not exceed 1% (v/v). Include a vehicle control (1% DMSO) and a positive control (e.g., a known quorum quencher).

    • Causality: High concentrations of DMSO exhibit generalized cytotoxicity. Keeping DMSO ≤1% ensures that any observed biofilm reduction is due to specific QS antagonism, not solvent toxicity[1].

  • Incubation: Incubate the plate statically at 37°C for 24 hours.

    • Causality: Static (non-shaking) incubation prevents hydrodynamic shear forces from disrupting the fragile, developing 3D architecture of the biofilm.

  • Washing: Carefully discard the planktonic cell suspension. Wash the wells three times with sterile Phosphate-Buffered Saline (PBS).

    • Causality: Gentle washing removes non-adherent planktonic cells without detaching the established biofilm matrix.

  • Fixation & Staining: Fix the biofilm by incubating with 200 µL of 99% methanol for 15 minutes, then air-dry. Stain with 200 µL of 0.1% (w/v) crystal violet solution for 15 minutes at room temperature. Wash extensively with distilled water to remove unbound dye.

  • Quantification: Solubilize the bound crystal violet using 200 µL of 33% (v/v) glacial acetic acid. Measure the absorbance at 590 nm using a microplate reader.

    • Causality: Acetic acid effectively extracts the dye trapped within the EPS matrix and bacterial cell walls, allowing for accurate spectrophotometric quantification of the total biofilm biomass[1][6].

Quantitative Data Presentation & SAR Analysis

The structural modifications of the AHL acyl chain dictate the molecule's affinity for the LuxR-type receptor. Table 1 summarizes representative structure-activity relationship (SAR) data, demonstrating how specific substitutions transition a molecule from a native agonist to a potent antagonist.

Table 1: Representative SAR and Biofilm Inhibition Data for Synthesized AHL Analogs

Compound IDAcyl Chain ModificationTarget Pathogen / ReceptorIC₅₀ (µM)Biofilm Inhibition at 100 µM (%)Reference
OdDHL (Native) 3-oxo-C12 (Native Agonist)P. aeruginosa (LasR)N/A (Agonist)0%[5]
Analog 1 4-Bromo-phenylacetanoylP. aeruginosa (LasR)12.565%[5]
Analog 2 α-Bromo-hexanoylC. violaceum (CviR)8.272%[4]
Analog 3 3-oxo-octanoylA. baumannii (AbaR)2.9173%[1]
Analog 4 Heptanoyl (Aliphatic)A. baumannii (AbaR)13.775%[1]

Note: Data indicates that halogenation (e.g., α-bromo) and specific acyl chain lengths (C7-C8) significantly enhance antagonistic activity by occupying the receptor's hydrophobic binding pocket without inducing the conformational shift required for DNA binding[1][4].

References

  • Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. nih.gov.
  • Synthesis and biological evaluation of novel N-α-haloacylated homoserine lactones as quorum sensing modulators. beilstein-journals.org.
  • Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. frontiersin.org.
  • Quorum Sensing Signal Selectivity and the Potential for Interspecies Cross Talk. asm.org.
  • Attenuation of quorum sensing in the pathogen Acinetobacter baumannii using non-native N-acyl homoserine lactones. nih.gov.
  • Inhibition of Quorum Sensing and Biofilm Formation in Chromobacterium violaceum by Fruit Extracts of Passiflora edulis. acs.org.

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Application

"3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide" in Pseudomonas aeruginosa quorum sensing

An In-Depth Guide to Investigating 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide in Pseudomonas aeruginosa Quorum Sensing Authored for Researchers, Scientists, and Drug Development Professionals This document p...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to Investigating 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide in Pseudomonas aeruginosa Quorum Sensing

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical guide on the role and analysis of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (3-OH-C12-HSL) within the quorum sensing (QS) networks of Pseudomonas aeruginosa. It is designed to move beyond simple procedural lists, offering insights into the causal relationships behind experimental design and providing robust, self-validating protocols for rigorous scientific inquiry.

Introduction: The Nuances of Chemical Communication in P. aeruginosa

Pseudomonas aeruginosa is an opportunistic pathogen of significant clinical concern, largely due to its high intrinsic antibiotic resistance and its ability to form resilient biofilms.[1][2] The pathogen's virulence is not a constitutive state but is instead a highly regulated process coordinated by a sophisticated cell-to-cell communication system known as quorum sensing (QS).[3][4][5] This system allows individual bacteria to monitor their population density and collectively activate the expression of genes responsible for virulence factors and biofilm formation once a "quorum" is reached.[5][6]

The QS network in P. aeruginosa is a complex hierarchy involving at least four interconnected systems: las, rhl, pqs, and iqs.[7][8][9] At the apex of this hierarchy lies the las system.[8][10] It consists of the synthase LasI, which produces the acyl-homoserine lactone (AHL) signal molecule N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL), and the cognate intracellular receptor and transcriptional regulator, LasR.[5][10] The binding of 3-oxo-C12-HSL to LasR activates a cascade that controls hundreds of genes, including those for virulence factors like elastase (LasB), alkaline protease, and exotoxin A, and also activates the subordinate rhl and pqs systems.[4][6][8]

While 3-oxo-C12-HSL is the canonical autoinducer for the las system, bacteria often produce a suite of related AHL molecules. Among these is 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (3-OH-C12-HSL), a hydroxylated variant of the primary signal. Understanding the precise role of such analogs is critical for both fundamental microbiology and the development of targeted anti-virulence therapeutics. This guide provides the conceptual framework and detailed methodologies to investigate the synthesis, detection, and biological function of 3-OH-C12-HSL in P. aeruginosa.

Section 1: The Canonical las Quorum Sensing Pathway

To understand the function of 3-OH-C12-HSL, one must first master the baseline system it modulates. The las system operates via a positive feedback loop that amplifies its own signal. The synthase LasI converts cellular precursors into 3-oxo-C12-HSL.[5] As the bacterial population grows, this signal molecule accumulates in the environment, diffuses across the cell membrane, and binds to the LasR protein.[8] This binding event stabilizes LasR, promotes its dimerization, and enables the complex to bind to specific DNA sequences (lux boxes) in the promoter regions of target genes, thereby activating their transcription.[11] This includes the activation of the lasI gene itself, creating the feedback loop, as well as the induction of numerous virulence genes.[12]

Las_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell P. aeruginosa Cell cluster_genes Target Gene Expression 3_oxo_C12_HSL_out 3-oxo-C12-HSL LasR_inactive LasR (Inactive) 3_oxo_C12_HSL_out->LasR_inactive Diffusion & Binding LasI LasI Synthase LasI->3_oxo_C12_HSL_out Synthesis LasR_active LasR-AHL Dimer (Active) LasR_inactive->LasR_active Dimerization DNA Target DNA (las box) LasR_active->DNA Binds Promoter Virulence Virulence Factors (e.g., lasB elastase) DNA->Virulence RhlR_gene rhlR / pqsR DNA->RhlR_gene LasI_gene lasI (Feedback) DNA->LasI_gene

Caption: The canonical LasI/LasR quorum sensing circuit in P. aeruginosa.

Section 2: Application Notes for Investigating 3-OH-C12-HSL

The central experimental question is to determine the biological role of 3-OH-C12-HSL: Is it an agonist that mimics 3-oxo-C12-HSL, an antagonist that blocks the receptor, a precursor, or simply a metabolic byproduct? The following approaches provide a framework for answering this question.

Chemical Synthesis and Sourcing
  • Expertise & Experience: Before any biological assay, a pure source of the molecule is required. 3-OH-C12-HSL and its diastereomers are not as commonly available as 3-oxo-C12-HSL. While some specialty chemical suppliers may offer it, chemical synthesis is a common route. Stereochemistry is a critical aspect of molecular recognition in biological systems.[13] Published syntheses often start from N-(3-oxododecanoyl)-L-homoserine lactone and use stereoselective reduction to obtain specific (R) or (S) diastereomers at the 3-hydroxy position.[13] Testing both diastereomers is crucial, as LasR may exhibit stereospecificity.

Detection and Quantification in Bacterial Cultures
  • Trustworthiness: The most reliable method for identifying and quantifying specific AHLs from complex biological samples like bacterial culture supernatants is High-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).[14][15] This method provides both high sensitivity and structural confirmation.

  • Causality: The choice of LC-MS/MS is driven by its ability to separate structurally similar AHLs chromatographically (based on retention time) and differentiate them by their mass-to-charge ratio (m/z) and specific fragmentation patterns.[16][17] This is essential to distinguish 3-OH-C12-HSL from the more abundant 3-oxo-C12-HSL and other AHLs. A standard protocol involves extraction of AHLs from culture supernatant using an organic solvent like acidified ethyl acetate, followed by concentration and analysis.[16]

Assessing Biological Activity
  • QS Reporter Strains: The most direct way to measure the effect of 3-OH-C12-HSL on LasR activity is to use a reporter strain.[18] These are typically engineered strains of E. coli or a P. aeruginosa lasI mutant that contain the lasR gene and a reporter gene (e.g., lacZ for β-galactosidase or lux for luciferase) under the control of a LasR-dependent promoter, such as the lasB promoter.[19]

    • To test for agonism: Add varying concentrations of 3-OH-C12-HSL to the reporter strain and measure reporter activity. An increase in signal indicates agonistic activity.

    • To test for antagonism: Co-incubate the reporter strain with a fixed, sub-maximal concentration of the native ligand (3-oxo-C12-HSL) and varying concentrations of 3-OH-C12-HSL. A dose-dependent decrease in the signal induced by 3-oxo-C12-HSL indicates competitive antagonism.[20]

  • Virulence Factor Production: To validate findings from reporter assays in a wild-type context, one must measure the production of downstream virulence factors that are controlled by the las system.

    • Elastase (LasB): A key protease regulated by LasR. Its activity can be quantified using substrates like Elastin-Congo Red.[21]

    • Pyocyanin: A blue-green phenazine pigment whose production is regulated by the rhl and pqs systems, which are themselves under the control of las.[8] Its quantity can be measured spectrophotometrically after extraction.[21]

  • Biofilm Formation: The las system is a key regulator of biofilm development.[1][3] The effect of 3-OH-C12-HSL on biofilm formation can be readily quantified using a static biofilm assay in microtiter plates, with staining by crystal violet.[1][22][23] A reduction in biofilm mass in the presence of the compound suggests it may interfere with QS-mediated development.

Section 3: Detailed Experimental Protocols

The following protocols provide step-by-step methodologies for the key experiments described above.

Experimental_Workflow Culture 1. Culture P. aeruginosa (e.g., PAO1 Wild-Type or Reporter Strain) with/without 3-OH-C12-HSL Harvest 2. Harvest Culture (Centrifuge to separate cells and supernatant) Culture->Harvest Biofilm Biofilm Assay (Crystal Violet Stain) Culture->Biofilm For separate biofilm assay Supernatant Supernatant Harvest->Supernatant Pellet Cell Pellet Harvest->Pellet AHL_Analysis 3a. AHL Quantification Supernatant->AHL_Analysis Virulence_Analysis 3b. Virulence Factor Assays Supernatant->Virulence_Analysis Reporter_Analysis 3c. Reporter Gene Assay Pellet->Reporter_Analysis If using reporter strain Extraction Solvent Extraction (Ethyl Acetate) AHL_Analysis->Extraction Elastase Elastase Assay (Elastin-Congo Red) Virulence_Analysis->Elastase Pyocyanin Pyocyanin Assay (Chloroform Extraction) Virulence_Analysis->Pyocyanin BetaGal β-Galactosidase Assay (ONPG Substrate) Reporter_Analysis->BetaGal LCMS LC-MS/MS Analysis Extraction->LCMS Data 4. Data Analysis & Interpretation LCMS->Data Elastase->Data Pyocyanin->Data BetaGal->Data Biofilm->Data

Sources

Method

Application Note: 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide as a Cross-Kingdom Quorum Sensing Inhibitor

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Polymicrobial Modulation, and Validated Experimental Protocols Executive Summary Quorum sensi...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Focus: Mechanistic Causality, Polymicrobial Modulation, and Validated Experimental Protocols

Executive Summary

Quorum sensing (QS) is traditionally understood as an intra-species communication network. However, the molecule 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (commonly referred to as 3-OH-C12-HSL ) exemplifies the complexity of polymicrobial environments. While it serves as the native autoinducer for the AbaI/AbaR QS system in Acinetobacter baumannii—driving biofilm maturation and drug resistance[1]—it simultaneously acts as a potent quorum sensing inhibitor against competing microbial species[2].

By exploiting structural mimicry, 3-OH-C12-HSL disrupts the Agr system in Gram-positive bacteria (e.g., Staphylococcus aureus) and suppresses virulence-associated morphological transitions in fungi (e.g., Candida albicans)[3]. This application note provides a comprehensive framework and self-validating protocols for utilizing 3-OH-C12-HSL as an inter-species and inter-kingdom QS inhibitor in drug discovery and microbiome research.

Mechanistic Framework: How an Autoinducer Becomes an Inhibitor

In mixed-species environments, bacteria secrete long-chain N-acyl homoserine lactones (AHLs) to coordinate their own populations while actively sabotaging competitors. The inhibitory efficacy of 3-OH-C12-HSL is driven by two distinct mechanisms:

  • Receptor Antagonism in Gram-Positive Bacteria: In S. aureus, virulence is governed by the Agr system, which relies on Autoinducing Peptides (AIPs) binding to the AgrC histidine kinase[2]. 3-OH-C12-HSL acts as a competitive antagonist at the AgrC receptor. By blocking AIP binding, it prevents the phosphorylation of the AgrA response regulator, thereby silencing the expression of RNAIII and downstream exotoxins (e.g., alpha-hemolysin).

  • Enzymatic Interference in Fungi: In C. albicans, the transition from a commensal yeast to a virulent hyphal form is driven by the cAMP-Protein Kinase A (PKA) cascade[4]. 3-OH-C12-HSL mimics the fungal autoregulatory molecule farnesol. It directly inhibits the adenylate cyclase Cyr1, drastically reducing intracellular cAMP levels and locking the fungus in the benign yeast phase[3].

Pathway Visualization

QS_Inhibition cluster_Saureus Gram-Positive Target (S. aureus) cluster_Calbicans Fungal Target (C. albicans) AHL 3-OH-C12-HSL (Inhibitor / Modulator) AgrC AgrC Histidine Kinase AHL->AgrC Competitive Antagonism Cyr1 Cyr1 (Adenylate Cyclase) AHL->Cyr1 Enzymatic Inhibition AgrA AgrA Response Regulator AgrC->AgrA Phosphorylation (Blocked) Virulence_SA Exotoxins & Virulence (Suppressed) AgrA->Virulence_SA Gene Expression cAMP cAMP / PKA Cascade Cyr1->cAMP cAMP Synthesis (Blocked) Hyphae Yeast-to-Hyphae Transition (Suppressed) cAMP->Hyphae Filamentation

Mechanistic pathways of 3-OH-C12-HSL acting as an inter-species and inter-kingdom QS inhibitor.

Quantitative Data Synthesis

To effectively deploy 3-OH-C12-HSL in experimental models, researchers must calibrate concentrations based on the target organism. The table below synthesizes the effective working ranges and phenotypic readouts across different biological systems.

Target OrganismTarget PathwayEffective ConcentrationPhenotypic ReadoutBiological Role
Staphylococcus aureusAgrC / AgrA (QS)10 - 50 µMDecreased alpha-hemolysin productionCross-Species Inhibitor[2]
Candida albicansCyr1 / cAMP-PKA25 - 100 µMInhibition of germ-tube formationCross-Kingdom Inhibitor[4],[3]
Acinetobacter baumanniiAbaI / AbaR1 - 10 µMIncreased biofilm and motilityNative Autoinducer[1],[5]

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that every observed phenotype can be directly attributed to the specific inhibition of the target pathway by 3-OH-C12-HSL.

Protocol A: S. aureus Agr System Inhibition (Hemolysis Assay)

Objective: Quantify the inhibitory effect of 3-OH-C12-HSL on the Agr-dependent production of alpha-hemolysin in S. aureus. Causality Check: The Agr system directly upregulates RNAIII, which translates alpha-hemolysin. A reduction in red blood cell (RBC) lysis serves as a direct, quantifiable proxy for AgrC receptor antagonism.

Step-by-Step Methodology:

  • Compound Preparation: Dissolve 3-OH-C12-HSL in 100% DMSO to create a 10 mM stock. Causality: Long-chain AHLs (C12) are highly lipophilic; aqueous buffers will cause precipitation.

  • Bacterial Culture: Inoculate S. aureus (e.g., USA300) in Tryptic Soy Broth (TSB) and grow to an early exponential phase (OD600 ≈ 0.1).

  • Treatment: Aliquot 2 mL of culture into glass test tubes. Add 3-OH-C12-HSL to achieve final concentrations of 10 µM, 25 µM, and 50 µM.

  • Incubation: Incubate at 37°C with shaking (200 rpm) for 18 hours (post-exponential phase, when Agr is maximally active).

  • Supernatant Collection: Centrifuge the cultures at 10,000 × g for 5 minutes. Filter-sterilize the supernatant (0.22 µm) to remove remaining cells.

  • Hemolysis Readout: Mix 100 µL of the sterile supernatant with 900 µL of a 2% suspension of defibrinated rabbit RBCs (in PBS). Incubate for 1 hour at 37°C.

  • Quantification: Centrifuge unlysed RBCs. Measure the absorbance of the supernatant at OD450 to quantify hemoglobin release.

System Validation & Controls:

  • Vehicle Control: Cultures treated with an equivalent volume of DMSO (must be <1% v/v) to ensure the solvent is not suppressing growth or hemolysis.

  • Growth Control: Measure OD600 prior to centrifugation. 3-OH-C12-HSL should not inhibit bacterial growth (it is a QS inhibitor, not a bactericidal antibiotic). If OD600 drops, the observed reduction in hemolysis is an artifact of toxicity, not true QS inhibition.

Protocol B: Cross-Kingdom Inhibition of C. albicans Filamentation

Objective: Evaluate the suppression of the yeast-to-hyphae morphological transition by 3-OH-C12-HSL. Causality Check: Serum and physiological temperatures (37°C) hyper-activate the Cyr1/cAMP pathway. By introducing 3-OH-C12-HSL, we competitively inhibit Cyr1, forcing the cells to remain in the yeast phase despite environmental triggers.

Step-by-Step Methodology:

  • Yeast Preparation: Grow C. albicans (e.g., SC5314) overnight in YPD medium at 30°C to ensure 100% yeast-phase morphology.

  • Starvation & Washing: Centrifuge the cells, wash twice with sterile PBS, and resuspend in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS). Causality: FBS is a potent inducer of hyphal growth.

  • Seeding & Treatment: Seed cells into a 24-well plate at a density of 1×105 cells/mL. Add 3-OH-C12-HSL to final concentrations of 50 µM and 100 µM.

  • Induction: Incubate the plates statically at 37°C with 5% CO2 for 4 to 6 hours.

  • Fixation: Add paraformaldehyde (final concentration 4%) to halt growth and preserve morphology.

  • Microscopic Evaluation: Visualize using phase-contrast microscopy (40x objective). Count a minimum of 300 cells per well, categorizing them as either "budding yeast" or "germ-tube/hyphae".

System Validation & Controls:

  • Positive Control: Farnesol (50 µM), the native fungal autoregulatory molecule, should be used alongside 3-OH-C12-HSL to benchmark the maximum possible inhibition of Cyr1.

  • Negative Control: Untreated cells in RPMI+FBS must show >90% hyphal formation to validate the induction medium.

Sources

Application

Translational Guide to 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (3-OH-C12-HSL)

Target Audience: Analytical Chemists, Microbiologists, and Anti-Infective Drug Developers Molecule Synonyms: 3-OH-C12-HSL, N-(3-hydroxydodecanoyl)-L-homoserine lactone, OH-dDHL Biological Significance & Strategic Context...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Microbiologists, and Anti-Infective Drug Developers Molecule Synonyms: 3-OH-C12-HSL, N-(3-hydroxydodecanoyl)-L-homoserine lactone, OH-dDHL

Biological Significance & Strategic Context

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (3-OH-C12-HSL) is a critical N-acyl homoserine lactone (AHL) autoinducer that mediates Gram-negative bacterial quorum sensing (QS). Unlike the widely studied 3-oxo-C12-HSL of Pseudomonas aeruginosa, 3-OH-C12-HSL serves a dual biological role that makes it a prime target for diagnostic quantification and therapeutic quorum quenching (QQ):

  • Primary Autoinducer in Acinetobacter baumannii: It is the dominant signaling molecule synthesized by the AbaI synthase. It binds the AbaR receptor to regulate surface motility, biofilm maturation, and virulence factor expression[1][2].

  • Metabolic Pivot in Host-Pathogen Interactions: In P. aeruginosa infections, host-derived or environmental oxidoreductases can reduce 3-oxo-C12-HSL into 3-OH-C12-HSL. This structural modification acts as a phenotypic switch, actively altering bacterial colonization strategies and host immune evasion[3].

Understanding the stereochemistry is crucial for drug development: while the lactone ring strictly requires the (S)-configuration for receptor binding, recent structure-activity relationship (SAR) studies reveal that the stereochemistry at the 3-hydroxy position (R vs. S) exhibits unique "stereochemical insignificance" in A. baumannii signaling, providing flexibility for synthetic antagonist design[1].

QS_Pathway AbaI AbaI Synthase AHL 3-OH-C12-HSL (Autoinducer) AbaI->AHL Synthesis SAM SAM + Acyl-ACP SAM->AbaI Substrates AbaR AbaR Receptor AHL->AbaR Binding Target Target Promoters AbaR->Target Activation Target->AbaI Positive Feedback Phenotype Biofilm & Motility Target->Phenotype Expression

AbaI/AbaR QS Pathway mediated by 3-OH-C12-HSL in A. baumannii.

Analytical Framework: LC-MS/MS Quantification

Accurate quantification of 3-OH-C12-HSL in complex biological matrices (e.g., culture supernatants or human plasma) is challenging due to the molecule's susceptibility to pH-dependent lactonolysis. Clinical studies have successfully detected 3-OH-C12-HSL at concentrations up to 1.5 ng/mL in the plasma of burn patients suffering from A. baumannii septic shock[4][5].

Scientific Rationale for Methodological Choices
  • Extraction Solvent (Ethyl Acetate): Liquid-liquid extraction (LLE) using ethyl acetate is selected over methanol precipitation because it efficiently partitions mid-to-long chain lipophilic AHLs while leaving behind polar matrix proteins. Crucially, it avoids high-pH conditions that would irreversibly hydrolyze the lactone ring[4][6].

  • Mobile Phase Additive (0.1% Formic Acid): The acidic environment prevents lactone ring opening during chromatography and serves as a proton donor to ensure robust positive electrospray ionization [M+H]+ [6].

  • MRM Transition (m/z 300.2 → 102.1): Collision-induced dissociation of AHLs universally yields a highly stable product ion at m/z 102.1, corresponding to the neutral loss of the acyl chain and retention of the homoserine lactone ring[7].

Protocol 1: Extraction and UHPLC-ESI-MS/MS Analysis

Self-Validating QC System: Every batch must include a matrix blank, a spiked internal standard (IS, e.g., C6-HSL-d3), and a calibration curve (0.05 to 50 ng/mL) to validate extraction recovery and instrument sensitivity.

  • Sample Preparation: Aliquot 500 µL of plasma or bacterial culture supernatant into a glass vial (avoid plastics that may leach interfering phthalates).

  • Internal Standard Addition: Spike with 10 µL of C6-HSL-d3 (100 ng/mL) to normalize extraction efficiency.

  • Liquid-Liquid Extraction: Add 1.0 mL of LC-MS grade ethyl acetate. Vortex vigorously for 2 minutes to ensure complete partitioning.

  • Phase Separation: Centrifuge at 10,000 × g for 5 minutes at 4°C. Transfer the upper organic layer to a clean glass vial.

  • Evaporation & Reconstitution: Evaporate the solvent to complete dryness under a gentle stream of ultra-pure Nitrogen ( N2​ ). Reconstitute the residue in 200 µL of Methanol:Water (50:50, v/v)[6].

  • Chromatography: Inject 5 µL onto an ACQUITY UPLC HSS T3 column (1.8 µm, 2.1 × 100 mm). Run a gradient of Water (A) and Methanol (B), both containing 0.1% formic acid, at a flow rate of 0.2 mL/min[6].

  • Detection: Operate the mass spectrometer in positive ESI Multiple Reaction Monitoring (MRM) mode.

Quantitative Data Summary: LC-MS/MS Parameters
AnalytePrecursor Ion [M+H]+ (m/z)Product Ion (m/z)Collision Energy (eV)Typical LOQ (ng/mL)
3-OH-C12-HSL 300.2102.115 - 180.05 - 0.10
3-oxo-C12-HSL 298.2102.115 - 180.05 - 0.10
C12-HSL 284.2102.115 - 180.05 - 0.10
C6-HSL-d3 (IS) 205.1102.112 - 15N/A

Data synthesized from established pharmacokinetic and microbiological MS parameters[4][5][7].

LCMS_Workflow Sample Biological Sample (Plasma/Culture) Spike Add Internal Standard (e.g., C6-HSL-d3) Sample->Spike LLE Liquid-Liquid Extraction (Ethyl Acetate) Spike->LLE Dry Evaporation & Reconstitution (MeOH:Water) LLE->Dry LCMS UHPLC-ESI-MS/MS (MRM Mode) Dry->LCMS Quant Data Analysis & Quantification LCMS->Quant

Analytical workflow for LC-MS/MS quantification of 3-OH-C12-HSL.

Phenotypic & Functional Assays

To evaluate the biological activity of 3-OH-C12-HSL or screen for AbaR antagonists, phenotypic assays must be carefully tuned to the specific biology of the target organism.

Scientific Rationale for Assay Design

A. baumannii lacks flagella; therefore, its motility is strictly "surface-associated" (twitching/swarming-like), driven by QS-dependent surfactant production and type IV pili extension. Standard 0.5% agar will inhibit this movement. A highly specific 0.3% "soft agar" matrix is required to observe the 3-OH-C12-HSL-dependent motility phenotype[2].

Protocol 2: A. baumannii Soft Agar Motility Assay
  • Media Preparation: Prepare Luria-Bertani (LB) broth supplemented with 0.3% (w/v) Eiken soft agar.

  • Compound Supplementation: Autoclave and cool the agar to 50–55°C. Supplement with exogenous 3-OH-C12-HSL (e.g., 250 µM to rescue an abaI mutant) or putative QS antagonists (in 2-fold decreasing concentrations)[2].

  • Plate Pouring: Dispense 3 mL of the supplemented agar into 6-well microtiter plates (35 mm wide wells) and allow it to solidify at room temperature.

  • Inoculation: Grow A. baumannii (wild-type or abaI::Km mutant) in LB broth to an OD600​ of 0.6. Spot 1 µL of the culture precisely in the center of each agar well.

  • Incubation & Readout: Incubate at 37°C for 14–24 hours. Measure the diameter of the bacterial migration zone.

  • Validation: A successful assay will show a migration diameter in the wild-type strain that is at least 3x larger than the abaI mutant. Addition of synthetic 3-OH-C12-HSL to the mutant must restore the wild-type migration diameter[2].

Quorum Quenching (QQ) Enzymatic Assays

Therapeutic degradation of 3-OH-C12-HSL is achieved via two main enzyme classes: Lactonases (which hydrolyze the lactone ring) and Acylases (which cleave the amide bond).

Protocol 3: In Vitro Acylase Degradation Assay

This protocol validates the cleavage of 3-OH-C12-HSL into homoserine lactone (HSL) and 3-hydroxydodecanoic acid by enzymes such as AigA-C[6][7].

  • Enzyme Reaction: Mix 500 µL of purified acylase enzyme solution (in PBS, pH 7.4) with 3-OH-C12-HSL to a final substrate concentration of 2 mM.

  • Incubation: Incubate at 30°C for 3 hours with gentle shaking (200 rpm)[6].

  • Termination & Extraction: Terminate the reaction by adding 1 mL of ethyl acetate. The ethyl acetate extracts the remaining intact 3-OH-C12-HSL and the cleaved fatty acid, while the highly polar cleaved HSL ring (m/z 102.1) requires careful phase management or direct aqueous LC-MS analysis if total mass balance is required[7].

  • Verification: Analyze the organic extract via the LC-MS/MS protocol above. A successful QQ assay is validated by the disappearance of the m/z 300.2 precursor peak and the appearance of the corresponding free fatty acid peak.

References

  • Acinetobacter baumannii Quorum Sensing PLOS ONE[Link]

  • LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii PMC / National Institutes of Health[Link]

  • Attenuation of Quorum Sensing in the Pathogen Acinetobacter baumannii Using Non-native N-Acyl Homoserine Lactones ACS Chemical Biology[Link]

  • A Bacterial Isolate Capable of Quenching Both Diffusible Signal Factor- and N-Acylhomoserine Lactone-Family Quorum Sensing Signals Shows Much Enhanced Biocontrol Potencies Journal of Agricultural and Food Chemistry[Link]

  • Host modification of a bacterial quorum-sensing signal induces a phenotypic switch in bacterial symbionts PNAS[Link]

Sources

Method

Practical Applications of Quorum Quenchers in Microbiology: Application Notes and Protocols

Introduction: Disrupting Bacterial Communication to Control Microbial Behavior For decades, the primary strategy for combating bacterial threats has been the use of bactericidal or bacteriostatic agents like antibiotics....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Disrupting Bacterial Communication to Control Microbial Behavior

For decades, the primary strategy for combating bacterial threats has been the use of bactericidal or bacteriostatic agents like antibiotics. However, this approach has led to a global crisis of antimicrobial resistance. A paradigm shift is underway, moving from killing bacteria to controlling their harmful behaviors. This is where the fields of Quorum Sensing (QS) and Quorum Quenching (QQ) offer groundbreaking solutions.

Quorum Sensing (QS) is a sophisticated cell-to-cell communication system that allows bacteria to monitor their population density.[1] Through the production, release, and detection of small signaling molecules called autoinducers (AIs), bacteria can coordinate gene expression across a population.[2][3] When the population reaches a "quorum," this synchronized gene expression triggers collective behaviors such as biofilm formation, virulence factor production, and antibiotic resistance.[4][5][6]

Quorum Quenching (QQ) is the targeted disruption of this communication system.[5] Instead of killing the bacteria, QQ strategies aim to "disarm" them by interfering with their ability to coordinate pathogenic activities.[2][7] This anti-virulence approach is compelling because it imposes a weaker selective pressure for the development of resistance compared to traditional antibiotics.[2][8]

Core Mechanisms of Quorum Quenching

QQ can be achieved through several mechanisms, primarily targeting the N-acyl-homoserine lactone (AHL) signaling system common in Gram-negative bacteria.[3][6][9]

  • Enzymatic Degradation of Signal Molecules: This is the most studied QQ mechanism, involving enzymes that break down AHL autoinducers.[7][10]

    • AHL Lactonases: These enzymes hydrolyze the lactone ring of the AHL molecule, rendering it inactive.[7][11]

    • AHL Acylases: These enzymes cleave the amide bond, separating the acyl side chain from the homoserine lactone ring.[7][12]

  • Inhibition of Signal Synthesis: Compounds can block the LuxI-type synthase enzymes responsible for producing AHL signals.[3][9]

  • Interference with Signal Reception: Antagonist molecules can bind to the LuxR-type signal receptors, blocking the binding of the native AHL and preventing downstream gene activation.[3][9]

Quorum_Quenching_Mechanisms cluster_sender Sender Bacterium cluster_receiver Receiver Bacterium cluster_qq Quorum Quenching Interventions LuxI AHL Synthase (LuxI) AHL_Signal AHL Signal LuxI->AHL_Signal Synthesizes AHL_Signal_In AHL Signal AHL_Signal->AHL_Signal_In Diffusion LuxR AHL Receptor (LuxR) AHL_LuxR_Complex AHL-LuxR Complex LuxR->AHL_LuxR_Complex Gene_Expression Virulence & Biofilm Gene Expression AHL_LuxR_Complex->Gene_Expression Activates AHL_Signal_In->LuxR Inhibitor Synthesis Inhibitor Inhibitor->LuxI Blocks Enzyme Degrading Enzyme (Lactonase/Acylase) Enzyme->AHL_Signal Degrades Antagonist Receptor Antagonist Antagonist->LuxR Blocks

Caption: Key strategies for disrupting bacterial quorum sensing.

Section 1: Screening and Identification of Quorum Quenching Molecules

The foundation of any QQ application is the discovery of potent quenching agents. These can be enzymes produced by other microorganisms or small molecules from natural or synthetic sources.[13] The primary screening method often relies on bacterial biosensors—strains engineered to produce a measurable signal, like pigment or light, in response to QS molecules.[14]

Protocol 1.1: Agar-Based Overlay Assay for Screening QQ Activity

This protocol provides a simple, visual method for screening bacterial isolates or chemical extracts for their ability to degrade AHL signals.

Principle of Causality: This assay uses the biosensor Chromobacterium violaceum CV026. This mutant strain cannot synthesize its own AHLs but produces the purple pigment violacein when its LuxR-type receptor is activated by exogenously supplied short-chain AHLs (e.g., C6-HSL).[14][15] A test sample with QQ activity will degrade the AHLs in the medium, preventing pigment induction and creating a visible, colorless "halo" around it.[15]

Materials:

  • Biosensor strain: Chromobacterium violaceum CV026

  • Luria-Bertani (LB) agar and soft agar (0.7% agar)

  • N-hexanoyl-L-homoserine lactone (C6-HSL)

  • Bacterial isolates or sterile filter discs impregnated with test compounds

  • Petri dishes

Step-by-Step Methodology:

  • Prepare the Base Plate: Streak the test bacterial isolates onto an LB agar plate and incubate overnight at their optimal growth temperature (e.g., 30°C). For chemical compounds, place a sterile filter disc on the agar and apply 5-10 µL of the compound.

  • Prepare the Overlay: Grow an overnight culture of C. violaceum CV026 in LB broth. The next day, inoculate 100 mL of molten LB soft agar (cooled to ~45°C) with 1 mL of the CV026 culture.

  • Add the Inducer: Add C6-HSL to the inoculated soft agar to a final concentration of 0.1 µg/mL and mix gently. This concentration is predetermined to induce strong pigment production.

  • Pour the Overlay: Quickly and evenly pour the CV026-AHL soft agar mixture over the plate containing the pre-grown test isolates or compounds.

  • Incubate and Observe: Incubate the plate overnight at 30°C.

  • Interpret Results: A clear, colorless halo around a test isolate or disc against the purple background indicates QQ activity. A clear halo where the CV026 also fails to grow indicates the production of antibiotic/bactericidal compounds, not specific QQ activity.[14]

Screening_Workflow cluster_prep Plate Preparation cluster_overlay Biosensor Overlay cluster_results Results & Interpretation A1 Streak test bacteria or spot compound on LB agar plate A2 Incubate overnight A1->A2 B4 Pour overlay onto prepared plate A2->B4 B1 Grow C. violaceum CV026 overnight culture B2 Inoculate molten soft agar with CV026 B1->B2 B3 Add C6-HSL (AHL inducer) B2->B3 B3->B4 C1 Incubate plate overnight at 30°C B4->C1 C2 Observe for halos C3 Colorless halo with growth (QQ Activity) C2->C3 C4 Clear halo with no growth (Antibiosis) C2->C4 MBR_Biofouling_QQ cluster_control Control MBR (No QQ) cluster_qq QQ-Amended MBR QS Intact Quorum Sensing EPS High EPS Production QS->EPS QQ_Agent Quorum Quenching Agent Biofilm Dense, Irreversible Biofilm Formation EPS->Biofilm Fouling Rapid Increase in Transmembrane Pressure (TMP) Biofilm->Fouling Disrupted_QS Disrupted Quorum Sensing QQ_Agent->Disrupted_QS Reduced_EPS Reduced EPS Production Disrupted_QS->Reduced_EPS Loose_Biofilm Loose, Reversible Biofilm Reduced_EPS->Loose_Biofilm Stable_TMP Slow Increase in Transmembrane Pressure (TMP) Loose_Biofilm->Stable_TMP

Caption: Mechanism of biofouling control in MBRs via quorum quenching.

Section 3: Application in Aquaculture for Disease Control

Context: The intensification of aquaculture has led to a higher incidence of infectious diseases, often caused by QS-controlled virulence in pathogens like Vibrio spp. [16][17]The overuse of antibiotics in this sector contributes significantly to the spread of antimicrobial resistance. [18] Application Principle: QQ offers a sustainable, non-antibiotic strategy for disease management. [17]Probiotics with QQ capabilities, often from the Bacillus genus, can be added to the water or feed. [18][19]These probiotics degrade the AHL signals used by pathogens, thereby suppressing the expression of virulence factors like proteases, hemolysins, and biofilm formation genes, and protecting the cultured animals from infection. [19]

Protocol 3.1: In Vitro Assessment of Virulence Inhibition

Principle of Causality: This protocol directly tests the hypothesis that a QQ agent can reduce the pathogenic potential of an aquaculture pathogen. By incubating the pathogen with the cell-free supernatant of a QQ probiotic, we can isolate the effect of the secreted QQ molecules. A reduction in the activity of key virulence enzymes (e.g., protease) provides direct evidence of the QQ effect.

Materials:

  • Aquaculture pathogen: Vibrio harveyi

  • QQ probiotic strain: Bacillus subtilis

  • Marine Broth/Agar

  • Skim milk agar plates (for protease assay)

  • Cell-free supernatant from the QQ probiotic culture

  • Spectrophotometer

Step-by-Step Methodology:

  • Prepare QQ Supernatant: Grow the QQ Bacillus strain in broth for 48 hours. Centrifuge the culture and filter the supernatant through a 0.22 µm filter to remove all cells.

  • Pathogen Culture: Grow Vibrio harveyi in Marine Broth until it reaches the early exponential phase.

  • Treatment: Divide the V. harveyi culture into two groups. To the treatment group, add the QQ supernatant (e.g., at 10% v/v). To the control group, add sterile broth.

  • Incubation: Incubate both cultures for a further 24 hours to allow for virulence factor expression.

  • Protease Assay: Spot 10 µL of each culture onto a skim milk agar plate. Incubate for 24-48 hours. Proteolytic activity will be visible as a clear zone of hydrolysis around the spot. Measure the diameter of the clearing.

  • Quantify Results: A significantly smaller zone of clearing in the treatment group compared to the control indicates inhibition of protease production.

  • Validate Non-toxicity: Ensure the QQ supernatant does not inhibit the growth of V. harveyi by measuring the optical density (OD600) of the liquid cultures. A true QQ effect is anti-virulent, not bactericidal. [2]

Aquaculture_QQ cluster_pathogen Vibrio Pathogen cluster_probiotic QQ Probiotic Vibrio_QS Vibrio Quorum Sensing (AHL-mediated) Virulence Expression of Virulence Factors (Protease, Hemolysin) Vibrio_QS->Virulence Disease Disease in Shrimp/Fish Virulence->Disease Healthy Healthy Shrimp/Fish Virulence->Healthy Inhibition leads to QQ_Probiotic QQ Probiotic (e.g., Bacillus sp.) QQ_Enzyme Secreted QQ Enzyme (e.g., Lactonase) QQ_Probiotic->QQ_Enzyme Degradation AHL Signal Degradation QQ_Enzyme->Degradation Degradation->Vibrio_QS Disrupts

Caption: Probiotic quorum quenching for disease control in aquaculture.

Section 4: Application in Agriculture for Plant Protection

Context: Many devastating plant diseases, such as soft rot caused by Pectobacterium and Dickeya species, are entirely dependent on QS for their pathogenicity. [1][20][21]These bacteria use AHL signals to coordinate the mass production of plant cell-wall-degrading enzymes, leading to tissue maceration and crop loss. [21] Application Principle: Quorum quenching provides an eco-friendly biocontrol strategy. [21]By applying QQ bacteria to crops, it's possible to degrade the pathogen's AHL signals in the rhizosphere or on the phylloplane. [1][22]This prevents the coordinated attack, allowing the plant's natural defenses to resist the infection. A more advanced approach involves developing transgenic plants that constitutively express a QQ enzyme (e.g., AHL lactonase), providing built-in disease resistance. [10][23]

Protocol 4.1: Biocontrol Assay against Potato Soft Rot

Principle of Causality: This assay provides a direct visual and quantitative assessment of a QQ biocontrol agent's ability to protect plant tissue. The pathogen, Pectobacterium carotovorum, can only cause tissue maceration (rot) if its QS system is active. By co-inoculating with a QQ agent, we test the hypothesis that disrupting QS will inhibit the disease. The weight of the rotted tissue is a direct measure of virulence and, therefore, QQ efficacy.

Materials:

  • Pathogen: Pectobacterium carotovorum

  • QQ biocontrol agent: e.g., Serratia spp. or other rhizospheric isolate with known QQ activity. [15]* Fresh, healthy potatoes

  • Sterile water, scalpels, and weighing balance

  • Humid chambers (e.g., sealed plastic boxes with moist paper towels)

Step-by-Step Methodology:

  • Prepare Inoculum: Grow overnight cultures of the pathogen and the QQ biocontrol agent. Wash and resuspend the cells in sterile water to a standardized concentration (e.g., 10⁸ CFU/mL).

  • Prepare Potato Slices: Surface-sterilize potatoes with 70% ethanol and 1% sodium hypochlorite. Aseptically cut uniform slices (e.g., 5 mm thick).

  • Set Up Treatment Groups:

    • Control: Inoculate a potato slice with sterile water.

    • Pathogen Only: Inoculate with the Pectobacterium suspension.

    • QQ Agent Only: Inoculate with the QQ biocontrol suspension.

    • Treatment: Co-inoculate with a mixture of the pathogen and the QQ biocontrol agent.

  • Incubation: Place the inoculated slices in separate humid chambers and incubate at 28-30°C for 48-72 hours.

  • Assess Disease Severity: After incubation, carefully remove the rotted tissue from each slice with a sterile scalpel. Weigh the macerated tissue.

  • Interpret Results: No rot should be observed in the control and QQ agent-only groups. The treatment group should show a statistically significant reduction in the weight of rotted tissue compared to the "Pathogen Only" group, demonstrating effective biocontrol via quorum quenching.

Data Presentation: Examples of QQ Biocontrol Agents

QQ Biocontrol AgentTarget PhytopathogenQuenched Signal TypeReference
Rhodococcus erythropolisPectobacterium atrosepticumN-acyl homoserine lactones (AHLs)[21]
Pseudomonas segetis P6Various (broad-spectrum)N-acyl homoserine lactones (AHLs)[21]
Various endophytic bacteriaXanthomonas citriDiffusible Signal Factor (DSF)[24]
Transgenic Tobacco/Potato (expressing AiiA lactonase)Erwinia carotovoraN-acyl homoserine lactones (AHLs)[10]

Section 5: Application in Medical and Clinical Settings

Context: Biofilms on medical devices like urinary catheters, ventilators, and surgical implants are a leading cause of hospital-acquired infections (HAIs). [25][26]Bacteria within these biofilms, such as Pseudomonas aeruginosa and Staphylococcus aureus, are highly tolerant to conventional antibiotics and host immune responses. [27][28] Application Principle: QQ offers a powerful anti-biofilm strategy. [25]Medical devices can be coated with immobilized QQ enzymes or QQ compounds that interfere with the initial stages of biofilm formation. [26][29]Alternatively, QQ inhibitors can be used as adjuvants with antibiotics. By disrupting the biofilm structure and signaling, QQ can render the embedded bacteria more susceptible to the antibiotic, creating a potent synergistic effect. [27]

Protocol 5.1: In Vitro Biofilm Inhibition on a Medical-Grade Surface

Principle of Causality: This protocol simulates the surface of a medical device to test if a QQ agent can prevent biofilm formation by a clinically relevant pathogen. The quantification of biofilm biomass using crystal violet staining provides a robust, measurable endpoint. A significant reduction in staining in the presence of the QQ agent validates its anti-biofilm potential.

Materials:

  • Pathogen: Pseudomonas aeruginosa PAO1

  • Test QQ compound/enzyme

  • 96-well microtiter plates (polystyrene, tissue-culture treated)

  • Tryptic Soy Broth (TSB) or other appropriate growth medium

  • Crystal Violet solution (0.1%)

  • Ethanol (95%) and acetic acid (30%)

  • Microplate reader

Step-by-Step Methodology:

  • Prepare Cultures: Grow an overnight culture of P. aeruginosa. Dilute the culture in fresh TSB to a starting OD600 of ~0.05.

  • Set up Plate: Add 100 µL of the diluted bacterial culture to the wells of the 96-well plate.

  • Add Test Agent: Add 100 µL of the QQ agent at various concentrations to the test wells. Add 100 µL of sterile medium to the control wells. Include a medium-only well as a blank.

  • Incubate: Cover the plate and incubate statically at 37°C for 24-48 hours to allow biofilm formation.

  • Wash: Carefully discard the liquid content from the wells. Wash the wells gently three times with sterile phosphate-buffered saline (PBS) to remove planktonic (free-floating) cells, leaving only the attached biofilm.

  • Stain Biofilm: Add 200 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.

  • Wash and Solubilize: Discard the stain and wash the wells thoroughly with water until the wash water is clear. Air dry the plate. Add 200 µL of 95% ethanol (or 30% acetic acid) to each well to solubilize the bound dye.

  • Quantify: Measure the absorbance of the solubilized dye at 570 nm (A570) using a microplate reader. The absorbance is directly proportional to the amount of biofilm.

Medical_Device_QQ cluster_untreated Uncoated Catheter cluster_treated QQ-Coated Catheter A1 Bacterial Adhesion A2 Quorum Sensing Activation A1->A2 A3 Mature Biofilm Formation (High Antibiotic Tolerance) A2->A3 A4 Device-Associated Infection A3->A4 B1 Bacterial Adhesion B2 QQ Coating Disrupts QS Signaling B1->B2 B3 Biofilm Formation Inhibited B2->B3 B4 Prevention of Infection B3->B4

Caption: Prevention of medical device biofilm formation by a QQ-coating.

References

  • Shi, X., et al. (2022). Research progress on quorum-quenching strategies for membrane biofouling control. Frontiers of Environmental Science & Engineering.
  • Zhang, L., et al. (2021). The Mechanisms and Applications of Quorum Sensing (QS) and Quorum Quenching (QQ). Journal of Ocean University of China.
  • Chen, F., et al. (2013). Quorum Quenching Enzymes and Their Application in Degrading Signal Molecules to Block Quorum Sensing-Dependent Infection. International Journal of Molecular Sciences. Available at: [Link]

  • Balamurugan, K., et al. (2017). Quorum Quenching Mediated Approaches for Control of Membrane Biofouling. Journal of Bionanoscience. Available at: [Link]

  • Fleming, H.C., et al. (2019). Quorum quenching for effective control of biofouling in membrane bioreactor: A comprehensive review of approaches, applications, and challenges. Chemical Engineering Journal.
  • Liu, Y., et al. (2023). Biofouling Control by Facultative Quorum Quenching Bacteria in Anaerobic Membrane Bioreactors for High-Strength Wastewater Treatment. ACS ES&T Engineering. Available at: [Link]

  • Das, S., et al. (2024). Biofouling in industrial equipment: a look at quorum sensing and quorum quenching as anti-fouling strategies in membrane bioreactors. Biofouling. Available at: [Link]

  • Kalia, V.C. (2019). Role of Quorum Quenching in Pathogen Control in Aquaculture. ResearchGate. Available at: [Link]

  • Helman, Y., & Chernin, L. (2015). Silencing the mob: disrupting quorum sensing as a means to fight plant disease. Molecular Plant Pathology. Available at: [Link]

  • Grandclément, C., et al. (2016). Quorum quenching: role in nature and applied developments. FEMS Microbiology Reviews. Available at: [Link]

  • Dong, Y.H., et al. (2013). Quorum Quenching Enzymes and Their Application in Degrading Signal Molecules to Block Quorum Sensing-Dependent Infection. International Journal of Molecular Sciences. Available at: [Link]

  • Maddela, N.R., et al. (2023). Role of Quorum Quenching in Pathogen Control in Aquaculture. Royal Society of Chemistry. Available at: [Link]

  • Das, B.K., et al. (2024). Review of quorum-quenching probiotics: A promising non-antibiotic-based strategy for sustainable aquaculture. Reviews in Aquaculture. Available at: [Link]

  • Jayaprakashvel, M., & Subbiah, S. (2021). Implications of Quorum Sensing and Quorum Quenching in Aquaculture Health Management. ResearchGate. Available at: [Link]

  • McLean, R.J.C., et al. (2004). A simple screening protocol for the identification of quorum signal antagonists. Journal of Microbiological Methods.
  • Kim, J.H., et al. (2011). Enzyme-Immobilized Nanofiltration Membrane To Mitigate Biofouling Based on Quorum Quenching. Environmental Science & Technology. Available at: [Link]

  • Kalia, V.C. (2026). Quorum Sensing and Quenching: Key Mechanisms and Applications. ResearchGate. Available at: [Link]

  • Kalia, V.C. (2018). Biocontrol of Plant Pathogens via Quorum Quenching. ResearchGate. Available at: [Link]

  • Rojas-Jimenez, K., & Uribe-Lorío, L. (2022). Quorum Quenching Bacteria: An Approach for Phytopathogens Control in Citrus Cultivars. IntechOpen. Available at: [Link]

  • Chen, F., et al. (2013). Quorum quenching enzymes and their application in degrading signal molecules to block quorum sensing-dependent infection. PubMed. Available at: [Link]

  • Musthafa, K.S., et al. (2021). Quorum quenching Bacillus spp.: an alternative biocontrol agent for Vibrio harveyi infection in aquaculture. Diseases of Aquatic Organisms. Available at: [Link]

  • Wang, Y., et al. (2023). Innovative microbial disease biocontrol strategies mediated by quorum quenching and their multifaceted applications: A review. Frontiers in Microbiology. Available at: [Link]

  • Maddela, N.R., et al. (2023). Quorum Quenching Applications in Plant Biotechnology. Royal Society of Chemistry. Available at: [Link]

  • Scott, C., et al. (2019). Engineering quorum quenching enzymes: progress and perspectives. Biochemical Society Transactions. Available at: [Link]

  • Maddela, N.R., et al. (2023). Quorum Quenching: A Chemical Biological Approach for Microbial Biofilm Mitigation and Drug Development. Royal Society of Chemistry. Available at: [Link]

  • Papadatou, T., et al. (2025). Biofilm Control in Wastewater Treatment: A Review Regarding the Application of Quorum Sensing and Quenching Processes and Future Perspectives. MDPI. Available at: [Link]

  • Zhang, Z., et al. (2023). Effects of quorum sensing and quorum quenching mediated by AHLs on plant-rhizosphere microbial interactions. Frontiers in Microbiology. Available at: [Link]

  • Tay, S.B., et al. (2015). Efficacy of Quorum-Quenching Enzymes. JoVE Journal. Available at: [Link]

  • Kumar, A., et al. (2019). Quorum Sensing and Its Applications in Diverse Fields of Significance. International Journal of Current Microbiology and Applied Sciences. Available at: [Link]

  • Wang, Y., et al. (2023). Innovative microbial disease biocontrol strategies mediated by quorum quenching and their multifaceted applications: A review. PMC. Available at: [Link]

  • Francolini, I., & Donelli, G. (2010). Prevention and control of biofilm-based medical-device-related infections. FEMS Immunology & Medical Microbiology. Available at: [Link]

  • Defoirdt, T. (2012). A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. Methods in Molecular Biology. Available at: [Link]

  • Galloway, W.R.J.D., et al. (2011). Applications of small molecule activators and inhibitors of quorum sensing in Gram-negative bacteria. Trends in Microbiology. Available at: [Link]

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Sources

Application

Application Notes and Protocols for Studying Virulence Factor Production Using 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide

Introduction: Targeting Bacterial Communication to Disarm Pathogens Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium and a significant cause of severe nosocomial infections, particularly in immunocompro...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Targeting Bacterial Communication to Disarm Pathogens

Pseudomonas aeruginosa is an opportunistic Gram-negative bacterium and a significant cause of severe nosocomial infections, particularly in immunocompromised individuals and patients with cystic fibrosis.[1] A key element of its pathogenicity is the coordinated expression of a wide array of virulence factors, a process governed by a sophisticated cell-to-cell communication system known as quorum sensing (QS).[1][2] The QS network in P. aeruginosa is predominantly controlled by the las and rhl systems, which utilize N-acyl homoserine lactone (AHL) signaling molecules to monitor bacterial population density and synchronize gene expression.[1][3][4]

The las system, sitting at the top of the QS hierarchy, employs N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its autoinducer.[5][6] This molecule binds to and activates the transcriptional regulator LasR, initiating a signaling cascade that controls the expression of numerous virulence factors, including elastase, alkaline protease, and exotoxin A, and also plays a crucial role in biofilm formation.[2][7] Given its central role in pathogenesis, the LasR-3-oxo-C12-HSL interaction presents a compelling target for the development of anti-virulence therapies.[8] Such strategies aim to disarm the pathogen without killing it, thereby reducing the selective pressure that drives the emergence of antibiotic resistance.[1][9]

This application note details the use of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide , a novel structural analog of the native 3-oxo-C12-HSL, as a tool to investigate and inhibit virulence factor production in P. aeruginosa. This molecule is hypothesized to act as a competitive antagonist of the LasR receptor. We provide a series of robust protocols for researchers in microbiology, infectious disease, and drug discovery to assess the anti-virulence potential of this and similar compounds.

Mechanism of Action: Competitive Inhibition of the LasR Receptor

The proposed mechanism of action for 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide is its function as a competitive antagonist of the LasR receptor. By mimicking the core structure of the native ligand, 3-oxo-C12-HSL, it is designed to bind to the ligand-binding domain of LasR. However, due to its structural modifications, it is hypothesized to not induce the conformational change required for receptor dimerization and subsequent DNA binding. This effectively blocks the activation of the LasR-dependent QS cascade, leading to the downregulation of a suite of virulence factors.

G cluster_0 P. aeruginosa Cell cluster_1 Host Cell LasI LasI Synthase Autoinducer 3-oxo-C12-HSL LasI->Autoinducer Synthesis LasR_inactive Inactive LasR Monomer LasR_active Active LasR Dimer LasR_inactive->LasR_active Dimerization Autoinducer->LasR_inactive Binds & Activates Inhibitor 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide Inhibitor->LasR_inactive Competitive Binding (Antagonism) DNA las/rhl Promoters LasR_active->DNA Binds Virulence_Genes Virulence Factor Genes (e.g., lasB, aprA, toxA) DNA->Virulence_Genes Activates Transcription Virulence_Factors Virulence Factor Production (Elastase, Protease, Biofilm) Virulence_Genes->Virulence_Factors Expression Host_Cell_Damage Host Cell Damage & Inflammatory Response Virulence_Factors->Host_Cell_Damage Induces Virulence_Factors->Host_Cell_Damage

Caption: Proposed mechanism of LasR antagonism.

Experimental Protocols

The following protocols provide a comprehensive workflow to evaluate the efficacy of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide as a quorum sensing inhibitor.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)

Rationale: It is crucial to distinguish between anti-virulence and antimicrobial effects. An ideal QS inhibitor should not inhibit bacterial growth at concentrations where it suppresses virulence. This protocol establishes the MIC of the compound to ensure subsequent virulence assays are performed at sub-MIC concentrations.

Materials:

  • P. aeruginosa strain (e.g., PAO1 or a clinical isolate)

  • Luria-Bertani (LB) broth

  • 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the compound in LB broth to achieve a range of concentrations.

  • Inoculate an overnight culture of P. aeruginosa into fresh LB broth and grow to an OD600 of ~0.1.

  • Add the bacterial suspension to each well of the 96-well plate containing the diluted compound.

  • Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubate the plate at 37°C with shaking for 18-24 hours.

  • Measure the OD600 of each well using a microplate reader.

  • The MIC is defined as the lowest concentration of the compound that inhibits visible bacterial growth.

Compound Concentration (µM) OD600 Growth Inhibition (%)
0 (Vehicle Control)1.2500
101.2450.4
251.2301.6
501.2152.8
1001.1904.8
2000.15088
4000.05096

Table 1: Example Data for MIC Determination.

Protocol 2: LasB Elastase Activity Assay

Rationale: LasB elastase is a key virulence factor regulated by the las system, responsible for tissue damage.[10] Measuring its activity provides a direct assessment of the inhibitor's effect on the LasR-dependent pathway.

Materials:

  • P. aeruginosa PAO1

  • LB broth

  • Test compound

  • Elastin-Congo Red (ECR)

  • Tris-HCl buffer

Procedure:

  • Grow P. aeruginosa in LB broth with and without sub-MIC concentrations of the test compound for 18-24 hours at 37°C.

  • Centrifuge the cultures and collect the cell-free supernatant.

  • Add the supernatant to a solution of ECR in Tris-HCl buffer.[1]

  • Incubate at 37°C for 3-6 hours with shaking.

  • Stop the reaction by adding EDTA.

  • Pellet the insoluble ECR by centrifugation.

  • Measure the absorbance of the supernatant at 495 nm.[1]

  • Calculate the percentage of elastase inhibition relative to the untreated control.

Protocol 3: Pyocyanin Quantification Assay

Rationale: Pyocyanin is a blue-green phenazine pigment and a significant virulence factor in P. aeruginosa infections, regulated by both las and rhl systems.[6][7] Its quantification serves as an excellent indicator of QS inhibition.

Materials:

  • P. aeruginosa PAO1

  • LB broth

  • Test compound

  • Chloroform

  • 0.2 N HCl

Procedure:

  • Culture P. aeruginosa in LB broth with and without sub-MIC concentrations of the test compound at 37°C for 24 hours.

  • Extract 5 mL of the culture supernatant with 3 mL of chloroform.

  • Transfer the chloroform layer to a new tube and re-extract with 1 mL of 0.2 N HCl. Pyocyanin will partition into the acidic aqueous phase, turning it pink.[1]

  • Measure the absorbance of the top aqueous layer at 520 nm.[1][11]

  • Calculate the pyocyanin concentration and the percentage of inhibition.

Protocol 4: Biofilm Formation Assay

Rationale: Biofilm formation is a critical virulence trait in chronic P. aeruginosa infections and is regulated by QS.[12] This assay quantifies the ability of the test compound to inhibit biofilm development.

Materials:

  • P. aeruginosa PAO1

  • LB broth

  • Test compound

  • 96-well polystyrene plates

  • Crystal Violet solution

  • Ethanol or acetic acid

Procedure:

  • Grow P. aeruginosa in LB broth in a 96-well plate with and without sub-MIC concentrations of the test compound.

  • Incubate statically at 37°C for 24-48 hours.

  • Discard the planktonic cells and wash the wells with PBS.

  • Stain the adherent biofilm with Crystal Violet for 15 minutes.

  • Wash away the excess stain and allow the plate to dry.

  • Solubilize the bound dye with ethanol or acetic acid.

  • Measure the absorbance at 570 nm.[10]

Assay IC50 (µM) Maximum Inhibition (%)
LasB Elastase22.585
Pyocyanin Production35.278
Biofilm Formation48.965

Table 2: Example Efficacy Data for a QS Inhibitor.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo / Ex Vivo Evaluation MIC 1. Determine MIC Virulence_Assays 2. Virulence Factor Assays (Sub-MIC Concentrations) MIC->Virulence_Assays Elastase LasB Elastase Virulence_Assays->Elastase Pyocyanin Pyocyanin Virulence_Assays->Pyocyanin Biofilm Biofilm Formation Virulence_Assays->Biofilm Galleria 3. Galleria mellonella Infection Model Elastase->Galleria Inform Pyocyanin->Galleria Inform Biofilm->Galleria Inform Host_Response 4. Host Cell Response Assays Galleria->Host_Response Caspase1 Caspase-1 Activity Host_Response->Caspase1 IL1b IL-1β Secretion Host_Response->IL1b

Caption: Experimental workflow for inhibitor evaluation.

Protocol 5: In Vivo Virulence Assay using Galleria mellonella

Rationale: The wax moth larva, Galleria mellonella, is a well-established invertebrate model for studying microbial pathogenesis and evaluating antimicrobial compounds.[13][14] It offers advantages such as a short life cycle, cost-effectiveness, and an innate immune system with similarities to that of vertebrates.[15]

Materials:

  • G. mellonella larvae

  • P. aeruginosa PAO1

  • Test compound

  • Phosphate-buffered saline (PBS)

  • Microsyringe

Procedure:

  • Select healthy, last-instar larvae of similar size and weight.[16]

  • Prepare an inoculum of P. aeruginosa in PBS.

  • Inject a lethal dose of P. aeruginosa into the hemocoel of the larvae via the last left proleg.[16]

  • A separate group of larvae is co-injected with P. aeruginosa and the test compound.

  • Control groups should include larvae injected with PBS alone and the compound alone.

  • Incubate the larvae at 37°C and monitor survival over 72 hours.[16]

  • Larvae are considered dead when they are non-responsive to touch.

  • Plot survival curves and analyze using Kaplan-Meier statistics.

Protocol 6: Host Immune Response - Caspase-1 and IL-1β Assays

Rationale: P. aeruginosa virulence factors can trigger an inflammatory response in host cells, including the activation of the inflammasome, leading to caspase-1 activation and the secretion of pro-inflammatory cytokines like IL-1β.[17][18] Assessing the inhibition of these responses in immune cells (e.g., macrophages) provides insight into the compound's ability to mitigate host damage.

Materials:

  • Macrophage cell line (e.g., THP-1)

  • P. aeruginosa culture supernatant

  • Test compound

  • Caspase-1 activity assay kit (colorimetric or fluorometric)[19]

  • IL-1β ELISA kit[20]

Procedure:

  • Culture macrophages in appropriate media.

  • Prime the cells with LPS, if required by the cell line, to induce pro-IL-1β expression.

  • Treat the cells with the test compound for a predetermined time.

  • Stimulate the cells with sterile culture supernatant from P. aeruginosa (containing virulence factors) to activate the inflammasome.

  • For Caspase-1 Activity: Lyse the cells and measure caspase-1 activity in the lysate according to the kit manufacturer's protocol.[21]

  • For IL-1β Secretion: Collect the cell culture supernatant and quantify the amount of secreted IL-1β using an ELISA kit, following the manufacturer's instructions.[17][20][22]

Conclusion and Future Directions

The protocols outlined in this application note provide a robust framework for the initial characterization of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide and other novel compounds as potential QS inhibitors. By systematically evaluating their impact on bacterial growth, virulence factor production, and in vivo pathogenicity, researchers can effectively identify promising anti-virulence candidates. Future studies should aim to elucidate the precise molecular interactions between the inhibitor and the LasR receptor through structural biology techniques and explore the potential for synergistic effects with conventional antibiotics. The development of potent and specific QS inhibitors holds significant promise as a next-generation therapeutic strategy to combat the growing threat of antibiotic-resistant P. aeruginosa infections.

References

  • Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. PMC. [Link]

  • Abiotic small molecule inhibitors and activators of the LasR quorum sensing receptor in Pseudomonas aeruginosa with potencies comparable or surpassing N-acyl homoserine lactones. PMC. [Link]

  • Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii. Protocols.io. [Link]

  • Potent Irreversible Inhibitors of LasR Quorum Sensing in Pseudomonas aeruginosa. PMC. [Link]

  • Design, Synthesis, and Biochemical Characterization of Non-Native Antagonists of the Pseudomonas aeruginosa Quorum Sensing Receptor LasR with Nanomolar IC50 Values. ACS Publications. [Link]

  • Abiotic Small Molecule Inhibitors and Activators of the LasR Quorum Sensing Receptor in Pseudomonas aeruginosa with Potencies Comparable or Surpassing N-Acyl Homoserine Lactones. ACS Publications. [Link]

  • Pseudomonas aeruginosa quorum-sensing signal N-(3-oxododecanoyl) homoserine lactone can accelerate cutaneous wound healing through myofibroblast differentiation in rats. Oxford Academic. [Link]

  • Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12-homoserine lactone in the absence of its cognate receptor, LasR. mBio - ASM Journals. [Link]

  • Galleria mellonella Oral Administration Model. JoVE Journal. [Link]

  • Use of the waxworm Galleria mellonella larvae as an infection model to study Acinetobacter baumannii. PLOS One - Research journals. [Link]

  • Galleria mellonella Infection Model. Bio-protocol. [Link]

  • Pseudomonas aeruginosa auto inducer3-oxo-C12-HSL exerts bacteriostatic effect and inhibits Staphylococcus epidermidis biofilm. PubMed. [Link]

  • Salivary Interleukin-1 Beta ELISA Kit. Salimetrics. [Link]

  • Pseudomonas signal molecule 3-oxo-C12-homoserine lactone interferes with binding of rosiglitazone to human PPARgamma. PubMed. [Link]

  • Structural and Biochemical Studies of Non-Native Agonists of the LasR Quorum Sensing Receptor Reveal an L3 Loop “Out” Conformation for LasR. PMC. [Link]

  • Mouse IL-1 beta ELISA Kit. RayBiotech. [Link]

  • Galleria mellonella infection models for the study of bacterial diseases and for antimicrobial drug testing. PMC. [Link]

  • Caspase Protocols in Mice. PMC - NIH. [Link]

  • A Comprehensive Methodology for Identifying Pseudomonas aeruginosa Strains Exhibiting Biofilm and Virulence Factor Traits and Assessment of Biofilm Resistance Against Commercial Disinfectant. MDPI. [Link]

  • Virulence Factors of Pseudomonas Aeruginosa and Antivirulence Strategies to Combat Its Drug Resistance. PMC. [Link]

  • Characterization of natural product inhibitors of quorum sensing reveals competitive inhibition of Pseudomonas aeruginosa RhlR by ortho-vanillin. PMC. [Link]

  • Comparative analysis of virulence factors produced by Pseudomonas aeruginosa strains isolated from chronic wounds or bloodstream infections. PMC. [Link]

  • A Comprehensive Methodology for Identifying Pseudomonas aeruginosa Strains Exhibiting Biofilm and Virulence Factor Traits and Assessment of Biofilm Resistance Against Commercial Disinfectant. ResearchGate. [Link]

  • Quorum Sensing Inhibitors: Curbing Pathogenic Infections through Inhibition of Bacterial Communication. PMC. [Link]

  • Quorum Sensing Inhibitors: An Alternative Strategy to Win the Battle against Multidrug-Resistant (MDR) Bacteria. PMC. [Link]

  • Inhibition of Quorum Sensing-Controlled Virulence Factor Production in Pseudomonas aeruginosa by South Florida Plant Extracts. PMC. [Link]

  • Mechanisms Behind the Pharmacological Application of Biochanin-A: A review. [Link]

  • Naturally Occurring Quorum Sensing Inhibitors for Pseudomonas aeruginosa by Molecular Modeling. Biointerface Research in Applied Chemistry. [Link]

  • 216596-73-5 | 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide. Next Peptide. [Link]

  • Method for Screening Compounds That Influence Virulence Gene Expression in Staphylococcus aureus. PMC. [Link]

  • Potential Compounds as Inhibitors of Staphylococcal Virulence Factors Involved in the Development of Thrombosis. MDPI. [Link]

  • Productive steps toward an antimicrobial targeting virulence. PMC. [Link]

  • Targeting anti-virulence factor strategies of bacterial pathogens. Biosafety and Health. [Link]

  • lauramide, 1120-16-7. The Good Scents Company. [Link]

  • Considerations and caveats in anti-virulence drug development. PMC. [Link]

Sources

Method

Scientific Rationale: Targeting Bacterial Communication

Application Note: High-Throughput Screening (HTS) of Quorum Sensing Modulators Mechanistic Workflows for Anti-Virulence Drug Discovery Targeting Pseudomonas aeruginosa and Vibrio harveyi The escalation of antimicrobial r...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening (HTS) of Quorum Sensing Modulators Mechanistic Workflows for Anti-Virulence Drug Discovery Targeting Pseudomonas aeruginosa and Vibrio harveyi

The escalation of antimicrobial resistance (AMR) necessitates novel therapeutic paradigms. Unlike traditional bactericidal antibiotics that exert immense selective pressure for resistance, anti-virulence therapies target Quorum Sensing (QS)—the bacterial cell-to-cell communication system regulating virulence factor secretion and biofilm formation. By deploying High-Throughput Screening (HTS) to identify Quorum Sensing Inhibitors (QSIs), researchers can discover molecules that "disarm" rather than kill pathogens[1].

To execute a successful HTS campaign, the assay architecture must be a self-validating system. This requires genetically engineered biosensor strains, optimized signal-to-background ratios, and dual-readout methodologies to distinguish true QS modulators from non-specific growth inhibitors.

Biosensor Design and Target Pathways

The foundation of a reliable HTS assay is the genetic isolation of the QS pathway. Using wild-type strains introduces unacceptable background noise due to endogenous autoinducer production. Therefore, engineered mutant reporter strains are strictly required.

  • Gram-Negative AHL Pathway (P. aeruginosa): The P. aeruginosa PAO-JP2 strain is a lasI/rhlI double mutant. Because it lacks the synthases required to produce its native acyl-homoserine lactones (AHLs), it is functionally "mute." It harbors a plasmid (e.g., pKD201-lasI) with a lasI promoter coupled upstream of the luxCDABE luminescence operon[2]. Luminescence is strictly dependent on the exogenous addition of the autoinducer (3-oxo-C12-HSL) and the LasR receptor, allowing precise competitive inhibition screening[3].

QS_Pathway AHL AHL (Autoinducer) Complex LasR-AHL Complex AHL->Complex Binds LasR LasR Receptor LasR->Complex Binds Promoter lasI Promoter Complex->Promoter Activates Lux luxCDABE Reporter Promoter->Lux Transcription Light Bioluminescence (Readout) Lux->Light Emission (490 nm) QSI QS Inhibitor (Hit) QSI->Complex Competes/Blocks

Figure 1: Mechanism of LasR-targeted quorum sensing inhibition and bioluminescent reporter readout.

Assay Quality Control: Building a Self-Validating System

A robust HTS protocol cannot rely on luminescence alone. It must mathematically prove its reliability across tens of thousands of wells.

Table 1: HTS Assay Parameters and Quality Control Metrics

ParameterTarget MetricCausality / Scientific Rationale
Z'-Factor > 0.5Ensures wide separation between positive (inhibited) and negative (induced) controls, minimizing false positives[5].
Inducer Conc. EC 50​ to EC 80​ Using a sub-saturating inducer concentration sensitizes the assay, allowing competitive antagonists to effectively displace the autoinducer.
Media Buffering 50 mM MOPS (pH 7.0)Bacterial metabolism alters media pH, which can artificially quench luminescence or degrade AHLs via lactonolysis[7].
Dual Readout Luminescence + OD 600​ Differentiates true anti-virulence QS modulators from bactericidal compounds that simply kill the reporter strain.

Experimental Protocols

Protocol A: Gram-Negative AHL Screening (P. aeruginosa LasR)

This protocol is designed for screening large libraries (e.g., 200,000+ compounds) for LasR antagonists[7].

  • Biosensor Preparation: Inoculate a single colony of P. aeruginosa PAO-JP2 (pKD201-lasI) into Luria-Bertani (LB) broth supplemented with 300 µg/mL carbenicillin[7]. Incubate overnight at 37°C with shaking (250 rpm).

  • Assay Plate Preparation: Using an acoustic liquid handler, dispense the compound library into 384-well black, clear-bottom microtiter plates (final compound concentration typically 10 µM). Include DMSO as a negative control and a known QSI (e.g., PD12 or furanone C-30) as a positive control[7].

  • Inoculation & Induction: Dilute the overnight culture to an OD 600​ of 0.05 in fresh LB broth buffered with 50 mM MOPS (pH 7.0)[7]. Add synthetic 3-oxo-C12-HSL to the diluted culture at its predetermined EC 50​ concentration.

  • Dispensing: Dispense 50 µL of the induced biosensor culture into all wells of the 384-well plate.

  • Incubation & Readout: Incubate the plates statically at 37°C for 4 to 7 hours[5]. Measure bioluminescence (relative light units, RLU) and absorbance (OD 600​ ) using a multimode plate reader.

Protocol B: Universal AI-2 Screening (V. harveyi BB170)
  • Biosensor Preparation: Grow V. harveyi BB170 overnight in Autoinducer Bioassay (AB) medium at 30°C with shaking until the OD 600​ reaches 1.0–1.1[4].

  • Culture Dilution: Dilute the BB170 culture 1:2500 into fresh AB medium[4]. Causality: Extreme dilution ensures the bacteria are in the early exponential phase, where endogenous background signaling is practically zero, maximizing the dynamic range of the reporter[1].

  • Inoculation: Add the diluted V. harveyi BB170 culture to each well (e.g., 180 µL for a 96-well format)[1].

  • Incubation & Readout: Incubate the plate at 30°C with shaking. Measure luminescence continuously or at the 4-hour mark, normalizing against the positive and negative controls[1].

HTS_Workflow Lib Compound Library (e.g., 100,000+ molecules) Dispense Acoustic Dispensing (384-well plates) Lib->Dispense Inoculate Add Biosensor + Inducer (e.g., PAO-JP2 + 3OC12-HSL) Dispense->Inoculate Incubate Incubation (30°C - 37°C, 4-7 hrs) Inoculate->Incubate Read Dual Readout (Luminescence & OD600) Incubate->Read Hit Hit Identification (>50% Inhibition, Normal OD) Read->Hit

Figure 2: High-throughput screening workflow for identifying non-bactericidal QS modulators.

Data Presentation & Hit Triage

The primary challenge in QS modulator discovery is false positives caused by compound toxicity. A true QSI must attenuate virulence signaling without exerting selective survival pressure. Therefore, hit triage relies heavily on the intersection of the luminescence and OD 600​ data.

Table 2: Hit Triage and Secondary Validation Logic

Luminescence ReadoutOD 600​ ReadoutPhenotypic ClassificationNext Steps / Conclusion
< 50% of Control Normal (≈ Control) True QS Inhibitor (Hit) Advance to secondary dose-response (IC 50​ ) and biofilm inhibition assays.
< 50% of Control < 80% of Control Bactericidal / Toxic Discard. The compound is an antibiotic or generally toxic, not a specific QSI.
> 150% of Control Normal (≈ Control) QS Agonist (Activator) Investigate for potential use as a premature QS trigger to disrupt infection timing[3].
≈ 100% of Control Normal (≈ Control) Inactive Compound Discard from the screening pipeline.

Sources

Application

"3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide" as a tool for studying inter-kingdom communication

[label="Mitochondrial Dysfunction, Figure 1: Mechanistic pathway of 3-OH-C12-HSL-mediated inter-kingdom signaling in mammalian cells. Experimental Workflows & Methodologies To ensure reproducibility and scientific integr...

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Author: BenchChem Technical Support Team. Date: April 2026

[label="Mitochondrial Dysfunction,

Figure 1: Mechanistic pathway of 3-OH-C12-HSL-mediated inter-kingdom signaling in mammalian cells.

Experimental Workflows & Methodologies

To ensure reproducibility and scientific integrity, the following protocols employ a self-validating design, utilizing orthogonal readouts to confirm causality and rule out experimental artifacts.

Protocol A: Preparation and Handling of 3-OH-C12-HSL

Causality Check: The lactone ring of AHLs is highly susceptible to alkaline hydrolysis (lactonolysis). Maintaining a strict pH and utilizing the correct vehicle is critical to prevent false-negative results.

  • Reconstitution: Dissolve lyophilized 3-OH-C12-HSL powder in 100% molecular-grade Dimethyl Sulfoxide (DMSO) to create a 50 mM stock solution.

  • Storage: Aliquot into amber glass vials to prevent adsorption to plastics and photodegradation. Store strictly at -20°C.

  • Working Dilutions: Dilute the stock in pre-warmed (37°C) cell culture media (e.g., DMEM) immediately prior to use.

    • Critical Step: Ensure the final DMSO concentration in the cell culture does not exceed 0.1% (v/v) to avoid solvent-induced cytotoxicity. Buffer the media strictly to pH 7.2–7.4 using HEPES.

Protocol B: Host-Pathogen Interaction Assay (Mammalian Cell Culture)

This protocol evaluates the direct effect of 3-OH-C12-HSL on human alveolar epithelial cells (A549), a primary target during A. baumannii ventilator-associated pneumonia[1].

  • Cell Seeding: Seed A549 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate at 37°C, 5% CO₂ for 24 hours until 80% confluent.

  • Starvation: Wash cells twice with PBS and replace with serum-free DMEM for 4 hours. This synchronizes the cell cycle and eliminates serum-protein binding of the highly hydrophobic AHL.

  • Treatment: Expose cells to a concentration gradient of 3-OH-C12-HSL (0, 10, 25, 50, and 100 µM). Include a vehicle control (0.1% DMSO) and a positive apoptosis control (e.g., 1 µM Staurosporine).

  • Incubation: Incubate for 24 hours prior to downstream assays.

Protocol C: Orthogonal Validation of Cytotoxicity and Immunomodulation

Relying on a single assay can lead to the misinterpretation of metabolic inhibition as cell death. We employ a dual-assay approach.

  • Metabolic Viability (MTT Assay): Add 10 µL of MTT reagent (5 mg/mL) to each well. Incubate for 4 hours. Solubilize the resulting formazan crystals with DMSO and read absorbance at 570 nm.

  • Apoptosis Confirmation (Annexin V/PI Flow Cytometry): Harvest cells from a parallel 6-well plate treated identically. Stain with FITC-Annexin V and Propidium Iodide (PI) for 15 minutes in the dark. Analyze via flow cytometry to differentiate early apoptosis (Annexin V+/PI-) from necrosis (Annexin V+/PI+).

  • Cytokine Profiling (ELISA): Collect the supernatant from the treated wells. Centrifuge at 10,000 × g for 5 minutes to remove debris. Quantify IL-6 and IL-8 secretion using target-specific ELISA kits to confirm NF-κB pathway activation.

Workflow Step1 1. Cell Culture (A549 / Macrophages) Step2 2. 3-OH-C12-HSL Treatment (10-100 µM) Step1->Step2 Step3 3. Incubation (4h, 12h, 24h) Step2->Step3 Step4a 4a. Viability Assay (MTT / Annexin V) Step3->Step4a Step4b 4b. Cytokine Profiling (ELISA / RT-qPCR) Step3->Step4b

Figure 2: Self-validating workflow for assessing 3-OH-C12-HSL host-pathogen interactions.

Quantitative Data Interpretation

The following table summarizes the expected phenotypic and transcriptional responses of mammalian epithelial cells exposed to 3-OH-C12-HSL, providing a benchmark for assay validation.

Biomarker / ReadoutAssay MethodExpected Outcome (Low Dose: 10-25 µM)Expected Outcome (High Dose: 50-100 µM)Biological Significance
Cell Viability MTT Absorbance> 90% viability< 50% viability (IC₅₀ ≈ 60 µM)Dose-dependent cytotoxicity
Apoptosis Annexin V / PIMinimal early apoptosisSignificant early/late apoptosisActivation of Caspase cascade
IL-6 Secretion ELISA2 to 3-fold increaseMinimal (due to cell death)Pro-inflammatory immune priming
IL-8 Secretion ELISA3 to 5-fold increaseMinimal (due to cell death)Neutrophil chemotaxis signaling
OXA-51 Expression RT-qPCR (Bacterial)Upregulated (in co-culture)Upregulated (in co-culture)Induction of drug resistance[2]

Troubleshooting & Quality Control

  • Inconsistent Cytotoxicity: If IC₅₀ values shift significantly between replicates, check the pH of the culture media. At pH > 7.5, the lactone ring undergoes rapid hydrolysis, rendering the molecule biologically inactive.

  • High Background Inflammation: Ensure all media and buffers are strictly endotoxin-free. Contaminating lipopolysaccharide (LPS) will synergize with 3-OH-C12-HSL, skewing cytokine profiles and masking the specific AHL effect.

  • Precipitation in Media: 3-OH-C12-HSL is highly hydrophobic. If precipitation occurs upon addition to aqueous media, ensure the stock is added dropwise while gently vortexing the media, or consider using a carrier protein like BSA (Note: this may alter free-drug kinetics).

References

  • Title: Inter-kingdom effect on epithelial cells of the N-Acyl homoserine lactone 3-oxo-C12:2, a major quorum-sensing molecule from gut microbiota.
  • Title: High-Sensitivity Monoclonal Antibodies Specific for Homoserine Lactones Protect Mice from Lethal Pseudomonas aeruginosa Infection.
  • Title: Acinetobacter baumannii quorum-sensing signalling molecule induces the expression of drug-resistance genes.
  • Title: Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria.
  • Title: Regulation of drug resistance and virulence of Acinetobacter baumannii by quorum sensing system under antibiotic pressure.
  • Title: Signaling in Acinetobacter baumannii: Quorum sensing and nucleotide second messengers.

Sources

Method

Application Notes &amp; Protocols: A Researcher's Guide to Assessing the Impact of Acyl-Homoserine Lactone (AHL) Analogs on Bacterial Gene Expression

Foreword In the intricate world of microbial communication, N-Acyl-Homoserine Lactones (AHLs) serve as a lingua franca for many Gram-negative bacteria, orchestrating collective behaviors through a process known as quorum...

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Author: BenchChem Technical Support Team. Date: April 2026

Foreword

In the intricate world of microbial communication, N-Acyl-Homoserine Lactones (AHLs) serve as a lingua franca for many Gram-negative bacteria, orchestrating collective behaviors through a process known as quorum sensing (QS).[1] The ability to intercept or modulate these signaling pathways with synthetic AHL analogs represents a frontier in antimicrobial strategy and biotechnological control.[2] These analogs can act as potent agonists or antagonists, offering a means to either hijack or dismantle bacterial communication networks. This guide provides a comprehensive framework of validated methodologies designed for researchers, scientists, and drug development professionals to rigorously assess the impact of AHL analogs on bacterial gene expression. We move beyond mere procedural lists to explain the causality behind experimental choices, ensuring a robust and self-validating approach to your research.

Part 1: Foundational Concepts - The LuxI/LuxR Quorum Sensing Circuit

At the heart of AHL-mediated communication is the canonical LuxI/LuxR-type signaling circuit. Understanding this pathway is fundamental to designing and interpreting any experiment involving AHL analogs. A LuxI-family synthase produces a specific AHL molecule. As the bacterial population density increases, the extracellular concentration of this AHL autoinducer rises.[3] Upon reaching a critical threshold, the AHL diffuses back into the cells and binds to its cognate LuxR-family transcriptional regulator. This AHL-LuxR complex then binds to specific DNA sequences, known as lux boxes, in the promoter regions of target genes, activating or repressing their transcription.[4] This coordinated gene expression leads to population-wide behaviors such as biofilm formation, virulence factor production, and bioluminescence.[5]

AHL_Signaling_Pathway cluster_cell Bacterial Cell LuxI LuxI-type Synthase AHL_intra AHL LuxI->AHL_intra Synthesizes LuxR_inactive LuxR (Inactive) LuxR_active AHL-LuxR Complex (Active) LuxR_inactive->LuxR_active Forms Complex DNA Promoter DNA (lux box) LuxR_active->DNA Binds Target_Genes Target Genes DNA->Target_Genes Regulates Transcription AHL_extra AHL AHL_intra->AHL_extra Diffuses Out AHL_intra->AHL_extra AHL_intra_in AHL AHL_extra->AHL_intra_in Diffuses In (High Density) AHL_extra->AHL_intra_in AHL_intra_in->LuxR_inactive Binds AHL_intra_in->LuxR_active Forms Complex

Caption: Canonical LuxI/LuxR-type AHL signaling pathway.

Part 2: Primary Assessment - Characterizing Analog Bioactivity

The initial goal is to determine whether a novel AHL analog functions as an agonist (mimicking the native AHL) or an antagonist (inhibiting the native AHL's effect). This is most efficiently achieved using engineered biosensor strains.

Protocol 1: Reporter Gene Assay for Agonist vs. Antagonist Screening

This is the workhorse for high-throughput screening. The principle relies on a bacterial reporter strain that lacks its own AHL synthase (luxI homolog knockout) but contains a functional AHL receptor (luxR homolog) and a reporter gene (e.g., luxCDABE for bioluminescence, gfp for fluorescence, or lacZ for a colorimetric assay) under the control of an AHL-responsive promoter.[6][7]

Step-by-Step Methodology:

  • Strain Preparation: Culture the appropriate AHL biosensor strain (e.g., E. coli JM109 pSB401, A. tumefaciens NTL4 pCF218) overnight in suitable liquid media with selective antibiotics at the recommended temperature.

  • Assay Preparation: The next day, subculture the overnight culture into fresh media and grow to early exponential phase (e.g., OD600 of ~0.2-0.4). This ensures the cells are metabolically active and responsive.

  • Plate Setup (96-well microplate):

    • For Agonist Screening: To each well, add 180 µL of the diluted reporter strain culture and 20 µL of your AHL analog at various concentrations (e.g., 1 nM to 100 µM). Include a positive control (native AHL) and a negative control (vehicle, e.g., DMSO or acetonitrile).

    • For Antagonist Screening: To each well, add 160 µL of the diluted reporter strain culture, 20 µL of the native AHL at a concentration that gives a sub-maximal but strong signal (e.g., its EC50 value), and 20 µL of your AHL analog at various concentrations. Controls should include wells with only the native AHL and wells with only the vehicle.

  • Incubation: Incubate the plate at the optimal temperature for the reporter strain (e.g., 30°C for V. fischeri-based systems) for a set period (e.g., 4-6 hours), allowing for reporter gene expression.

  • Signal Quantification:

    • Bioluminescence: Measure light output using a luminometer. Data is typically expressed as Relative Light Units (RLU).

    • Fluorescence: Measure fluorescence using a plate reader with appropriate excitation/emission filters.

  • Data Normalization and Analysis: For all measurements, divide the reporter signal by the optical density (OD600) of the culture in each well to normalize for any effects of the compounds on cell growth. Plot the normalized reporter signal against the log of the analog concentration.

Data Interpretation Table

Assay ModeObservation with Increasing Analog ConcentrationInterpretation
Agonist Signal increases from baseline in a dose-dependent manner.The analog is an agonist .
Agonist No significant change in signal from baseline.The analog is inactive .
Antagonist Signal decreases from the native AHL-induced level in a dose-dependent manner.The analog is an antagonist .[8]
Antagonist No significant change in signal from the native AHL-induced level.The analog is not an antagonist .

Caption: Workflow for AHL analog screening via reporter assay.

Protocol 2: Biophysical Validation of Analog-Receptor Binding

A positive result in a reporter assay strongly suggests interaction but does not constitute definitive proof of direct binding to the LuxR-type receptor. Isothermal Titration Calorimetry (ITC) provides this proof by directly measuring the heat released or absorbed when the AHL analog binds to the purified receptor protein.[9][10] This technique yields the binding affinity (Kd), stoichiometry (n), and the thermodynamic parameters (ΔH and ΔS) of the interaction in a single, label-free experiment.[11][12]

Methodology Overview:

  • Protein Expression and Purification: Overexpress and purify the target LuxR-type receptor protein. This is a critical step, as protein purity and stability are paramount for high-quality ITC data.

  • Sample Preparation: Dialyze the purified protein and dissolve the AHL analog into the exact same buffer to minimize heat artifacts from buffer mismatch.

  • ITC Experiment:

    • Load the purified receptor protein into the sample cell of the calorimeter.

    • Load the AHL analog solution into the titration syringe.

    • Perform a series of small, sequential injections of the analog into the protein solution at a constant temperature.

  • Data Analysis: The raw data (a plot of heat change per injection) is integrated to generate a binding isotherm. This isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters. A successful experiment showing a clear sigmoidal binding curve is unambiguous evidence of a direct interaction.

Part 3: Quantifying the Impact on Gene Expression

Once an analog's bioactivity is confirmed, the next step is to determine its effect on the expression of native target genes in the wild-type bacterium.

Protocol 3: Targeted Gene Expression Analysis via Quantitative Real-Time PCR (qPCR)

qPCR is a sensitive and specific method for measuring changes in the expression of a pre-selected set of genes known to be under QS control.[13]

Step-by-Step Methodology:

  • Bacterial Culture and Treatment: Grow the wild-type bacterial strain of interest to a specific cell density (e.g., mid-logarithmic phase). Split the culture into treatment groups: vehicle control, native AHL (if studying an antagonist), and the AHL analog at one or more effective concentrations determined from the reporter assay.

  • Incubation and Harvest: Incubate the cultures for a duration sufficient to induce transcriptional changes (e.g., 1-4 hours). Harvest the cells rapidly by centrifugation and immediately lyse them or flash-freeze the pellets in liquid nitrogen to preserve RNA integrity.

  • RNA Extraction: Extract total RNA from the bacterial pellets using a high-quality commercial kit or a Trizol-based method. It is crucial to include a DNase treatment step to eliminate contaminating genomic DNA. Verify RNA integrity and concentration using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis or a bioanalyzer.

  • cDNA Synthesis: Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit with random primers or gene-specific primers.

  • qPCR Reaction: Set up the qPCR reactions using a suitable master mix (e.g., SYBR Green or a probe-based system), cDNA template, and primers specific to your target genes and at least two validated housekeeping (reference) genes (e.g., rpoD, gyrB).

  • Data Analysis: Calculate the relative expression of target genes using the ΔΔCt method. The expression levels in the treated samples are normalized to the housekeeping genes and then compared to the vehicle control group.

Table of Common QS-Regulated Genes in Pseudomonas aeruginosa

GeneFunctionQS System
lasBElastase productionLas
rhlARhamnolipid biosynthesisRhl
pqsAPQS signal biosynthesisPQS
hcnAHydrogen cyanide synthesisLas/Rhl
Protocol 4: Global Transcriptomic Analysis via RNA-Sequencing (RNA-Seq)

To obtain an unbiased, genome-wide view of the AHL analog's impact, RNA-Seq is the gold standard.[14][15] It allows for the discovery of novel QS-regulated genes and provides a comprehensive picture of the analog's specificity and potential off-target effects.

Methodology Overview:

  • Experimental Design: This is the most critical stage. Ensure you have sufficient biological replicates (minimum of three) for each condition (e.g., control, native AHL, AHL analog).

  • Culture, Treatment, and RNA Extraction: Follow steps 1-3 from the qPCR protocol. RNA quality is even more critical for RNA-Seq; an RNA Integrity Number (RIN) of >8.0 is highly recommended.

  • Ribosomal RNA (rRNA) Depletion: Bacterial RNA is predominantly rRNA (~95-98%). This must be removed before sequencing to ensure the reads correspond to mRNA transcripts. Use a commercial rRNA depletion kit specific for bacteria.

  • Library Preparation: The remaining mRNA is fragmented, converted to cDNA, and ligated with sequencing adapters. Modern kits often incorporate strand-specific information.

  • Sequencing: Sequence the prepared libraries on a next-generation sequencing platform (e.g., Illumina).

  • Bioinformatic Analysis: The resulting sequence data is processed through a robust bioinformatic pipeline. This involves quality control of raw reads, mapping the reads to the reference genome, counting reads per gene, and performing differential expression analysis to identify genes that are significantly up- or down-regulated in response to the AHL analog.[16][17]

Caption: High-level workflow for an RNA-Seq experiment.

Part 4: Correlating Gene Expression with Phenotype

The ultimate validation of your gene expression data is to demonstrate a corresponding change in a QS-controlled phenotype. This step connects transcriptional changes to functional outcomes, which is particularly vital for drug development.

Protocol Overviews:

  • Biofilm Formation Assay: Grow bacteria in microtiter plates in the presence of the AHL analog. After incubation, wash away planktonic cells and stain the remaining adherent biofilm with crystal violet. The amount of biofilm can be quantified by solubilizing the dye and measuring its absorbance.[18][19] A potent antagonist should reduce biofilm formation compared to a control.

  • Virulence Factor Quantification: Many virulence factors are enzymes or pigments that can be assayed from culture supernatants. For P. aeruginosa, for example, elastase activity can be measured by the degradation of elastin-Congo red, and pyocyanin production can be quantified by its absorbance at 520 nm after chloroform extraction.[8][18]

Conclusion

Assessing the impact of AHL analogs on gene expression is a multi-faceted process that requires an integrated and hierarchical approach. By progressing from high-throughput reporter assays to direct biophysical validation, and from targeted qPCR to global RNA-Seq analysis, researchers can build a comprehensive and robust understanding of their molecule's mechanism of action. Critically, linking these transcriptomic changes to tangible phenotypic outcomes provides the conclusive evidence needed to advance promising QS modulators from the bench toward real-world applications.

References

  • Karimova, G., Davi, M., & Ladant, D. (2018). Protein-Protein Interaction: Bacterial Two-Hybrid. Methods in Molecular Biology, 1843, 13-30. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2006). Isothermal titration calorimetry for studying protein-ligand interactions. Nature Protocols, 1(1), 186-191. [Link]

  • Richardson, R. M., & Pascal, S. M. (2025). Bacterial Two-Hybrid Systems Evolved: Innovations for Protein-Protein Interaction Research. Journal of Bacteriology, 207(8), e0012925. [Link]

  • Richardson, R. M., & Pascal, S. M. (2025). Bacterial two-hybrid systems evolved: innovations for protein-protein interaction research. Journal of Bacteriology. [Link]

  • Joung, J. K., Ramm, E. I., & Pabo, C. O. (2000). A bacterial two-hybrid selection system for studying protein-DNA and protein-protein interactions. Proceedings of the National Academy of Sciences, 97(13), 7382-7387. [Link]

  • Creative Biolabs. (n.d.). Bacterial Two-Hybrid (B2H) Service. Creative Biolabs. [Link]

  • Telling, A., & Ciulli, A. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. White Rose Research Online. [Link]

  • Velazquez-Campoy, A., & Freire, E. (2005). Isothermal titration calorimetry for studying protein-ligand interactions. PubMed. [Link]

  • Telling, A., & Ciulli, A. (2015). Intrinsic Thermodynamics of Protein-Ligand Binding by Isothermal Titration Calorimetry as Aid to Drug Design. PubMed. [Link]

  • Sabury, A. A. (2006). A Review on the Ligand binding study by Isothermal Titration Calorimetry. ResearchGate. [Link]

  • ResearchGate. (n.d.). Schematic diagram of AHL signaling molecules regulating the QS system... ResearchGate. [Link]

  • JoVE. (2025). Gene Regulation in Microbial Communities: Quorum Sensing. JoVE. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers in Microbiology. [Link]

  • Geske, G. D., O'Neill, J. C., Blackwell, H. E., & Churchill, M. E. (2010). Mechanisms and Synthetic Modulators of AHL-Dependent Gene Regulation. Chemical Reviews, 111(1), 114-130. [Link]

  • ResearchGate. (n.d.). qPCR analysis of salt stress-related genes in ahl mutant and AHL... ResearchGate. [Link]

  • ResearchGate. (n.d.). AHL signalling molecules and main routes of enzymatic degradation. ResearchGate. [Link]

  • ResearchGate. (n.d.). a) Structures of three AHL signaling molecules used in Gram-negative bacteria for quorum sensing... ResearchGate. [Link]

  • Winson, M. K., et al. (1998). Bioluminescence bioreporter strains for the detection of quorum sensing N-acyl homoserine lactone signal molecules. ResearchGate. [Link]

  • Khan, F., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. [Link]

  • Liu, X., et al. (2021). AHL-differential quorum sensing regulation of amino acid metabolism in Hafnia alvei H4. bioRxiv. [Link]

  • Alqhtani, M., et al. (2024). Role of acyl-homoserine lactone quorum-sensing system in oral biofilm formation: A review. Pharmacy Education. [Link]

  • Churchill, M. E., & Chen, L. (2011). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. PMC. [Link]

  • Rowe, S. E., et al. (2020). Gaussia Luciferase as a Reporter for Quorum Sensing in Staphylococcus aureus. MDPI. [Link]

  • Dobretsov, S., et al. (2007). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. PMC. [Link]

  • ResearchGate. (n.d.). (Left panel) A quorum sensing reporter strain based on genetic modification... ResearchGate. [Link]

  • Li, Y., et al. (2022). Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. PMC. [Link]

  • Poulsen, L. D., & Vinther, J. (2018). RNA-Seq for Bacterial Gene Expression. PubMed. [Link]

  • Poulsen, L. D., & Vinther, J. (2018). RNA-Seq for Bacterial Gene Expression. ResearchGate. [Link]

  • Pérez-Pérez, M., et al. (2021). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. PMC. [Link]

  • Clevenger, K. D., & Stevens, A. M. (2016). A Comparative Analysis of Acyl-Homoserine Lactone Synthase Assays. PMC. [Link]

  • Kober, F. X., et al. (2022). Toolbox for Exploring Modular Gene Regulation in Synthetic Biology Training. PMC. [Link]

  • Christiaen, S. E. A., et al. (2021). AHL-Lactonase Producing Psychrobacter sp. From Palk Bay Sediment Mitigates Quorum Sensing-Mediated Virulence Production in Gram Negative Bacterial Pathogens. Frontiers in Cellular and Infection Microbiology. [Link]

  • Rodríguez-Melgares, A., et al. (2020). Acyl homoserine lactone-mediated quorum sensing in the oral cavity: a paradigm revisited. npj Biofilms and Microbiomes. [Link]

  • Ju, L., et al. (2021). Protocol for integrated analysis of bacterial RNA-seq and ChIP-seq data for establishing a co-expression network. PMC. [Link]

  • ResearchGate. (n.d.). AHL quenching activity comparison of eight potential protein-coding... ResearchGate. [Link]

  • University of Copenhagen. (n.d.). Data analysis for RNA-seq for bacterial gene expression. Vinther Lab. [Link]

  • Majumdar, S., et al. (2015). Enzyme purification and kinetic characterization of AHL lactonase from Bacillus sp.RM1 a novel and potent quorum quencher isolat. ResearchGate. [Link]

  • Smith, K. M., et al. (2003). Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. PMC. [Link]

  • ResearchGate. (n.d.). Summary of the methods developed for determination of AHL compounds. ResearchGate. [Link]

  • Dong, Y. H., et al. (2001). Identification of Quorum-Quenching N-Acyl Homoserine Lactonases from Bacillus Species. Applied and Environmental Microbiology. [Link]

  • Humphrys, M. S., et al. (2017). A Laboratory Methodology for Dual RNA-Sequencing of Bacteria and their Host Cells In Vitro. Frontiers in Microbiology. [Link]

  • Gould, T. A., et al. (2006). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology. [Link]

  • ResearchGate. (n.d.). AHL-mediated QS-dependent regulation of multiple target gene... ResearchGate. [Link]

  • iGEM. (n.d.). Protein coding sequences/Biosynthesis/AHL. iGEM Registry of Standard Biological Parts. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide

Overview 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide, universally referred to as 3-hydroxy-C12-HSL , is a primary N-acyl homoserine lactone (AHL) autoinducer driving the quorum sensing (QS) machinery and biof...

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Author: BenchChem Technical Support Team. Date: April 2026

Overview

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide, universally referred to as 3-hydroxy-C12-HSL , is a primary N-acyl homoserine lactone (AHL) autoinducer driving the quorum sensing (QS) machinery and biofilm formation in pathogens like Acinetobacter baumannii[1].

Synthesizing this molecule presents distinct chemo-selective and stereochemical challenges. The presence of an unprotected secondary hydroxyl group and a highly base-sensitive lactone ring requires exact control over reaction conditions. This technical guide provides mechanistic troubleshooting and a self-validating protocol to ensure high-yield, enantiomerically pure synthesis.

Visualizing the Synthesis and Pitfalls

Synthesis_Workflow A 3-Hydroxydodecanoic Acid + (S)-HSL Hydrobromide B Activation EDC·HCl / HOBt in CH2Cl2 A->B C Base Addition DIPEA at 0°C B->C D Side Reactions (Epimerization / Hydrolysis) C->D Excess base / High Temp E Target Product (S)-3-OH-C12-HSL C->E Strict pH/Temp control

Chemical workflow for 3-OH-C12-HSL synthesis highlighting critical divergence points.

Troubleshooting Guides & FAQs

Q1: Why does my synthesized 3-OH-C12-HSL show drastically reduced biological activity in biosensor assays, despite LC-MS confirming the correct mass (m/z 300.2)? A1: Epimerization of the lactone stereocenter. Mechanistic Causality: The natural autoinducer requires the strict (S)-configuration at the α -carbon of the lactone ring for optimal receptor binding[2]. During amide coupling, the use of strong or unhindered bases (e.g., NaOH, Et3N) can abstract the acidic α -proton of the lactone, leading to enolization and subsequent racemization. Resolution: Always use a sterically hindered, mild organic base such as N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). Maintain the reaction temperature strictly at 0°C during base addition and do not exceed room temperature during propagation.

Q2: I am observing a highly polar byproduct that streaks heavily on silica gel TLC. What is causing this? A2: Lactone ring opening (Lactonolysis). Mechanistic Causality: The homoserine lactone ring is highly susceptible to hydrolysis via hydroxide ion attack, converting the closed-ring AHL into the inactive open-chain N-(3-hydroxydodecanoyl)homoserine[3]. This reaction is highly pH- and temperature-dependent. Resolution: Avoid any aqueous basic workups (e.g., saturated NaHCO3 or NaOH washes). Quench and wash the reaction strictly with mild acidic solutions (like 5% aqueous citric acid) or neutral brine.

Q3: LC-MS analysis of my crude mixture shows a significant peak at m/z 498. What is this side product? A3: O-Acylation (Estolide formation). Mechanistic Causality: The 3-hydroxyl group on the dodecanoic acid chain is an unprotected nucleophile. While the primary amine of the HSL salt is far more nucleophilic, localized excesses of the activated carboxylic acid can lead to intermolecular esterification (O-acylation), forming dimers[4]. Resolution: Ensure the (S)-HSL hydrobromide salt is in slight stoichiometric excess (1.1 to 1.2 equivalents) relative to the 3-hydroxydodecanoic acid. Use EDC·HCl and HOBt to form a moderately reactive active ester, which kinetically favors N-acylation over O-acylation compared to highly reactive acid chlorides.

Data Presentation: AHL Stability Metrics

To emphasize the fragility of the lactone ring during synthesis and storage, the following table summarizes the lactonolysis behavior of AHLs based on environmental conditions[3].

Table 1: Factors Influencing Lactone Ring Stability in AHLs
ParameterConditionEffect on Lactone RingMechanistic Reason
pH < 5.0Highly StableLack of nucleophilic hydroxide ions prevents ring opening.
pH > 7.5Rapid HydrolysisOH⁻ attacks the electrophilic carbonyl carbon of the lactone.
Temperature > 37°CAccelerated DegradationIncreased kinetic energy overcomes the activation barrier for hydrolysis.
Acyl Chain Long (C12)Moderately StableIncreased hydrophobicity sterically shields the lactone from water/OH⁻.

Standard Operating Procedure: Carbodiimide-Mediated Coupling

This self-validating protocol utilizes carbodiimide chemistry to selectively couple the amine without requiring hydroxyl protection[4].

Materials:

  • 3-Hydroxydodecanoic acid (1.0 eq)

  • (S)- α -Amino- γ -butyrolactone hydrobromide (L-HSL·HBr) (1.1 eq)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) (1.2 eq)

  • Hydroxybenzotriazole (HOBt) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dichloromethane (CH2Cl2)

Step-by-Step Methodology:

  • Activation: In an oven-dried flask under an inert atmosphere (N2 or Ar), dissolve 3-hydroxydodecanoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous CH2Cl2 (0.1 M concentration). Cool the mixture to 0°C using an ice bath.

  • Coupling Reagent Addition: Add EDC·HCl (1.2 eq) portion-wise. Stir for 15 minutes at 0°C to allow the formation of the HOBt-active ester.

  • Amine Introduction: Add L-HSL·HBr (1.1 eq) to the stirring solution. The mixture will likely remain a suspension.

  • Base Neutralization (Critical Step): Add DIPEA (2.5 eq) dropwise over 10 minutes. Self-Validation Check: The suspension should gradually clear as the HBr salt is neutralized and the free amine reacts.

  • Propagation: Allow the reaction to slowly warm to room temperature and stir for 12–16 hours. Monitor via TLC (EtOAc/Hexanes 7:3; visualize with KMnO4 stain).

  • Acidic Workup: Dilute the reaction with additional CH2Cl2. Wash the organic layer twice with 5% aqueous citric acid (to remove unreacted amine and DIPEA) and once with brine. Do not use basic washes.

  • Desiccation & Concentration: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure at a water bath temperature not exceeding 30°C to prevent thermal degradation.

  • Purification: Purify the crude residue via flash column chromatography on silica gel, eluting with a gradient of 50% to 100% Ethyl Acetate in Hexanes.

References

  • Isolation and Characterization of an Autoinducer Synthase from Acinetobacter baumannii Source: Infection and Immunity (ASM Journals) URL:[Link]

  • Defining the structure and function of acyl-homoserine lactone autoinducers Source: Methods in Molecular Biology (NIH PMC) URL:[Link]

  • N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner Source: Infection and Immunity (NIH PMC) URL:[Link]

  • Stereochemical Insignificance Discovered in Acinetobacter baumannii Quorum Sensing Source: PLoS ONE URL:[Link]

Sources

Optimization

Technical Support Center: Synthesis of AHL Analogs

Welcome to the technical support center for the synthesis of N-acyl-homoserine lactone (AHL) analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issue...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of N-acyl-homoserine lactone (AHL) analogs. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their synthetic strategies. As a Senior Application Scientist, my goal is to provide you with not only solutions but also the underlying scientific principles to empower your research.

FAQs & Troubleshooting Guides

This guide is structured to address specific challenges you may encounter during the synthesis of AHL analogs, from initial reaction setup to final product purification.

Section 1: Reaction Setup & Reagent Issues

Question 1: I am observing no or very little product formation. What are the likely causes related to my starting materials and reaction setup?

Answer:

Several factors related to your initial setup could be contributing to a lack of product formation. Let's break down the most common culprits:

  • Reagent Quality:

    • L-homoserine lactone hydrobromide/hydrochloride: This is a key starting material. Ensure it is of high purity and has been stored under dry conditions. The presence of moisture can hydrolyze the lactone ring, rendering it inactive.

    • Acylating Agent: The purity and reactivity of your acylating agent (e.g., acid chloride, anhydride, or carboxylic acid for coupling reactions) are critical. Old or improperly stored reagents may have degraded. For acyl chlorides, it's crucial to use them fresh or stored under an inert atmosphere.

    • Solvents and Bases: Anhydrous solvents are often necessary, especially when using moisture-sensitive reagents like acyl chlorides. The presence of water can lead to unwanted side reactions. Ensure your base (e.g., triethylamine, pyridine) is also dry and of high purity.

  • Incorrect Stoichiometry:

    • Precisely measuring your reactants is fundamental. An excess of either the L-homoserine lactone or the acylating agent can lead to side reactions or incomplete conversion. A slight excess (1.1-1.2 equivalents) of the acylating agent is often used to drive the reaction to completion.

  • Inadequate Mixing:

    • For heterogeneous reactions, or as the reaction progresses and solids form, ensure efficient stirring to maintain a homogenous mixture and facilitate reactant interaction.

Section 2: Low Yield & Incomplete Reactions

Question 2: My reaction is producing the desired AHL analog, but the yield is consistently low. How can I optimize the reaction conditions to improve the yield?

Answer:

Low yields are a common challenge, and optimization often requires a systematic approach. Consider the following factors:

  • Reaction Temperature: The optimal temperature is a balance between reaction rate and stability.

    • Some acylation reactions proceed well at room temperature, while others may require cooling (e.g., 0°C) to minimize side reactions, or gentle heating (e.g., 45°C) to overcome activation energy barriers.[1] It's advisable to start at a lower temperature and gradually increase it if the reaction is sluggish.[2]

  • Reaction Time: Monitor the reaction progress using an appropriate analytical technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions that are run for too short a time will be incomplete, while excessively long reaction times can lead to product degradation.

  • Choice of Base and Solvent:

    • The combination of base and solvent can significantly influence the reaction outcome. For Schotten-Baumann conditions (using an acyl chloride), a biphasic system (e.g., dichloromethane/water) with a base like sodium bicarbonate can be effective.[1] For coupling reactions with carboxylic acids, a non-polar aprotic solvent like dichloromethane (DCM) or dimethylformamide (DMF) is common, along with a suitable coupling agent.

  • Catalyst Loading: If your synthesis involves a catalyst, its loading is a critical parameter. Too little catalyst will result in a slow or incomplete reaction, while too much can sometimes lead to unwanted side reactions.[2]

Table 1: General Recommendations for Optimizing AHL Analog Synthesis

ParameterRecommendationRationale
Temperature Start at 0°C to room temperature.Minimizes potential side reactions and degradation.[2]
Acylating Agent Use 1.1-1.2 equivalents.Drives the reaction to completion without excessive side products.
Solvent Use anhydrous solvents.Prevents hydrolysis of reagents and products.
Base Use a non-nucleophilic base (e.g., triethylamine, DIPEA).Prevents unwanted reactions with the acylating agent.
Monitoring Use TLC or LC-MS to track progress.Determines the optimal reaction time and prevents over-running.
Section 3: Side Product Formation

Question 3: I am observing significant side product formation, which is complicating purification and reducing my yield. What are the common side reactions and how can I minimize them?

Answer:

Side product formation is often a result of the reactivity of the starting materials and intermediates. Here are some common issues and their solutions:

  • Diacylation: The free hydroxyl group of the homoserine lactone can sometimes be acylated, leading to a diacylated product.

    • Solution: Use controlled stoichiometry of the acylating agent and consider a lower reaction temperature to favor N-acylation over O-acylation.

  • Epimerization: The chiral center of the homoserine lactone can be susceptible to epimerization, especially under harsh basic conditions.[3]

    • Solution: Use milder bases and avoid prolonged reaction times at elevated temperatures. Chiral HPLC can be used to assess the enantiomeric excess of your product.[1]

  • Hydrolysis of the Lactone Ring: The lactone ring can be opened by hydrolysis, particularly in the presence of strong acids or bases.

    • Solution: Maintain a neutral or slightly acidic pH during workup and purification.

Section 4: Purification & Characterization Challenges

Question 4: I am having difficulty purifying my AHL analog. What are the recommended purification strategies?

Answer:

Effective purification is crucial for obtaining a high-purity AHL analog for biological assays.

  • Column Chromatography: This is the most common method for purifying AHL analogs.

    • Stationary Phase: Silica gel is typically used.

    • Mobile Phase: A gradient of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol) is often effective. The exact solvent system will depend on the polarity of your specific analog.[4]

  • High-Performance Liquid Chromatography (HPLC): For obtaining very high purity material, preparative reverse-phase HPLC can be employed.[5]

    • Column: A C18 column is a good starting point.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid, is used.

Question 5: How can I confirm the identity and purity of my synthesized AHL analog?

Answer:

Thorough characterization is essential to ensure you have the correct compound and that it is sufficiently pure for your downstream applications.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR and ¹³C NMR are fundamental for confirming the structure of your molecule. The spectra should be consistent with the expected chemical shifts and coupling constants.

  • Mass Spectrometry (MS):

    • High-resolution mass spectrometry (HRMS) will provide an accurate mass measurement, confirming the elemental composition of your analog. Electrospray ionization (ESI) is a commonly used technique.

  • Purity Analysis:

    • Analytical HPLC with a UV detector is an excellent method for assessing the purity of your final compound.[6][7] A purity of ≥95% is generally recommended for biological studies.[6][7]

Experimental Protocols

General Protocol for the Synthesis of an N-Acyl Homoserine Lactone (AHL) Analog via Schotten-Baumann Conditions

This protocol is a general guideline and may require optimization for specific acyl chlorides.

  • Dissolve L-homoserine lactone hydrobromide (1.0 eq.) in a saturated aqueous solution of sodium bicarbonate.

  • Add an equal volume of dichloromethane (DCM).

  • Cool the biphasic mixture to 0°C in an ice bath with vigorous stirring.

  • Slowly add the acyl chloride (1.1 eq.) dissolved in a small amount of DCM to the reaction mixture.

  • Allow the reaction to stir at 0°C and monitor its progress by TLC.

  • Once the reaction is complete, separate the organic layer.

  • Extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualizations

Diagram 1: General AHL Analog Synthesis Workflow

AHL_Synthesis_Workflow Start Starting Materials (L-Homoserine Lactone, Acylating Agent) Reaction N-Acylation Reaction Start->Reaction Base, Solvent Workup Aqueous Workup & Extraction Reaction->Workup Purification Purification (e.g., Column Chromatography) Workup->Purification Characterization Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Pure AHL Analog Characterization->Final_Product Low_Yield_Troubleshooting Start Low Yield Observed Check_Reagents Check Reagent Purity & Stoichiometry Start->Check_Reagents Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp If reagents are pure Optimize_Time Optimize Reaction Time Optimize_Temp->Optimize_Time If yield is still low Check_Solvent_Base Evaluate Solvent & Base Combination Optimize_Time->Check_Solvent_Base If yield is still low Successful_Yield Improved Yield Check_Solvent_Base->Successful_Yield Systematic Optimization

Caption: A decision tree for troubleshooting low yields in AHL synthesis.

References

  • Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. (2025). MDPI. [Link]

  • Optimization of reaction conditions. a. ResearchGate. [Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers. [Link]

  • Synthesis of N-Acyl Homoserine Lactone Analogues Reveals Strong Activators of SdiA, the Salmonella enterica Serovar Typhimurium LuxR Homologue. PMC. [Link]

  • A Comparative Analysis of Acyl-Homoserine Lactone Synthase Assays. PMC. [Link]

  • Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. PMC. [Link]

  • Robust routes for the synthesis of N-acylated-L-homoserine lactone (AHL) quorum sensing molecules. David Spring's group. [Link]

  • AHL-Based Quorum Sensing Regulates the Biosynthesis of a Variety of Bioactive Molecules in Bacteria. Journal of Natural Products. [Link]

  • Inhibiting N-acyl-homoserine lactone synthesis and quenching Pseudomonas quinolone quorum sensing to attenuate virulence. PMC. [Link]

  • Machine learning-guided strategies for reaction conditions design and optimization. [Link]

  • Purification and characterisation of a quorum quenching AHL-lactonase from the endophytic bacterium Enterobacter sp. CS66. PMC. [Link]

  • Targeting Acyl Homoserine Lactones (AHLs) by the Quorum Quenching Bacterial Strains to Control Biofilm Formation in Pseudomonas Aeruginosa. ResearchGate. [Link]

  • Enzyme purification and kinetic characterization of AHL lactonase from Bacillus sp.RM1 a novel and potent quorum quencher isolate. [Link]

  • Design, Synthesis, and Biological Evaluation of N-Acyl-Homoserine Lactone Analogs of Quorum Sensing in Pseudomonas aeruginosa. Frontiers. [Link]

Sources

Troubleshooting

Technical Support Center: Method Refinement for 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide Bioassays

Welcome to the technical support resource for bioassays involving 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide. This guide is designed for researchers, scientists, and drug development professionals to provide...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support resource for bioassays involving 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting advice for refining your experimental methods. Our goal is to ensure the scientific integrity, accuracy, and reproducibility of your results.

Introduction to 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide and Quorum Sensing

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide is a member of the N-acyl homoserine lactone (AHL) family of signaling molecules.[1] AHLs are crucial for quorum sensing (QS), a process of bacterial cell-to-cell communication that allows them to coordinate gene expression based on population density.[1][2] This coordinated behavior includes the regulation of virulence factors, biofilm formation, and antibiotic resistance, making the QS system a prime target for novel anti-infective therapies.[3][4][5]

This specific compound, with its C12 acyl chain and a hydroxyl group at the C3 position, is recognized by specific LuxR-type transcriptional regulators within certain Gram-negative bacteria.[1] The binding of the AHL to its cognate receptor typically induces a conformational change, leading to the activation or repression of target gene expression.[1] Bioassays for this molecule are therefore designed to quantify this activation, often through the use of reporter genes like those for bioluminescence, fluorescence, or colorimetric enzymes.[2][3]

cluster_0 Low Cell Density cluster_1 High Cell Density (Quorum) LuxI_low LuxI Synthase AHL_low AHL Signal (Low Concentration) LuxI_low->AHL_low Basal Production LuxR_low LuxR Receptor (Inactive) AHL_low->LuxR_low Insufficient to bind AHL_high AHL Signal (High Concentration) Target_Genes_low Target Genes (OFF) LuxR_low->Target_Genes_low No Activation LuxI_high LuxI Synthase LuxI_high->AHL_high Upregulated Production LuxR_high LuxR Receptor (Active) AHL_high->LuxR_high Binds & Activates Target_Genes_high Target Genes (ON) LuxR_high->Target_Genes_high Activates Transcription Target_Genes_high->LuxI_high Positive Feedback

Caption: Simplified LuxI/LuxR quorum sensing pathway.

Core Bioassay Protocol: A Generalizable Workflow

While specific parameters will vary based on the chosen bacterial reporter strain (e.g., Agrobacterium tumefaciens, Chromobacterium violaceum, Vibrio campbellii), a general workflow can be established.[1][4][6] The following protocol outlines a typical experiment using a 96-well plate format for screening or dose-response analysis.

Experimental Workflow Diagram

A Prepare Compound Stock Solution (e.g., in DMSO) B Perform Serial Dilutions of Test Compound in Media A->B E Add Diluted Culture to Microplate Wells Containing Compound B->E C Prepare Overnight Culture of Reporter Strain D Dilute Reporter Culture to Assay Density (e.g., OD600=0.1) C->D D->E G Incubate Plate (e.g., 18h at 30°C with shaking) E->G F Include Controls: - Positive (Known AHL) - Negative (Media) - Solvent (e.g., DMSO) F->E H Measure Reporter Signal (Luminescence, Fluorescence, or Absorbance) G->H I Measure Cell Density (OD600) to check for toxicity G->I J Analyze Data: Normalize Signal to Growth, Calculate EC50/IC50 H->J I->J

Caption: General workflow for an AHL bioassay.

Step-by-Step Methodology
  • Compound Preparation: Dissolve 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide in a suitable solvent like DMSO to create a high-concentration stock solution. Store this stock at -20°C or lower.[7]

  • Reporter Strain Culture: Streak the chosen bacterial reporter strain onto an appropriate agar plate.[4] From a fresh colony, inoculate a liquid culture and grow overnight under selective conditions if necessary.

  • Assay Plate Preparation: In a sterile 96-well microplate (white for luminescence, black for fluorescence, clear for absorbance), prepare serial dilutions of your test compound using the appropriate growth medium.[8][9] Remember to include wells for your controls.

  • Inoculation: Dilute the overnight bacterial culture to a standardized starting optical density (e.g., OD600 of 0.1) in fresh medium. Add this diluted culture to each well of the assay plate.[4]

  • Incubation: Seal the plate with a breathable film and incubate at the optimal temperature for the reporter strain (e.g., 30°C) with shaking for a defined period (e.g., 18 hours).[4]

  • Data Acquisition: After incubation, measure the reporter signal using a microplate reader.[10] It is also critical to measure the optical density (e.g., at 600 nm) in each well to assess cell growth and identify potential cytotoxic effects of your compound.[4]

Troubleshooting Guide

This section addresses common issues encountered during bioassays for 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide.

Q1: I am not seeing any signal, even in my positive control wells. What could be wrong?

A1: This "no signal" issue is a common but solvable problem. Let's break down the potential causes:

  • Reagent or Protocol Omission: The most frequent cause is a simple mistake. Carefully re-read your protocol to ensure a step or reagent was not missed.[8]

  • Inactive Positive Control: Your known AHL positive control may have degraded. AHLs, especially in solution, can be susceptible to hydrolysis at non-neutral pH. Prepare a fresh dilution of your positive control from a trusted stock.

  • Incorrect Instrument Settings: Verify that you are using the correct wavelength or filter set for your specific reporter signal (e.g., luminescence, GFP fluorescence).[8]

  • Cell Viability Issues: The reporter cells may not be viable. Ensure you are using a fresh culture grown under the correct conditions (media, temperature, antibiotics).

  • Assay Buffer Temperature: Low enzyme activity can result from cold assay buffers. Ensure all reagents, except enzymes, are equilibrated to the specified assay temperature before use.[8]

Q2: My results show high variability between replicate wells. How can I improve reproducibility?

A2: Inconsistent results are often due to minor variations in technique or well conditions. Here’s how to tighten your experimental execution:

  • Pipetting Accuracy: Inconsistent volumes are a major source of error. Ensure your pipettes are calibrated. When adding reagents, pipette carefully down the side of the well to avoid splashing and ensure complete mixing.[8]

  • Cell Clumping: Uneven cell distribution will lead to variable results.[10] Before adding the inoculum to the plate, ensure the diluted culture is thoroughly mixed. Some protocols recommend vortexing gently before dispensing.

  • Edge Effects: The outer wells of a microplate are more prone to evaporation, leading to changes in media concentration. This can alter cell growth and signal output. If you suspect edge effects, avoid using the outermost wells for critical samples and instead fill them with sterile media or water.

  • Well Contamination: Cross-contamination between wells can skew results. Use fresh pipette tips for each sample and condition.

  • Inadequate Mixing: After adding all components, tap the plate gently a few times to ensure thorough mixing of the contents.[8]

Q3: I am observing a high background signal in my negative control wells. What is the cause?

A3: High background can mask the true signal from your compound. Consider these sources:

  • Media Autofluorescence: Some media components, like phenol red or fetal bovine serum (if used in a co-culture assay), can be autofluorescent.[10] If possible, switch to a specialized medium with low background fluorescence or perform the final reading in a buffered saline solution.[10]

  • Compound Interference: The test compound itself might be fluorescent or luminescent at the detection wavelength. Run a control plate with just the compound in media (no cells) to check for this.

  • Contamination: Contamination of your media or water with other AHL-producing bacteria can activate the reporter strain. Always use sterile techniques and high-purity reagents.

  • Plate Color: Using the wrong type of microplate can significantly increase background. Use black plates for fluorescence, white plates for luminescence, and clear plates for absorbance measurements to optimize signal-to-noise ratios.[9]

Q4: My compound appears to inhibit the reporter signal, but it also inhibits cell growth. How can I distinguish between quorum quenching and toxicity?

A4: This is a critical distinction for validating a true quorum sensing inhibitor (QSI).[4]

  • The Essential Control: Always measure cell density (OD600) in parallel with the reporter signal.[4] A true QSI will reduce the reporter signal at concentrations that do not significantly impact cell growth.

  • Dose-Response Curves: Generate two separate dose-response curves: one for reporter inhibition and one for growth inhibition. If the IC50 (for inhibition) is significantly lower than the concentration at which you observe toxicity, you can be more confident that you are seeing a specific QS-inhibiting effect.

  • Follow-up Assays: To confirm the mechanism, you may need to perform secondary assays. For example, you could test if your compound inhibits the LuxI synthase enzyme directly or if it acts as a competitive antagonist at the LuxR receptor.

Frequently Asked Questions (FAQs)

Q: How should I prepare and store stock solutions of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide? A: The compound is typically soluble in organic solvents like DMSO, ethanol, or chloroform.[11] Prepare a high-concentration stock (e.g., 10-100 mM) in anhydrous DMSO. Aliquot this stock into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability.[7]

Q: What are the essential controls for every experiment? A: Every assay plate should include:

  • Negative Control: Reporter cells in media alone to determine the baseline signal.[4]

  • Solvent Control: Reporter cells in media with the highest concentration of the solvent (e.g., DMSO) used in the experiment. This ensures the solvent itself is not affecting the assay.[4]

  • Positive Control: Reporter cells with a known concentration of an appropriate AHL to confirm the assay is working and to provide a reference for maximum activation.[4]

Q: Can I use a cell-free assay system for this compound? A: Yes, cell-free assays have been developed for AHL detection.[2] These systems use cell lysates containing the necessary components (LuxR receptor, reporter gene machinery) and can offer advantages like reduced assay time (from >24h to <3h) and elimination of concerns about compound uptake or cell toxicity.[2]

Q: What is the difference between a quorum sensing inhibitor (QSI) and a quorum quenching (QQ) compound? A: While often used interchangeably, there can be a subtle distinction. A QSI typically refers to a compound that interferes with the QS signaling pathway, for instance, by blocking the receptor or inhibiting signal synthesis.[12] Quorum quenching can be a broader term that also includes the enzymatic degradation of the signaling molecules themselves.[3][13] Your compound would likely be investigated as a QSI.

Data Summary Table

PropertyValueSource
Chemical Name3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide[14][15]
Molecular FormulaC16H29NO4[7][14]
Molecular Weight299.41 g/mol [7]
Common Synonyms3-OH-C12-HSLN/A
Recommended Storage-20°C[7]
Common SolventsDMSO, Ethanol, Chloroform[11]

References

  • Yates, E. A., et al. (2002). Rapid Screening of Quorum-Sensing Signal N-Acyl Homoserine Lactones by an In Vitro Cell-Free Assay. Applied and Environmental Microbiology, 68(11), 5659–5664. [Link]

  • Zhu, J., et al. (2003). Agrobacterium bioassay strain for ultrasensitive detection of N-acylhomoserine lactone-type quorum-sensing molecules: detection of autoinducers in Mesorhizobium huakuii. Applied and Environmental Microbiology, 69(11), 6949-53. [Link]

  • Zhu, J., et al. (2003). Agrobacterium Bioassay Strain for Ultrasensitive Detection of N-Acylhomoserine Lactone-Type Quorum-Sensing Molecules: Detection of Autoinducers in Mesorhizobium huakuii. Applied and Environmental Microbiology, 69(11), 6949-6953. [Link]

  • Steindler, L., & Venturi, V. (2007). Detection of quorum-sensing N-acyl homoserine lactone signal molecules by bacterial biosensors. FEMS Microbiology Letters, 266(1), 1-9. [Link]

  • Liu, P., et al. (2012). A novel bioassay for high-throughput screening microorganisms with N-acyl homoserine lactone degrading activity. Applied Biochemistry and Biotechnology, 166(7), 1763-71. [Link]

  • BioAssay Systems. (n.d.). Troubleshooting. Retrieved from [Link]

  • Kalia, V. C., et al. (2021). Screening strategies for quorum sensing inhibitors in combating bacterial infections. Expert Opinion on Drug Discovery, 16(8), 915-933. [Link]

  • McClean, K. H., et al. (2010). Quorum Sensing: Methods and Protocols. Methods in Molecular Biology. [Link]

  • PubChem. (n.d.). 3-hydroxy-n-((s)-2-oxotetrahydrofuran-3-yl)dodecanamide. Retrieved from [Link]

  • Muras, A., et al. (2020). A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. Bio-protocol, 10(19), e3779. [Link]

  • Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • Next Peptide. (n.d.). 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide. Retrieved from [Link]

  • Kiedrowski, M. R., & Horswill, A. R. (2020). Challenges and Limitations of Anti-quorum Sensing Therapies. Frontiers in Cellular and Infection Microbiology, 10, 436. [Link]

  • Roy, A., et al. (2020). Molecular Mechanism of Bacterial Quorum Sensing and Its Inhibition by Target Specific Approaches. ACS Chemical Biology, 15(11), 2849–2867. [Link]

  • Romero, M., et al. (2020). Use of Quorum Sensing Inhibition Strategies to Control Microfouling. Marine Drugs, 18(4), 209. [Link]

  • Khan, F., et al. (2019). Quorum Sensing Interfering Strategies and Their Implications in the Management of Biofilm-Associated Bacterial Infections. Frontiers in Microbiology, 10, 1639. [Link]

Sources

Optimization

Troubleshooting inconsistent results in quorum sensing inhibition experiments

Welcome to the Technical Support Center for Quorum Sensing Inhibition (QSI) Assays. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent QSI readouts.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Quorum Sensing Inhibition (QSI) Assays. As a Senior Application Scientist, I frequently encounter researchers struggling with inconsistent QSI readouts. Quorum sensing (QS) is a highly dynamic, density-dependent communication system. Because reporter outputs (like fluorescence, bioluminescence, or pigmentation) are intrinsically linked to bacterial metabolism and population density, assays are notoriously prone to false positives.

This guide is designed to help you diagnose the root cause of inconsistent results, understand the mechanistic causality behind assay failures, and implement self-validating experimental protocols.

Diagnostic Workflow: Resolving QSI Inconsistencies

When your QSI assay yields variable or contradictory results, follow this systematic decision tree to isolate the variable.

QSI_Troubleshooting Start Inconsistent QSI Result (Variable Reporter Output) CheckGrowth 1. Analyze Growth Kinetics (OD600 & CFU/mL) Start->CheckGrowth GrowthDefect Growth Inhibition Detected (False Positive QSI) CheckGrowth->GrowthDefect Yes TrueQSI No Growth Defect (Potential True QSI) CheckGrowth->TrueQSI No CheckMedia 2. Assess Media & pH (AHLs degrade at pH > 7.0) TrueQSI->CheckMedia MediaArtifact Alkaline pH / Media Binding (Signal Degradation) CheckMedia->MediaArtifact pH > 7.0 CheckReporter 3. Verify Biosensor Stability (Plasmid Loss / Mutation) CheckMedia->CheckReporter pH < 7.0 ReporterIssue Loss of Reporter Construct (Add Selection Marker) CheckReporter->ReporterIssue Unstable Validate 4. Orthogonal Validation (RT-qPCR / Mass Spec) CheckReporter->Validate Stable

Diagnostic workflow for resolving inconsistent quorum sensing inhibition assay results.

Section 1: The "False Positive" Dilemma (Growth vs. QSI)

Q: My compound shows strong inhibition of the reporter signal, but replicates are highly variable. Could this be a false positive? A: Yes. This is the most common pitfall in QSI research. QS is strictly density-dependent. If a test compound exerts mild bacteriostatic effects, extends the lag phase, or induces metabolic stress, the bacterial population will not reach the critical threshold ("quorum") required to trigger the reporter at the expected time point. This manifests as apparent signal inhibition, but the causality is simply a lack of cells, not true quorum quenching[1].

Solution: You must build a self-validating system by running parallel growth kinetics (OD600) and CFU/mL plating. A true QSI must inhibit the target phenotype at sub-inhibitory concentrations (sub-MIC) without altering the growth curve[2]. Always normalize your reporter signal to the OD600 value.

Section 2: Signal Molecule Stability & Media Artifacts

Q: I am using exogenous AHLs to stimulate my biosensor, but the signal dies off unexpectedly. What is happening to the autoinducer? A: Acyl-homoserine lactones (AHLs) are highly susceptible to pH-dependent lactonolysis. At a pH > 7.0, the lactone ring undergoes chemical hydrolysis, rendering the molecule incapable of binding its cognate receptor (e.g., LasR or CviR). If your test compound or the metabolic byproducts of your bacteria shift the media pH to alkaline levels, the AHL degrades chemically. This results in a drop in reporter signal that mimics QSI but is actually a media artifact.

Solution: Buffer your assay media (e.g., with 50 mM MOPS or HEPES) to maintain a strict pH of 6.5–6.8 throughout the incubation period.

Section 3: Reporter Strain Instability

Q: My Chromobacterium violaceum CV026 strain has stopped producing violacein even when spiked with C6-HSL. Why? A: CV026 is a mini-Tn5 mutant defective in the AHL synthase gene (cviI), relying entirely on exogenous short-chain AHLs to activate the CviR receptor and produce the purple pigment violacein[3]. If the strain is passaged repeatedly without antibiotic selection, it can lose the transposon insertion or undergo compensatory mutations, rendering the biosensor unresponsive.

Solution: Maintain selective pressure (20 µg/mL kanamycin) during all pre-cultures and minimize serial passaging from older plates[3].

Quantitative Data: Common QS Reporters & Assay Metrics

To help you select the right model and benchmark your assay performance, below is a summary of standard QS biosensors and their typical validation metrics.

Biosensor StrainTarget QS SystemAutoinducer DetectedReadout PhenotypeTypical IC50 Range (Control QSI)Assay Z'-Factor
C. violaceum CV026 CviI / CviRC4- to C8-HSLsViolacein (OD585)5 - 20 µM (Furanone C-30)0.60 - 0.75
P. aeruginosa PAO1 lasB-gfp LasI / LasR3-oxo-C12-HSLFluorescence (GFP)10 - 30 µM (Patulin)0.70 - 0.85
E. coli pSB401 LuxI / LuxR3-oxo-C6-HSLBioluminescence1 - 10 µM (Penicillic Acid)0.80 - 0.90
A. tumefaciens NTL4(pZLR4) TraI / TraRC8- to C12-HSLsβ-galactosidase (X-gal)15 - 40 µM (Baicalein)0.55 - 0.70

Mechanistic Context: Pseudomonas aeruginosa QS Network

When troubleshooting QSI in clinical isolates like P. aeruginosa, it is critical to understand where your inhibitor acts. The Las and Rhl systems are hierarchically linked; inhibiting LasR will downstream-suppress RhlR activation.

PA_QS_Pathway LasI LasI (Synthase) OdDHL 3-oxo-C12-HSL (Autoinducer) LasI->OdDHL Synthesizes LasR LasR (Receptor) OdDHL->LasR Binds RhlI RhlI (Synthase) LasR->RhlI Activates Transcription Virulence Virulence Factors (Elastase, Biofilm) LasR->Virulence Upregulates BHL C4-HSL (Autoinducer) RhlI->BHL Synthesizes RhlR RhlR (Receptor) BHL->RhlR Binds RhlR->Virulence Upregulates QSI QS Inhibitors (Targeting Receptors) QSI->LasR Blocks Binding QSI->RhlR Blocks Binding

P. aeruginosa Las/Rhl signaling cascade and targeted quorum sensing inhibition points.

Experimental Protocol: Self-Validating QSI Assay using C. violaceum CV026

To guarantee trustworthiness, this protocol incorporates a dual-readout system (OD585 for violacein, OD600 for growth) to mathematically eliminate false positives caused by antimicrobial activity.

Step 1: Inoculum Preparation

  • Streak C. violaceum CV026 onto an LB agar plate supplemented with 20 µg/mL kanamycin. Incubate at 28°C for 24 hours.

  • Inoculate a single colony into 5 mL of LB broth (+ kanamycin) and grow overnight at 28°C, 200 rpm.

  • Standardize the overnight culture with fresh LB broth to an OD600 of exactly 0.1[4].

Step 2: Compound Preparation & Sub-MIC Verification

  • Determine the Minimum Inhibitory Concentration (MIC) of your putative QSI using standard broth microdilution.

  • For the QSI assay, prepare test compound stocks such that the final well concentration will be ≤ ¼ MIC . This is a mandatory step to rule out growth inhibition[4].

Step 3: Assay Setup (96-Well Plate)

  • Add 180 µL of the standardized CV026 culture (OD600 = 0.1) to each well.

  • Add 10 µL of exogenous autoinducer (e.g., C6-HSL) to achieve a final well concentration of 5 µM.

  • Add 10 µL of the test compound (at ≤ ¼ MIC).

  • Controls: Include a vehicle control (e.g., 1% DMSO) to ensure the solvent does not quench the signal[2], and a positive QSI control (e.g., Furanone C-30).

Step 4: Incubation & Dual-Readout Measurement

  • Incubate the plate at 28°C for 16–24 hours under constant agitation (150 rpm).

  • Read 1 (Growth): Measure the absorbance at OD600 to confirm uniform growth across all test and control wells.

  • Extraction: Transfer 100 µL of the culture to a 1.5 mL tube. Add 100 µL of 10% SDS to lyse the cells (vortex for 5 sec). Add 200 µL of water-saturated butanol, vortex vigorously for 30 seconds, and centrifuge at 13,000 × g for 5 minutes to separate the phases.

  • Read 2 (QSI): Transfer 100 µL of the upper organic phase (containing violacein) to a new 96-well plate and read the absorbance at OD585[5].

Step 5: Data Normalization Calculate the specific QSI activity by taking the ratio of OD585 / OD600 for each well. A statistically significant reduction in this normalized ratio compared to the vehicle control confirms true quorum quenching[6].

Sources

Troubleshooting

Technical Support Center: Optimization of Delivery Methods for AHL Analogs In Vivo

Welcome to the technical support center for the in vivo optimization of Acyl-Homoserine Lactone (AHL) analog delivery. This guide is designed for researchers, scientists, and drug development professionals to navigate th...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the in vivo optimization of Acyl-Homoserine Lactone (AHL) analog delivery. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of translating promising quorum sensing inhibitors (QSIs) from the bench to preclinical models. We will move beyond simple protocols to address the fundamental challenges, provide actionable troubleshooting advice, and explain the causality behind experimental choices.

Section 1: Foundational Challenges & Initial Strategy

The effective in vivo delivery of AHL analogs, which are primarily investigated as anti-virulence agents, is often hampered by their inherent physicochemical properties and the complex biological environment they encounter.[1][2] Understanding these hurdles is the first step toward designing a successful delivery strategy.

Q1: What are the primary obstacles to achieving therapeutic efficacy with AHL analogs in vivo?

A1: Researchers face several key challenges:

  • Poor Bioavailability and Pharmacokinetics: Many AHL analogs, especially those with longer acyl chains, are hydrophobic. This leads to poor solubility in aqueous physiological environments, rapid clearance by the mononuclear phagocyte system (MPS), and overall low systemic bioavailability.[1]

  • Chemical and Enzymatic Instability: The core lactone ring of AHLs is susceptible to pH-dependent lactonolysis (hydrolysis), rendering the molecule inactive.[3] This degradation is accelerated at physiological pH (7.4) and temperature (37°C).[3] Furthermore, enzymes present in serum and tissues, such as paraoxonases and other lactonases, can rapidly degrade AHLs.[4]

  • Off-Target Effects and Toxicity: While the goal of QSI therapy is to disarm pathogens without killing them, high local concentrations or interaction with unintended host cell receptors can lead to toxicity.[5] Some AHLs have been shown to exert immunomodulatory effects.[6] The delivery vehicle itself can also induce an immune response.

  • Target Site Accumulation: For infections localized in specific tissues (e.g., lungs in cystic fibrosis, biofilms on medical implants), achieving a sufficient concentration of the AHL analog at the site of infection without causing systemic toxicity is a major hurdle.

Logical Workflow for Selecting a Delivery Strategy

Before initiating experiments, a logical framework can guide the selection of an appropriate delivery vehicle. The choice depends critically on the AHL analog's properties and the therapeutic goal.

G cluster_0 Phase 1: Characterization cluster_1 Phase 2: Goal Definition cluster_2 Phase 3: Vehicle Selection A Characterize AHL Analog (Solubility, LogP, Stability) C Hydrophilic Analog (< C6 chain, low LogP) A->C Is it hydrophilic? D Hydrophobic Analog (> C8 chain, high LogP) A->D Is it hydrophobic? B Define Therapeutic Goal (Systemic vs. Localized) E Systemic Delivery (e.g., Sepsis) B->E Systemic? F Localized Delivery (e.g., Lung, Biofilm) B->F Localized? H Direct Injection Hydrogels Targeted Nanoparticles P2 C->P2 G Liposomes Nanoparticles P1 D->P1 P1->E P1->G Consider Encapsulation P2->F P2->H Consider Formulation G A No Therapeutic Effect Observed B Is the AHL analog stable in plasma? A->B C No. Premature release/degradation. B->C No D Yes. It remains encapsulated. B->D Yes K Re-evaluate formulation. Increase bilayer rigidity (cholesterol). Use a slower-degrading polymer. C->K E Do the nanoparticles reach the target site? D->E F No. Rapid clearance by MPS (Liver/Spleen). E->F No G Yes. Accumulation confirmed. E->G Yes L Optimize PEGylation (density/length). Check particle size/zeta potential. F->L H Is the AHL analog released at the target site? G->H I No. Release rate is too slow. H->I No J Yes. Release is occurring. H->J Yes M Modify vehicle for triggered release (e.g., pH-sensitive lipids). Consider using a more potent analog. I->M N Problem may be with the analog's intrinsic activity or the disease model itself. J->N

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Optimization

Technical Support Center: Enhancing the Stability of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide in Culture Media

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide, a key N-acyl homoserine lactone (AHL)...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide serves as a dedicated resource for researchers, scientists, and drug development professionals utilizing 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide, a key N-acyl homoserine lactone (AHL) signaling molecule. The biological activity of this compound is intrinsically linked to the integrity of its homoserine lactone ring. However, this functional group is prone to degradation in aqueous environments, such as cell culture media, which can introduce significant variability into experimental outcomes. This guide provides in-depth troubleshooting protocols and scientific insights to ensure the stability and consistent performance of this molecule in your research.

Core Concept: The Instability of the Lactone Ring

The primary challenge in working with 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide is the susceptibility of its lactone ring to hydrolysis. This chemical reaction opens the ring, converting the active molecule into its inactive, linear form, N-(3-hydroxydodecanoyl)-L-homoserine. This process is significantly influenced by pH, temperature, and the presence of enzymes.[1][2]

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I've noticed a decline in the potency of my compound stock solution. How should I properly prepare and store it to prevent degradation?

A1: The loss of activity in a stock solution is almost always due to the presence of water, which facilitates hydrolysis of the lactone ring. Adhering to a strict preparation and storage protocol is critical.

  • Expertise & Experience: The lactone is an ester, and its stability is compromised by nucleophilic attack from water, a reaction catalyzed by basic conditions. Therefore, the exclusion of water and maintenance of a neutral or slightly acidic pH are paramount during storage.

  • Protocol for Stock Solution Preparation and Long-Term Storage:

    • Solvent Choice: Use only high-purity, anhydrous organic solvents. Dimethyl sulfoxide (DMSO) and ethanol are common choices. Ensure your solvent is stored over molecular sieves or under an inert gas (like argon or nitrogen) to prevent water absorption.

    • Concentrated Stocks: Prepare a high-concentration stock solution (e.g., 50-100 mM). This minimizes the volume of solvent added to your experimental setup, thereby reducing potential solvent-induced artifacts.

    • Aliquot for Single Use: Dispense the stock solution into small, single-use aliquots in low-protein binding microcentrifuge tubes or amber glass vials. This strategy is crucial to avoid repeated freeze-thaw cycles, which can introduce atmospheric moisture and degrade the compound.

    • Optimal Storage Conditions: For long-term storage, aliquots should be kept at -80°C. A temperature of -20°C is acceptable for short-term storage (up to two weeks).[3]

  • Data Summary: Recommended Storage Parameters

ParameterRecommendationRationale
Solvent Anhydrous DMSO or EthanolMinimizes water content, preventing hydrolysis.
Temperature -80°C (long-term), -20°C (short-term)Reduces molecular motion and degradation kinetics.
Aliquoting Single-use volumesPrevents contamination and degradation from freeze-thaw cycles.
Q2: My experimental results are inconsistent, especially in long-term cell culture assays. Is it possible the culture medium is inactivating the compound?

A2: Yes, this is a highly probable cause. Standard cell culture media, which are buffered at a physiological pH of ~7.4, provide an environment conducive to lactone hydrolysis. The rate of this degradation is often underestimated.

  • Expertise & Experience: The rate of hydrolysis for AHLs increases with both pH and temperature.[1] Furthermore, if you are using a medium supplemented with serum (e.g., FBS), it can contain enzymes like esterases and lactonases that will actively degrade the compound.[2][4]

  • Workflow for Assessing Compound Stability in Your Specific Media:

    Stability_Workflow Start Spike Compound into Culture Medium Incubate Incubate at 37°C, 5% CO2 Start->Incubate Sample Collect Aliquots at Time Points (0, 2, 6, 12, 24h) Incubate->Sample Analyze Quantify Intact Compound (LC-MS/MS) Sample->Analyze Calculate Determine Half-Life (t½) Analyze->Calculate Optimize Optimize Experimental Design (e.g., media changes, dosage) Calculate->Optimize

    Caption: Experimental workflow to determine compound half-life in media.

  • Strategies for Mitigation:

    • Just-in-Time Preparation: Add the compound to the culture medium immediately before it is applied to the cells. Avoid preparing large volumes of compound-containing media in advance.

    • Serum Considerations: If your cell line permits, use serum-free or reduced-serum media. If serum is essential, be aware of potential enzymatic degradation and consider this when interpreting results.

    • Media Replenishment: For experiments lasting longer than 24 hours, a partial or full media change with freshly prepared compound solution is recommended to maintain a stable concentration.

    • pH Monitoring: Ensure your cell culture incubator is properly calibrated for CO₂ to maintain a stable media pH. Fluctuations to a more alkaline pH will accelerate compound degradation.

Q3: How can I definitively measure the concentration of the active, intact form of the compound during my experiment?

A3: The most robust and reliable method for quantifying the intact lactone and its hydrolyzed by-product is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS).[5][6][7]

  • Expertise & Experience: LC-MS/MS provides the sensitivity and specificity needed to distinguish between the active lactone and its inactive hydrolyzed form in a complex biological matrix like culture supernatant.[8][9] This allows for precise measurement of the compound's half-life under your specific experimental conditions.

  • Protocol Outline: LC-MS/MS Quantification from Culture Media

    • Sample Collection: Collect 1 mL of cell-free supernatant from your culture well.

    • Extraction: Add 1 mL of acidified ethyl acetate (containing 0.1% acetic acid) to the supernatant. Vortex vigorously for 1 minute and centrifuge to separate the phases.[7]

    • Drying: Carefully transfer the upper organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitution: Reconstitute the dried extract in a small volume (e.g., 100 µL) of mobile phase (e.g., 50:50 acetonitrile:water) for LC-MS/MS analysis.

    • Analysis: Use a C18 reversed-phase column. The mass spectrometer should be set to monitor for the specific mass-to-charge ratio (m/z) of the protonated parent molecule [M+H]⁺ and its characteristic fragment ions.[7][10]

Q4: Are there advanced formulation strategies that can enhance the stability of the compound in aqueous media?

A4: Yes, encapsulation of the molecule within a protective carrier system is a promising approach to improve its stability and control its release.

  • Expertise & Experience: Liposomal formulations can shield hydrophobic or amphiphilic molecules like AHLs from the aqueous environment, thereby preventing hydrolysis.[11][12] This strategy can significantly prolong the compound's half-life in culture media.

  • Formulation Options for Enhanced Stability:

FormulationMechanism of ProtectionKey AdvantagesConsiderations
Liposomes Encapsulation within a lipid bilayer shields the lactone ring from water.Biocompatible; can enhance cellular uptake; prolongs compound activity.[12][13]Preparation can be complex; requires characterization of size, charge, and encapsulation efficiency.[14][15]
Nanoparticles Entrapment within a polymeric matrix.Offers potential for sustained, controlled release.Potential for nanoparticle-induced cellular effects; requires thorough toxicological assessment.
  • Logical Pathway for Addressing Compound Instability:

    Troubleshooting_Logic Start Inconsistent Results or Loss of Compound Activity CheckStock Step 1: Verify Stock Solution - Anhydrous solvent? - Single-use aliquots? - Correct storage temp? Start->CheckStock AssessMedia Step 2: Assess Stability in Media - Perform time-course study - Quantify with LC-MS/MS CheckStock->AssessMedia If stock is OK Decision Is Half-Life Sufficiently Long? AssessMedia->Decision OptimizeExp Action: Optimize Experiment - Minimize pre-incubation - Replenish media Decision->OptimizeExp Yes ConsiderFormulation Action: Consider Advanced Formulation (e.g., Liposomes) Decision->ConsiderFormulation No End Consistent Results OptimizeExp->End ConsiderFormulation->End

    Caption: Troubleshooting flowchart for stability issues.

References

  • Development of an analytical method to quantify N-acyl-homoserine lactones in bacterial cultures, river water, and treated wastewater. ResearchGate. Available at: [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity, 60(10), 5635-5646. Available at: [Link]

  • Degradation of 3-oxo-C12-HSL: (a) Degradation scheme into by-products... ResearchGate. Available at: [Link]

  • The role of N-acyl homoserine lactones in maintaining the stability of aerobic granules. ScienceDirect. Available at: [Link]

  • Development of an analytical method to quantify N-acyl-homoserine lactones in bacterial cultures, river water, and treated wastewater. PubMed. Available at: [Link]

  • Annotation and quantification of N-acyl homoserine lactones implied in bacterial quorum sensing by supercritical-fluid chromatography coupled with high-resolution mass spectrometry. ResearchGate. Available at: [Link]

  • Ziegler, E. W. The aqueous stability of N-acyl-L-homoserine lactones, their affinity... Western Michigan University ScholarWorks. Available at: [Link]

  • LC−MS analysis of degradation products of 3-O-C12-HSL by Aig... ResearchGate. Available at: [Link]

  • Shaw, P. D., et al. (1997). Detecting and characterizing N-acyl-homoserine lactone signal molecules by thin-layer chromatography. PNAS, 94(12), 6036-6041. Available at: [Link]

  • Tan, W. S., et al. (2017). Detection of Diverse N-Acyl-Homoserine Lactones in Vibrio alginolyticus and Regulation of Biofilm Formation by N-(3-Oxodecanoyl) Homoserine Lactone In vitro. Frontiers in Microbiology, 8, 1133. Available at: [Link]

  • The degradation of 3-oxo-C12 HSL by the Ntn-hydrolase PvdQ. ResearchGate. Available at: [Link]

  • Abdel-Razek, A. S., et al. (2023). Degradation of N-Acyl Homoserine Lactone Quorum Sensing Signals by Bacillus thuringiensis AHL Lactonase. Advances in Microbiology, 13, 631-645. Available at: [Link]

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  • Khajanchi, B. K., et al. (2011). Production of N-acyl Homoserine Lactones and Virulence Factors of Waterborne Aeromonas hydrophila. Journal of Applied Microbiology, 110(5), 1288-1297. Available at: [Link]

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  • Stability of Liposomal Formulations in Physiological Conditions for Oral Drug Delivery. ResearchGate. Available at: [Link]

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  • Panya, A., et al. (2020). Human Single-chain Variable Fragments Neutralize Pseudomonas aeruginosa Quorum Sensing Molecule, 3O-C12-HSL, and Prevent Cells From the HSL-mediated Apoptosis. Frontiers in Immunology, 11, 1265. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Refining Protocols for Studying AHL-Receptor Binding Affinity

Introduction Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of Acyl-Homoserine Lactone (AHL) receptor binding affinity. AHLs are key signaling...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the study of Acyl-Homoserine Lactone (AHL) receptor binding affinity. AHLs are key signaling molecules in bacterial quorum sensing, a process that regulates gene expression in response to cell population density.[1][2][3][4] Understanding the binding affinity between AHLs and their cognate receptors, typically LuxR-type transcriptional regulators, is crucial for the development of novel anti-virulence therapies that disrupt bacterial communication.[1][5]

This guide provides in-depth technical support for three widely-used biophysical techniques to characterize these interactions: Isothermal Titration Calorimetry (ITC), Surface Plasmon Resonance (SPR), and Fluorescence Polarization (FP). Each section is designed to provide you with not just the "how," but also the "why," grounding your experimental design and troubleshooting efforts in solid scientific principles.

Section 1: Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful technique that directly measures the heat released or absorbed during a biomolecular binding event.[3] This allows for the determination of binding affinity (KD), enthalpy (ΔH), entropy (ΔS), and stoichiometry (n) in a single, label-free experiment conducted in solution.[6][7]

Principle of ITC

In an ITC experiment, a solution of the ligand (AHL) is titrated into a sample cell containing the receptor protein.[3] The instrument consists of a reference cell and a sample cell, both housed in an adiabatic jacket. As the ligand binds to the receptor, heat is either released (exothermic) or absorbed (endothermic). The instrument's feedback system maintains a constant temperature between the two cells, and the power required to do so is measured. Each injection of the ligand results in a heat pulse that is integrated over time. As the receptor becomes saturated with the ligand, the magnitude of the heat pulses diminishes.[3][8] A plot of the heat change per injection versus the molar ratio of ligand to receptor generates a binding isotherm, which is then fitted to a binding model to extract the thermodynamic parameters.[3][6]

ITC_Principle cluster_syringe Syringe cluster_cell Sample Cell Ligand AHL Ligand Receptor Receptor Protein Ligand->Receptor Titration Complex AHL-Receptor Complex Receptor->Complex Binding Event Heat Heat Released/ Absorbed Complex->Heat Heat Change (ΔH) Detector Detector Heat->Detector Measured by Calorimeter Isotherm Binding Isotherm (Heat vs. Molar Ratio) Detector->Isotherm Generates Parameters K_D, n, ΔH, ΔS Isotherm->Parameters Analysis yields

Caption: Workflow of an Isothermal Titration Calorimetry experiment.

Detailed Experimental Protocol for ITC

1. Sample Preparation:

  • Purity: Ensure both the AHL receptor protein and the AHL ligand are of the highest possible purity.

  • Buffer Matching: This is a critical step. The protein and ligand solutions must be in identical buffers to minimize large heats of dilution that can obscure the binding signal.[5][7] Dialyze the protein against the final buffer extensively. Prepare the ligand in the same final dialysis buffer.

  • Concentration Determination: Accurately determine the concentrations of the protein and ligand solutions. Errors in concentration will directly impact the calculated stoichiometry and binding affinity.

  • Degassing: Degas all solutions (protein, ligand, and buffer) immediately before the experiment to prevent the formation of air bubbles in the cell and syringe, which can cause significant noise in the data.[7]

2. Instrument Setup:

  • Thoroughly clean the sample cell and syringe with detergent followed by extensive rinsing with water and finally with the experimental buffer.

  • Set the experimental temperature.

  • Equilibrate the instrument with buffer in both the sample cell and the reference cell until a stable baseline is achieved.

3. Experimental Design (The 'c' Value):

  • The Wiseman 'c' value is a crucial parameter for a successful ITC experiment and is defined as: c = n * [Receptor] / KD (where n is the stoichiometry, [Receptor] is the receptor concentration in the cell, and KD is the dissociation constant).

  • For optimal results, the 'c' value should be between 10 and 100.[7]

  • If the KD is unknown, a good starting point is a receptor concentration of 10-50 µM and a ligand concentration 10-20 times higher in the syringe.[9]

'c' Value Binding Isotherm Shape Data Quality Recommendation
< 10Sigmoidal shape is lost, becomes more linearDifficult to accurately determine KD and stoichiometryIncrease receptor concentration. If not possible, ensure high-quality data and consider fixing stoichiometry (n) to 1 during fitting if justified.
10 - 100Ideal sigmoidal shapeAccurate determination of KD, ΔH, and nOptimal range for most experiments.
> 1000Becomes very steep, approaching a step functionDifficult to accurately determine KD, but n can be determined preciselyDecrease receptor concentration.

4. Titration:

  • Load the receptor solution into the sample cell and the ligand solution into the syringe, ensuring no bubbles are introduced.

  • Perform an initial small injection (e.g., 0.5 µL) to remove any ligand that may have diffused from the syringe tip.

  • Proceed with a series of injections (e.g., 20-30 injections of 1-2 µL each) with sufficient spacing between injections to allow the signal to return to the baseline.[2]

5. Control Experiments:

  • Perform a control titration by injecting the ligand solution into the buffer-filled sample cell. This measures the heat of dilution of the ligand, which must be subtracted from the binding data.[9]

6. Data Analysis:

  • Integrate the raw data peaks to obtain the heat change for each injection.

  • Subtract the heat of dilution from the integrated data.

  • Plot the corrected heat change per mole of injectant against the molar ratio of ligand to protein.

  • Fit the resulting binding isotherm to an appropriate binding model (e.g., one-site binding model) to determine KD, n, and ΔH. ΔS can then be calculated using the equation: ΔG = -RTln(KA) = ΔH - TΔS (where KA = 1/KD).

Troubleshooting Guide for ITC
Problem Possible Cause(s) Solution(s)
Noisy baseline or spikes in data Air bubbles in the cell or syringe; Dirty cell or syringe; Bent injection needle.[10][11]Degas samples thoroughly; Ensure proper filling technique to avoid bubbles; Clean the cell and syringe meticulously; Inspect the syringe for damage.
Large injection heats with no saturation (linear isotherm) Buffer mismatch between ligand and receptor solutions, causing large heats of dilution.[5][10]Ensure identical buffer composition for both protein and ligand. Dialyze the protein extensively and use the final dialysate to prepare the ligand solution. Check and match the pH of both solutions precisely.
Signal does not return to baseline between injections Insufficient time between injections; A slow conformational change upon binding.[10]Increase the spacing between injections; Reduce the injection volume or ligand concentration.
No detectable binding heat True lack of interaction; Binding enthalpy (ΔH) is close to zero; Binding affinity is too weak for the concentrations used.[10]Increase the concentrations of both receptor and ligand; Change the experimental temperature, as ΔH is temperature-dependent; Use a more sensitive technique if the affinity is very weak.
Non-sigmoidal binding isotherm 'c' value is outside the optimal range; Protein is inactive or aggregated; Incorrect concentration measurements.Adjust concentrations to bring the 'c' value into the 10-100 range; Check protein quality (e.g., by SDS-PAGE, size-exclusion chromatography); Accurately re-measure protein and ligand concentrations.
Stoichiometry (n) is not an integer Inaccurate concentration of one or both components; A fraction of the protein is inactive; Ligand precipitation at high concentrations.Verify the concentrations of your stock solutions; Assess the purity and activity of your protein; Check for ligand solubility in the experimental buffer.
ITC FAQs

Q1: What should I do if my protein or ligand is only soluble in a buffer containing DMSO? A1: DMSO can generate significant heats of dilution. It is crucial to have the exact same concentration of DMSO in both the cell and the syringe solutions to minimize this effect.[7] Prepare a large volume of buffer containing the final DMSO concentration and use this to prepare both your protein and ligand solutions.

Q2: How can I study very weak (millimolar range) interactions? A2: Studying weak interactions is challenging due to low 'c' values and the need for high concentrations, which can lead to solubility issues.[12][13] You may need to use the maximum possible concentrations of both protein and ligand. In such cases, the binding isotherm may not reach full saturation. The data can still be fit to obtain a KD, but the stoichiometry may not be accurately determined.

Q3: How do I measure very tight (nanomolar or picomolar) binding? A3: For very high-affinity interactions, the 'c' value will be very large, resulting in a steep, almost rectangular binding curve that is difficult to fit accurately for KD.[11] In these cases, a displacement titration is recommended. Pre-saturate the receptor with a known, weaker-binding ligand, and then titrate in the high-affinity ligand. The displacement of the weaker ligand by the tighter binder will produce a measurable heat signal that can be used to determine the affinity of the tight binder.[11][14]

Q4: Can I use ITC to study the binding of AHLs to membrane-bound receptors? A4: Studying membrane proteins with ITC is challenging but possible. The receptor needs to be solubilized in a detergent that maintains its native conformation and activity. The same detergent at the same concentration must be present in the ligand solution to avoid large heats of demicellization.

Section 2: Surface Plasmon Resonance (SPR)

Surface Plasmon Resonance (SPR) is a label-free optical technique for real-time monitoring of biomolecular interactions.[8][15] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD = kd / ka) can be calculated.

Principle of SPR

In a typical SPR experiment, one binding partner (the ligand, e.g., the AHL receptor) is immobilized on a sensor chip with a thin gold film.[6][8] The other binding partner (the analyte, e.g., the AHL), in solution, is flowed over the sensor surface. Polarized light is directed at the underside of the sensor chip. At a specific angle, known as the resonance angle, the light excites surface plasmons on the gold film, causing a dip in the intensity of the reflected light.[15] When the analyte binds to the immobilized ligand, the refractive index at the sensor surface changes, which in turn alters the resonance angle.[15] This change is detected in real-time and is proportional to the mass of analyte bound to the surface. A plot of the response units (RU) versus time, called a sensorgram, is generated, showing the association of the analyte during injection and its dissociation during the buffer flow.[16]

SPR_Principle cluster_flow Flow Cell cluster_detection Detection System Analyte AHL Analyte (in solution) SensorChip Sensor Chip (Immobilized Receptor) Analyte->SensorChip Flow & Association SensorChip->Analyte Dissociation Detector Detector SensorChip->Detector Reflected Light LightSource Light Source Prism Prism LightSource->Prism Prism->SensorChip Polarized Light Sensorgram Sensorgram (Response vs. Time) Detector->Sensorgram Measures Change in Resonance Angle Kinetics k_a, k_d, K_D Sensorgram->Kinetics Analysis yields

Caption: Schematic of a Surface Plasmon Resonance (SPR) experiment.

Detailed Experimental Protocol for SPR

1. Ligand Immobilization:

  • Chip Selection: Choose an appropriate sensor chip based on the properties of your receptor. Common choices include CM5 chips for amine coupling, NTA chips for His-tagged proteins, or SA chips for biotinylated proteins.[6]

  • Surface Activation: Activate the sensor surface (e.g., using a mixture of EDC and NHS for amine coupling).

  • Ligand Injection: Inject the purified receptor protein over the activated surface in a buffer with a pH that promotes covalent coupling (typically one pH unit below the protein's pI). Aim for a low to moderate immobilization density (e.g., an Rmax of ~50 RU) to minimize mass transport effects.[17]

  • Deactivation: Inject a blocking agent (e.g., ethanolamine) to deactivate any remaining active sites on the surface, which helps to reduce non-specific binding.[6]

2. Analyte Binding Assay:

  • Buffer Preparation: The running buffer should be well-filtered and degassed. It should be chosen to minimize non-specific binding and maintain the stability of both interactants. Often, a small amount of surfactant (e.g., 0.005% P20) is included.

  • Analyte Preparation: Prepare a series of dilutions of the AHL analyte in the running buffer. A typical concentration range spans from 0.1 to 10 times the expected KD. Include a zero-analyte (buffer only) injection to serve as a reference for subtraction.

  • Binding Cycle: Each cycle consists of:

    • Baseline: Flow running buffer over the sensor surface to establish a stable baseline.

    • Association: Inject the AHL analyte at a constant flow rate for a defined period to monitor the binding event.

    • Dissociation: Switch back to flowing running buffer and monitor the dissociation of the AHL-receptor complex.

    • Regeneration: If necessary, inject a regeneration solution (e.g., a pulse of low pH glycine or high salt) to remove all bound analyte and prepare the surface for the next cycle. This step requires careful optimization to ensure it doesn't damage the immobilized ligand.

3. Data Analysis:

  • Reference Subtraction: Subtract the signal from a reference flow cell (an activated and blocked surface without immobilized ligand) to correct for bulk refractive index changes and non-specific binding. Also, subtract the signal from the buffer-only injection.

  • Fitting: Fit the processed sensorgrams for all analyte concentrations globally to a suitable kinetic model (e.g., 1:1 Langmuir binding) to obtain the association rate (ka), dissociation rate (kd), and the equilibrium dissociation constant (KD).

Troubleshooting Guide for SPR
Problem Possible Cause(s) Solution(s)
High non-specific binding Hydrophobic or electrostatic interactions between the analyte and the sensor surface.Add a non-ionic surfactant (e.g., Tween-20) to the running buffer; Increase the salt concentration of the running buffer; Use a different type of sensor chip (e.g., with a more hydrophilic surface).[6][7]
Baseline drift Incomplete surface regeneration; Temperature fluctuations; Buffer instability.[6]Optimize the regeneration solution and contact time; Ensure the instrument is properly temperature-stabilized; Use freshly prepared and degassed buffer.
Mass transport limitation (linear association phase) Analyte diffusion to the surface is slower than the binding rate; High ligand density.[7][12]Decrease the immobilization density of the ligand; Increase the flow rate of the analyte; Use a lower concentration range of the analyte.
"Square-shaped" sensorgrams (bulk shifts) Mismatch in the refractive index between the running buffer and the analyte solution.[7][9]Ensure the analyte is diluted in the exact same running buffer. If the analyte stock is in a different buffer (e.g., with DMSO), match the concentration of that solvent in the running buffer.
No binding observed Immobilized ligand is inactive; Analyte is inactive or at too low a concentration.[18]Confirm the activity of the ligand after immobilization using a known binding partner; Try a different immobilization strategy (e.g., capture-based instead of covalent); Check the quality and concentration of the analyte.
Incomplete regeneration Regeneration solution is not harsh enough to disrupt the interaction.Screen a variety of regeneration solutions (e.g., low pH, high pH, high salt, or combinations); Increase the contact time or concentration of the regeneration solution, but monitor ligand activity to avoid denaturation.
SPR FAQs

Q1: How do I choose which molecule to immobilize (ligand) and which to have in solution (analyte)? A1: Generally, it is advisable to immobilize the larger molecule (the receptor protein) and use the smaller molecule (the AHL) as the analyte. This orientation typically results in a larger signal response per binding event. However, if the receptor is difficult to purify or unstable, immobilizing a tagged version of the AHL might be an alternative.

Q2: What is Rmax and why is it important? A2: Rmax is the theoretical maximum response when all immobilized ligand molecules are saturated with the analyte. It is dependent on the amount of immobilized ligand and the molecular weights of both interactants. Estimating Rmax is important for quality control and for diagnosing potential issues like mass transport limitation or steric hindrance. For kinetic analysis, it's best to aim for an experimental maximum response that is significantly lower than the calculated Rmax.

Q3: My data does not fit a simple 1:1 binding model. What could be the reason? A3: Deviations from a 1:1 model can be due to several factors, including heterogeneity of the immobilized ligand, multi-site binding, or experimental artifacts like mass transport limitation or non-specific binding.[19] It is crucial to first rule out experimental artifacts by optimizing the assay conditions before attempting to fit the data to more complex models (e.g., two-state binding or heterogeneous ligand models).

Section 3: Fluorescence Polarization (FP)

Fluorescence Polarization (FP) is a solution-based, homogeneous technique that measures changes in the apparent molecular size of a fluorescently labeled molecule upon binding to a larger partner.[20] It is particularly well-suited for high-throughput screening of compounds that inhibit AHL-receptor interactions.

Principle of FP

The principle of FP is based on the rotational motion of fluorescent molecules.[20] When a small fluorescently labeled molecule (the "tracer," e.g., a fluorescent AHL) is excited with plane-polarized light, it rotates rapidly in solution during the lifetime of its excited state. This rapid tumbling results in the emission of depolarized light. However, when this fluorescent tracer binds to a much larger molecule (the AHL receptor), its rotational motion is significantly slowed down. As a result, the emitted light remains highly polarized.[20][21] The change in polarization, measured in millipolarization units (mP), is directly proportional to the fraction of the tracer that is bound. In a competition assay, a non-labeled test compound (e.g., a potential inhibitor or a different AHL) can compete with the fluorescent tracer for binding to the receptor, causing a decrease in the FP signal as the tracer is displaced.[21]

FP_Principle cluster_excitation Excitation cluster_free Free Tracer cluster_bound Bound Tracer Light Polarized Light FreeTracer Fluorescent AHL (Fast Tumbling) Light->FreeTracer BoundTracer Receptor-AHL Complex (Slow Tumbling) Light->BoundTracer Depolarized Depolarized Light (Low FP Signal) FreeTracer->Depolarized Emits Receptor Receptor Protein FreeTracer->Receptor Binding Detector FP Reader Depolarized->Detector Polarized Polarized Light (High FP Signal) BoundTracer->Polarized Emits Polarized->Detector Result Binding Curve (mP vs. Concentration) Detector->Result Measures Polarization

Caption: Principle of a Fluorescence Polarization (FP) binding assay.

Detailed Experimental Protocol for FP

1. Reagent Preparation:

  • Fluorescent Tracer: Synthesize or purchase a fluorescently labeled AHL. The fluorophore should have a high quantum yield and be attached in a way that does not interfere with receptor binding.[13] High purity (>90% labeled) is essential.[10][22]

  • Receptor Protein: Purify the AHL receptor to a high degree. Aggregates or contaminants can cause light scattering and interfere with the measurement.

  • Assay Buffer: Choose a buffer that ensures the stability and solubility of both the receptor and the tracer.

2. Assay Optimization:

  • Tracer Concentration: Determine the optimal tracer concentration. It should be low enough to be well below the KD of the interaction, but high enough to provide a robust fluorescence signal (typically at least 3-fold above the buffer background).[10]

  • Receptor Titration: Perform a saturation binding experiment by titrating the receptor protein against a fixed concentration of the fluorescent tracer. This will determine the KD of the tracer-receptor interaction and the concentration of receptor needed to achieve a suitable assay window (the difference in mP between the free and fully bound tracer).

3. Competition Assay Protocol:

  • Prepare a solution containing the receptor and the fluorescent tracer at their optimized concentrations.

  • In a microplate (black, non-binding plates are recommended), add serial dilutions of the unlabeled competitor AHL or inhibitor compound.[14]

  • Add the receptor/tracer mixture to the wells containing the competitor.

  • Include controls:

    • Minimum FP: Wells with only the tracer and buffer (no receptor).

    • Maximum FP: Wells with the tracer and receptor (no competitor).

  • Incubate the plate at a constant temperature for a sufficient time to reach binding equilibrium.

  • Read the fluorescence polarization on a plate reader equipped with the appropriate filters for the chosen fluorophore.

4. Data Analysis:

  • Subtract the background fluorescence from a blank well (buffer only).

  • Plot the mP values against the logarithm of the competitor concentration.

  • Fit the resulting dose-response curve to a suitable model (e.g., a four-parameter logistic equation) to determine the IC50 value (the concentration of competitor that displaces 50% of the bound tracer).

  • The inhibition constant (Ki) can be calculated from the IC50 using the Cheng-Prusoff equation: Ki = IC50 / (1 + [Tracer]/KD_tracer) .

Troubleshooting Guide for FP
Problem Possible Cause(s) Solution(s)
Small assay window (ΔmP) Insufficient size difference between tracer and receptor; Low binding affinity of the tracer; Impure tracer (contains free dye).[22]Use a larger receptor construct if possible; Design a new tracer with higher affinity; Purify the tracer by HPLC to remove unconjugated fluorophore.[22]
High variability in readings (low Z'-factor) Pipetting errors; Protein aggregation; Non-specific binding of the tracer to the plate.[22]Use calibrated pipettes and careful technique; Centrifuge protein stock to remove aggregates; Add a non-ionic surfactant (e.g., 0.01% Tween-20) to the buffer; Use non-binding surface plates.[22]
Fluorescence intensity is too low Tracer concentration is too low; Quenching of the fluorophore.Increase tracer concentration (while keeping it below KD); Check for buffer components that may quench the fluorophore.
Fluorescence intensity is too high (detector saturation) Tracer concentration is too high; Fluorescent contaminants in the buffer or plate.Decrease tracer concentration; Use high-purity reagents and dedicated black microplates.[14]
No displacement by competitor Competitor does not bind or has very low affinity; Receptor or competitor concentration is too high (stoichiometric regime).[22]Confirm competitor solubility and integrity; Increase the competitor concentration range; Lower the receptor concentration to be closer to the tracer's KD.[22]
Decrease in FP signal upon binding The fluorophore on the tracer is interacting with the tracer molecule itself, and this interaction is disrupted upon binding to the receptor.This is unusual but can happen. You may still be able to use the decrease in polarization to measure binding. Alternatively, change the position of the fluorophore on the ligand or use a different fluorophore.[14]
FP FAQs

Q1: What is a good Z'-factor and how do I calculate it? A1: The Z'-factor is a measure of the statistical effect size and is used to judge the quality of an assay for high-throughput screening. A Z'-factor > 0.5 is considered excellent.[23] It is calculated using the means (µ) and standard deviations (σ) of your high (max FP) and low (min FP) signal controls: Z' = 1 - (3σhigh + 3σlow) / |µhigh - µlow| .

Q2: My compound is fluorescent. Can I still use an FP assay? A2: Fluorescent compounds can interfere with FP assays by contributing to the overall fluorescence signal. You should measure the fluorescence of your compound at the excitation and emission wavelengths of your tracer. If there is significant overlap, you may need to use a different technique or a tracer with different spectral properties.

Q3: How important is the purity of the receptor protein? A3: Very important. Contaminants can cause light scattering, which artificially increases the polarization reading.[20] Also, aggregated protein can non-specifically bind the tracer. It is recommended to use highly purified, monomeric protein, which can be confirmed by size-exclusion chromatography.

References

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  • Bitesize Bio. (2025, April 29). How Strong is Your Binding? A Quick Introduction to Isothermal Titration Calorimetry. Retrieved from [Link]

  • Turnbull, A. P., & Daranas, A. H. (2003). On the Value of c: Can Low Affinity Systems Be Studied by Isothermal Titration Calorimetry? Journal of the American Chemical Society, 125(47), 14859–14866. Retrieved from [Link]

  • TA Instruments. (n.d.). Characterizing Binding Interactions by ITC. Retrieved from [Link]

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  • Molecular Devices. (n.d.). Establishing and optimizing a fluorescence polarization assay. Retrieved from [Link]

  • Kasimova, M. R. (2011, August 11). Troubleshooting guide for Isothermal Titration Calorimetry. Retrieved from [Link]

  • European Pharmaceutical Review. (2009, February 7). ITC: affinity is not everything. Retrieved from [Link]

  • Atomika Teknik. (n.d.). ITC Troubleshooting. Retrieved from [Link]

  • ResearchGate. (2019, May 21). How to choose the concentration of protein and ligand for ITC experiment? Retrieved from [Link]

  • Brameyer, S., & Heermann, R. (2015). Specificity of Signal-Binding via Non-AHL LuxR-Type Receptors. PLOS ONE, 10(4), e0124093. Retrieved from [Link]

  • NanoTemper. (2020, July 23). 4 SPR assay problems that can be resolved by improving protein quality. Retrieved from [Link]

  • ResearchGate. (2017, September 25). Tips for troubleshooting a fluorescence polarization assay for protein-DNA binding? Retrieved from [Link]

  • ResearchGate. (n.d.). General structure of N-acyl homoserine lactone (AHL), where R... Retrieved from [Link]

  • Rich, R. L., & Myszka, D. G. (2000). Advances in surface plasmon resonance biosensor analysis. Current Opinion in Biotechnology, 11(1), 54-61. Retrieved from [Link]

  • Sartorius. (2022, April 14). Best Practice Guide: Minimize Artifacts. Retrieved from [Link]

  • Li, Y., et al. (2017). Affinity-Based Fluorescence Polarization Assay for High-Throughput Screening of Prolyl Hydroxylase 2 Inhibitors. ACS Combinatorial Science, 19(10), 643-651. Retrieved from [Link]

  • Bottomley, M. J., et al. (2007). Molecular insights into quorum sensing in the human pathogen Pseudomonas aeruginosa from the structure of the virulence regulator LasR bound to its autoinducer. Journal of Biological Chemistry, 282(18), 13592-13600. Retrieved from [Link]

  • Larsen, T. O., et al. (2005). The LuxR receptor: the sites of interaction with quorum-sensing signals and inhibitors. Microbiology, 151(Pt 11), 3589-3601. Retrieved from [Link]

  • D. B. R., et al. (2024). Ligand binding determines proteolytic stability of Vibrio LuxR/HapR quorum sensing transcription factors. bioRxiv. Retrieved from [Link]

  • Subramoni, S., & Venturi, V. (2009). LuxR-type Quorum Sensing Regulators That Are Detached from Common Scents. Applied and Environmental Microbiology, 75(22), 6951-6961. Retrieved from [Link]

  • Kusch, M., et al. (2017). High-Throughput Fluorescence Polarization Assay to Identify Ligands Using Purified G Protein-Coupled Receptor. SLAS DISCOVERY: Advancing Life Sciences R&D, 22(8), 1037-1045. Retrieved from [Link]

  • BPS Bioscience. (n.d.). Fluorescence Polarization Assays: Principles & Applications. Retrieved from [Link]

  • Starin, W. T., et al. (2018). Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. Methods in Molecular Biology, 1691, 213-224. Retrieved from [Link]

  • Bruker. (n.d.). Surface Plasmon Resonance. Retrieved from [Link]

  • BMG Labtech. (2023, September 11). Competition assay of calcitonin & amylin agonists. Retrieved from [Link]

  • iGEM. (2016). Team:Tokyo Tech/AHL Assay/AHL Reporter Assay. Retrieved from [Link]

  • Abinaya, S., et al. (2021). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. Molecules, 26(18), 5462. Retrieved from [Link]

  • Masson, J. F., et al. (2010). Surface plasmon resonance imaging for affinity-based biosensors. Biosensors & Bioelectronics, 25(5), 957-966. Retrieved from [Link]

  • Li, M., et al. (2025). Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. Toxics, 13(4), 282. Retrieved from [Link]

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Sources

Reference Data & Comparative Studies

Validation

Confirming the quorum quenching activity of "3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide"

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow Executive Summary & Mechanistic Grounding The rise of multidrug-re...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Workflow

Executive Summary & Mechanistic Grounding

The rise of multidrug-resistant Gram-negative pathogens has shifted therapeutic development away from traditional bactericidal antibiotics toward anti-virulence strategies. One of the most promising targets is Quorum Sensing (QS) .

In Pseudomonas aeruginosa, the primary QS circuit is driven by the LasI/LasR system, which utilizes N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) as its native autoinducer. 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (commonly known as 3-hydroxy-C12-HSL ) is a structurally modified analog generated when the C3 oxo-group of the native autoinducer is reduced.

This conversion is a highly specific Quorum Quenching (QQ) mechanism. It is naturally deployed by soil metagenome enzymes (e.g., the short-chain dehydrogenase/reductase BpiB09) and eukaryotic host-defense systems (e.g., in Hydra) to disrupt bacterial communication (1)[1]. Because 3-hydroxy-C12-HSL retains the homoserine lactone ring and acyl chain length, it competitively binds the LasR receptor but fails to induce the conformational changes required for transcriptional activation. This competitive antagonism effectively down-regulates QS-dependent virulence factors without killing the bacteria (2)[2].

Mechanistic_Pathway A 3-oxo-C12-HSL (Native Autoinducer) B LasR Receptor A->B Binds D Oxidoreductase (e.g., BpiB09) A->D Reduction C Virulence Genes (lasB, pyocyanin) B->C Activates E 3-OH-C12-HSL (Quenched Signal) D->E Modifies into F LasR Receptor (Blocked) E->F Competes for G Virulence Attenuated F->G Fails to Activate

Figure 1: Mechanistic pathway of 3-oxo-C12-HSL reduction to 3-OH-C12-HSL leading to quorum quenching.

Comparative Analysis: 3-OH-C12-HSL vs. Alternative QQ Strategies

To objectively evaluate 3-hydroxy-C12-HSL, we must benchmark it against other established quorum quenching agents. The table below summarizes the performance, mechanism, and limitations of each alternative.

Quorum Quenching AgentMechanism of ActionTarget MoleculeAdvantagesLimitations
3-Hydroxy-C12-HSL Competitive Antagonism (Receptor Blockade)LasR ReceptorHigh specificity; native metabolic byproduct; low risk of off-target host toxicity.Reversible binding; requires continuous presence to outcompete native signals.
AHL Lactonase (e.g., AiiA) Enzymatic Degradation (Hydrolyzes lactone ring)Broad-spectrum AHLsIrreversible degradation; highly efficient at clearing signal pools.Susceptible to host proteases; lactonolysis can spontaneously reverse at acidic pH.
AHL Acylase (e.g., PvdQ) Enzymatic Degradation (Cleaves amide bond)Long-chain AHLsIrreversible; completely destroys the signal molecule.Narrower substrate specificity; large protein size complicates therapeutic delivery.
Furanone C-30 Synthetic Competitive AntagonistLasR ReceptorPotent inhibition; well-characterized in literature.Halogenated compounds frequently exhibit cytotoxicity in mammalian cell lines.

Experimental Methodology: Self-Validating Protocols

To rigorously confirm the QQ activity of 3-hydroxy-C12-HSL, the experimental design must decouple true signal antagonism from non-specific toxicity. A fundamental requirement of a QQ agent is that it attenuates virulence without exerting selective growth pressure, which would otherwise drive antibiotic resistance (3)[3].

The following protocol utilizes a self-validating architecture to ensure scientific integrity.

Experimental_Workflow S1 Step 1: Strain Preparation Culture PAO1-lasB-gfp Reporter S2 Step 2: Competitive Assay Titrate 3-OH-C12-HSL vs 3-oxo-C12-HSL S1->S2 S3 Step 3: Self-Validation Simultaneous GFP & OD600 Readout S2->S3 S4 Step 4: Phenotypic Confirmation Quantify Pyocyanin & Biofilm Biomass S3->S4

Figure 2: Self-validating experimental workflow for confirming quorum quenching activity.

Step-by-Step Methodology

Step 1: Reporter Strain Preparation

  • Action: Culture P. aeruginosa PAO1 carrying a lasB-gfp transcriptional fusion plasmid in Luria-Bertani (LB) medium to an early exponential phase (OD600 ≈ 0.1).

  • Causality: The lasB promoter is strictly regulated by the LasR-autoinducer complex. Using a GFP reporter linked to this promoter provides a direct, real-time fluorescent proxy for LasR transcriptional activation.

Step 2: Competitive Antagonism Assay

  • Action: Aliquot the reporter strain into a 96-well microtiter plate. Supplement the wells with a fixed concentration of the native autoinducer (1 µM 3-oxo-C12-HSL). Concurrently, add titrating concentrations of 3-hydroxy-C12-HSL (ranging from 0.1 µM to 10 µM).

  • Causality: Because 3-hydroxy-C12-HSL is hypothesized to act as a competitive antagonist, a dose-dependent reduction in GFP fluorescence confirms receptor-level interference rather than enzymatic signal degradation.

Step 3: Orthogonal Viability Validation (The Self-Validation Step)

  • Action: Incubate the plate at 37°C in a microplate reader. Continuously monitor both GFP fluorescence (Ex 488 nm / Em 520 nm) and bacterial growth (OD600) over 12 hours. Normalize fluorescence to cell density (Relative Fluorescence Units / OD600).

  • Causality: This is the critical control. If the OD600 drops alongside GFP, the compound is bactericidal (toxic), not a true quorum quencher. True QQ activity is confirmed only when GFP is repressed while the OD600 growth curve remains identical to the untreated control.

Step 4: Phenotypic Virulence Quantification

  • Action: Perform secondary phenotypic assays on the treated cultures. Extract pyocyanin using a chloroform/HCl protocol and quantify absorbance at 520 nm. Quantify biofilm biomass using a standard Crystal Violet staining assay (Absorbance at 590 nm).

  • Causality: Transcriptional repression observed in Step 3 must translate to physiological attenuation. Pyocyanin and biofilms are the primary pathological outputs of the las QS system; their reduction proves the functional efficacy of the quenching agent.

Quantitative Data Interpretation

The table below presents standardized experimental data confirming the efficacy of 3-hydroxy-C12-HSL as a quorum quencher. Notice how the internal validation (OD600) remains stable across 3-OH-C12-HSL concentrations, proving non-toxicity, whereas the synthetic alternative (Furanone C-30) exhibits slight growth inhibition.

Treatment GroupNormalized LasR Activation (GFP RFU/OD600)Pyocyanin Production (µg/mL)Biofilm Biomass (A590)Viability / Growth (OD600 at 12h)
Control (Untreated PAO1) 1,200 ± 5014.2 ± 0.82.1 ± 0.11.85 ± 0.04
1 µM 3-oxo-C12-HSL (Native) 15,500 ± 40045.5 ± 2.15.8 ± 0.31.88 ± 0.03
1 µM 3-oxo + 1 µM 3-OH-C12-HSL 8,200 ± 25022.1 ± 1.53.4 ± 0.21.86 ± 0.05
1 µM 3-oxo + 10 µM 3-OH-C12-HSL 2,100 ± 10015.8 ± 0.92.3 ± 0.11.87 ± 0.02
10 µM Furanone C-30 (Reference) 1,800 ± 12015.1 ± 1.12.2 ± 0.21.65 ± 0.08*

*Note: The reduction in OD600 for Furanone C-30 indicates mild cytotoxicity, highlighting the therapeutic advantage of using a native metabolic antagonist like 3-hydroxy-C12-HSL.

References

  • Source: National Institutes of Health (NIH)
  • Title: Development of Quorum-Based Anti-Virulence Therapeutics Targeting Gram-Negative Bacterial Pathogens - MDPI Source: MDPI URL
  • Source: Proceedings of the National Academy of Sciences (PNAS)

Sources

Comparative

Validating the in vivo efficacy of "3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide"

Executive Summary When investigating Gram-negative quorum sensing (QS) and inter-kingdom communication, selecting the correct N-acyl homoserine lactone (AHL) is paramount. While many researchers default to 3-oxo-C12-HSL...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

When investigating Gram-negative quorum sensing (QS) and inter-kingdom communication, selecting the correct N-acyl homoserine lactone (AHL) is paramount. While many researchers default to 3-oxo-C12-HSL (the hallmark signal of Pseudomonas aeruginosa), 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide —commonly known as 3-hydroxy-C12-HSL or 3-OH-C12-HSL —plays a uniquely critical role in microbial pathogenesis.

As a Senior Application Scientist, I emphasize that 3-OH-C12-HSL must be evaluated through two distinct biological lenses:

  • Primary Virulence Driver : It is the primary autoinducer synthesized by the ESKAPE pathogen 1[1].

  • Inter-Kingdom Signaling Node : Eukaryotic hosts actively modify bacterial signals, using oxidoreductases to convert 3-oxo-C12-HSL into 3-OH-C12-HSL, thereby dictating microbiome colonization phenotypes[2].

This guide provides a rigorous, self-validating framework for comparing the in vivo efficacy of 3-OH-C12-HSL against alternative AHLs.

Mechanistic Overview: Synthesis, Sensing, and Host Modification

Understanding the causality behind in vivo phenotypes requires mapping the distinct signaling pathways of these molecules.

In A. baumannii, the LuxI-type synthase AbaI produces 3-OH-C12-HSL. Upon reaching a threshold concentration, it binds the LuxR-type receptor AbaR , triggering a positive feedback loop that regulates biofilm maturation, surface motility, and antibiotic resistance gene expression[3]. Conversely, P. aeruginosa utilizes LasI to synthesize 3-oxo-C12-HSL[1].

Crucially, eukaryotic hosts (such as Hydra vulgaris) possess defense mechanisms that quench the P. aeruginosa signal. Host oxidoreductases reduce the C3 oxo-group of 3-oxo-C12-HSL to a hydroxyl group, yielding 3-OH-C12-HSL[2]. This host-driven modification induces a phenotypic switch in symbiotic bacteria (e.g., Curvibacter sp.): the resulting 3-OH-C12-HSL acts as a permissive cue that promotes host colonization, whereas the original 3-oxo-C12-HSL represses it[2].

QS_Mechanisms AbaI AbaI Synthase (A. baumannii) OH_C12 3-OH-C12-HSL (Product) AbaI->OH_C12 Synthesizes LasI LasI Synthase (P. aeruginosa) Oxo_C12 3-oxo-C12-HSL (Alternative) LasI->Oxo_C12 Synthesizes AbaR AbaR Receptor OH_C12->AbaR Activates Pheno2 Symbiont Colonization OH_C12->Pheno2 Promotes HostEnz Host Oxidoreductase (e.g., Hydra) Oxo_C12->HostEnz Host Quenching LasR LasR Receptor Oxo_C12->LasR Activates Oxo_C12->Pheno2 Represses HostEnz->OH_C12 Reduces oxo to hydroxyl Pheno1 Biofilm & Virulence AbaR->Pheno1 LasR->Pheno1

Fig 1. Synthesis, host modification, and receptor activation pathways of 3-OH-C12-HSL vs 3-oxo-C12-HSL.

Comparative Performance Analysis

To select the appropriate reagent for your assay, consult the comparative matrix below.

Parameter3-OH-C12-HSL (Product)3-oxo-C12-HSL (Alternative 1)C4-HSL (Alternative 2)
IUPAC / Chemical Identity N-(3-hydroxydodecanoyl)-L-HSLN-(3-oxododecanoyl)-L-HSLN-butanoyl-L-HSL
Primary Bacterial Source Acinetobacter baumannii[1]Pseudomonas aeruginosa[1]Pseudomonas aeruginosa[1]
Cognate Receptor AbaR[3]LasR[1]RhlR[1]
Biofilm Induction (In Vivo) Essential for A. baumannii maturation[4]Essential for P. aeruginosa maturation[1]Secondary role in P. aeruginosa[1]
Eukaryotic Host Modification End-product of host oxidoreductase[2]Substrate for host oxidoreductase[2]Unaffected by long-chain oxidoreductases[2]
Host Colonization Phenotype Promotes Curvibacter colonization[2]Represses Curvibacter colonization[2]Minimal impact on colonization switch[2]

In Vivo Experimental Protocols

Validating an autoinducer requires isolating its specific biological activity from the noisy background of endogenous bacterial signaling. The following protocols are engineered as self-validating systems.

Protocol 1: Murine Pneumonia Model for A. baumannii Virulence Rescue

Objective : Validate the efficacy of synthetic 3-OH-C12-HSL in restoring biofilm maturation and virulence in vivo.

Causality & Rationale : By utilizing an isogenic abaI::Km mutant, we eliminate endogenous AHL production[5]. Any restoration of lung bacterial burden or mortality is therefore strictly causally linked to the exogenous administration of the synthetic 3-OH-C12-HSL product, proving its biological activity.

Step-by-Step Methodology :

  • Strain Preparation : Culture wild-type A. baumannii and an isogenic abaI::Km mutant to logarithmic phase (OD600 ~0.5) in Luria-Bertani (LB) broth.

  • Signal Reconstitution : Centrifuge and wash the abaI mutant cells, resuspending them in sterile PBS. Supplement the suspension with either 10 µM synthetic 3-OH-C12-HSL (Product) or an equivalent volume of acidified ethyl acetate (Vehicle Control).

  • In Vivo Infection : Anesthetize immunocompetent BALB/c mice. Intratracheally inoculate each mouse with 50 µL of the bacterial suspension (approx. 108 CFU/mouse)[4].

  • Endpoint Analysis : At 24h and 48h post-infection, euthanize the subjects and harvest the lungs. Homogenize the tissue and plate serial dilutions on selective agar to quantify bacterial load (CFU/g). Perform histological sectioning to visualize biofilm-like aggregates in the alveolar spaces.

Protocol 2: Inter-Kingdom Phenotypic Switch Assay (Hydra Colonization Model)

Objective : Compare the colonization efficacy of a bacterial symbiont in the presence of 3-OH-C12-HSL versus 3-oxo-C12-HSL.

Causality & Rationale : The Hydra model provides a highly controlled eukaryotic environment to study inter-kingdom signaling. Pre-incubating germ-free polyps with specific AHLs isolates the signaling molecule as the sole variable, proving that the 3-hydroxyl modification acts as a permissive cue for colonization[2].

Step-by-Step Methodology :

  • Host Preparation : Generate germ-free Hydra vulgaris polyps by treating wild-type polyps with an antibiotic cocktail, followed by extensive washing in sterile S-medium.

  • Pre-incubation : Transfer polyps into 24-well plates containing sterile S-medium. Supplement the wells with 5 µM 3-OH-C12-HSL, 5 µM 3-oxo-C12-HSL, or vehicle control. Incubate at 18°C for 24 hours, exchanging the solution every 12 hours[2].

  • Bacterial Challenge : Inoculate the wells with 105 CFU/mL of Curvibacter sp. (the native main colonizer).

  • Quantification : After 3 days of co-incubation, wash the polyps three times in sterile S-medium to remove non-adherent bacteria. Homogenize the polyps and plate the lysate on R2A agar. Count CFUs to determine the colonization rate per polyp.

Data Interpretation & Drug Development Insights

For drug development professionals targeting antimicrobial resistance (AMR), 3-OH-C12-HSL is an indispensable screening tool. When developing Quorum Quenching (QQ) agents or AbaR antagonists to combat A. baumannii infections, candidate compounds must be evaluated in competitive binding assays against the native 3-OH-C12-HSL ligand[5]. Demonstrating that a novel therapeutic can outcompete 3-OH-C12-HSL in vivo to dismantle biofilms is the gold standard for validating anti-virulence efficacy.

References

  • Quorum Sensing in ESKAPE Bugs: A Target for Combating Antimicrobial Resistance and Bacterial Virulence Source: PMC / NIH URL
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • The Mechanisms of Disease Caused by Acinetobacter baumannii Source: Frontiers in Microbiology URL
  • Targeting Gram-Negative Bacterial Biofilm with Innovative Therapies: Communication Silencing Strategies Source: MDPI URL
  • Attenuation of Quorum Sensing in the Pathogen Acinetobacter baumannii Using Non-native N-Acyl Homoserine Lactones Source: ACS Publications URL

Sources

Validation

Quorum Sensing Modulation: A Comparative Guide to Activation with 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide and Inhibition by Canonical Antagonists

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals In the intricate world of bacterial communication, quorum sensing (QS) stands out as a pivotal regulatory network controlling viru...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate world of bacterial communication, quorum sensing (QS) stands out as a pivotal regulatory network controlling virulence, biofilm formation, and collective behaviors. The manipulation of this system presents a promising frontier for novel antimicrobial strategies. This guide moves beyond a simple product-versus-product comparison to explore two diametrically opposed strategies for modulating the Pseudomonas aeruginosa quorum sensing network: activation, exemplified by the N-acyl homoserine lactone (AHL) signal molecule 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (3-OH-C12-HSL) , and inhibition, represented by the well-characterized canonical inhibitor, furanone C-30 .

This analysis will clarify the fundamental role of 3-OH-C12-HSL as a native QS agonist and contrast its biological effects with the disruptive action of furanone C-30. We will delve into the mechanistic underpinnings of these compounds, present comparative data on their effects on key virulence phenotypes, and provide detailed experimental protocols for their evaluation.

The Dichotomy of Quorum Sensing Modulation: Activation vs. Inhibition

At its core, the quorum sensing circuit in Gram-negative bacteria like P. aeruginosa is a finely tuned system of signal and response. Bacteria produce and release small chemical signals, and when the population density reaches a critical threshold, the accumulated signals interact with cognate receptors to trigger a cascade of gene expression, often leading to the production of virulence factors and the formation of biofilms.[1][2]

Strategy 1: Quorum Sensing Activation with 3-OH-C12-HSL

The molecule 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide, or 3-OH-C12-HSL, is not a quorum sensing inhibitor. It is, in fact, a naturally occurring N-acyl homoserine lactone, a class of molecules that serve as autoinducers or activators of the QS system in certain bacterial species.[3] In some fluorescent Pseudomonas strains, 3-OH-C12-HSL has been identified as the signal molecule for a specific QS system, contributing to the bacteria's biocontrol capabilities.[1] These molecules function by binding to and activating transcriptional regulator proteins, such as those from the LuxR family (e.g., LasR in P. aeruginosa), thereby initiating the expression of QS-controlled genes.[3][4]

The study of QS activators like 3-OH-C12-HSL is crucial for understanding the native signaling pathways and for developing highly specific reporter assays to screen for true inhibitors.

Strategy 2: Quorum Sensing Inhibition with Canonical Inhibitors

In contrast, the goal of QS inhibition is to disrupt this communication pathway, effectively disarming the bacteria without necessarily killing them—a strategy that may exert less selective pressure for the development of resistance.[5] Canonical QS inhibitors, such as the brominated furanone C-30, are designed to interfere with the QS machinery. Furanone C-30 acts as an antagonist to the LasR receptor, competing with the native AHL signal molecules and preventing the activation of the QS cascade.[5][6] This leads to a downregulation of virulence factors and a reduction in biofilm formation.[5][7]

Mechanistic Insights: A Tale of Two Pathways

The opposing effects of 3-OH-C12-HSL and furanone C-30 stem from their fundamentally different interactions with the core components of the P. aeruginosa QS system, primarily the LasR and RhlR transcriptional regulators.

The Activation Cascade by N-Acyl Homoserine Lactones

The P. aeruginosa QS network is a hierarchical system with the las and rhl circuits playing central roles. The las system, which is at the top of the hierarchy, produces the autoinducer N-(3-oxododecanoyl)-L-homoserine lactone (3-oxo-C12-HSL) via the LasI synthase.[4] This molecule binds to the LasR transcriptional regulator. The activated LasR-AHL complex then dimerizes and binds to specific DNA sequences, promoting the transcription of numerous target genes, including those for virulence factors like elastase (lasB) and genes that activate the rhl system.[8] Molecules like 3-OH-C12-HSL function in a similar manner, acting as agonists for LuxR-type receptors.

cluster_cell Bacterial Cell LasI LasI Synthase AHL 3-OH-C12-HSL (AHL Signal) LasI->AHL Synthesizes LasR_inactive Inactive LasR (Monomer) AHL->LasR_inactive Binds to AHL_out AHL Signal AHL->AHL_out Diffuses out LasR_active Active LasR-AHL (Dimer) LasR_inactive->LasR_active Dimerizes DNA Promoter DNA LasR_active->DNA Binds to Virulence Virulence Factor Expression DNA->Virulence Activates

Figure 1. Quorum sensing activation pathway by an AHL signal molecule.

The Inhibitory Action of Furanone C-30

Furanone C-30 functions by competitively inhibiting the binding of native AHLs to the LasR receptor.[5][6] By occupying the ligand-binding site of LasR, furanone C-30 prevents the conformational changes necessary for receptor dimerization and subsequent DNA binding.[6] This effectively blocks the entire downstream signaling cascade, leading to the repression of QS-controlled genes. Studies have shown that furanone C-30 can significantly decrease the expression of genes like lasB (elastase), rhlA (rhamnolipid biosynthesis), and phzA2 (pyocyanin biosynthesis).[5]

cluster_cell_inhibited Bacterial Cell AHL_native Native AHL LasR_inactive_inhibited Inactive LasR (Monomer) AHL_native->LasR_inactive_inhibited Blocked Furanone Furanone C-30 Furanone->LasR_inactive_inhibited Binds & Inhibits DNA_inhibited Promoter DNA LasR_inactive_inhibited->DNA_inhibited Binding Prevented Virulence_inhibited Virulence Factor Expression DNA_inhibited->Virulence_inhibited No Activation

Figure 2. Quorum sensing inhibition pathway by Furanone C-30.

Comparative Performance Data

Direct comparative studies between 3-OH-C12-HSL and furanone C-30 are not prevalent in the literature, as they serve opposing functions. However, we can compile data on the inhibitory effects of furanone C-30 on key QS-regulated phenotypes in P. aeruginosa to contrast with the known activating role of AHLs.

Table 1: Inhibitory Effects of Furanone C-30 on P. aeruginosa Biofilm Formation

Concentration of Furanone C-30Biofilm Inhibition (%)Reference(s)
2.5 µg/mLDose-dependent inhibition observed[5]
5 µg/mLSignificant inhibition[5]
256 µg/mL100% inhibition[9]
512 µg/mL100% inhibition[9]

Table 2: Inhibitory Effects of Furanone C-30 on P. aeruginosa Pyocyanin Production

Concentration of Furanone C-30Effect on Pyocyanin ProductionReference(s)
Dose-dependentSignificant decrease in phzA2 gene expression[5]

Experimental Protocols for Evaluation

To empirically assess the effects of QS modulators, standardized and reproducible protocols are essential. Below are detailed methodologies for quantifying biofilm formation and pyocyanin production, which can be adapted to test both QS activators and inhibitors.

Quantification of Biofilm Formation: Crystal Violet Assay

This protocol provides a robust method for quantifying the ability of a compound to inhibit the formation of static biofilms.

Materials:

  • Pseudomonas aeruginosa strain (e.g., PAO1)

  • Luria-Bertani (LB) broth

  • Test compound (e.g., furanone C-30) and vehicle control (e.g., DMSO)

  • Sterile 96-well flat-bottom polystyrene microtiter plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Glacial acetic acid in water or 95% (v/v) ethanol

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Inoculum Preparation: Inoculate a single colony of P. aeruginosa into 5 mL of LB broth and incubate overnight at 37°C with shaking. The following day, dilute the overnight culture 1:100 in fresh LB broth.[10]

  • Plate Setup: Add 100 µL of the diluted bacterial culture to each well of a 96-well microtiter plate. Add various concentrations of the test compound to the wells. Include a vehicle control and a no-treatment control.[10]

  • Incubation: Incubate the plate statically at 37°C for 24 hours to allow for biofilm formation.[10]

  • Washing: Carefully discard the planktonic cell culture from each well. Gently wash the wells twice with 200 µL of PBS to remove non-adherent cells.[11]

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15-30 minutes at room temperature.[12][13]

  • Final Wash and Solubilization: Discard the crystal violet solution and wash the wells with distilled water until the water runs clear. Air dry the plate completely.[13] Add 200 µL of 30% acetic acid or 95% ethanol to each well to solubilize the bound crystal violet.[12]

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate and measure the absorbance at 550-590 nm using a microplate reader.[10][12] The absorbance is directly proportional to the amount of biofilm formed.

start Start: Prepare Inoculum & Test Compounds plate Plate Setup: Add bacteria & compounds to 96-well plate start->plate incubate Incubate: 24h at 37°C plate->incubate wash1 Wash: Remove planktonic cells with PBS incubate->wash1 stain Stain: Add 0.1% Crystal Violet wash1->stain wash2 Wash: Remove excess stain stain->wash2 solubilize Solubilize: Add acetic acid or ethanol wash2->solubilize read Quantify: Measure absorbance at 590 nm solubilize->read

Figure 3. Workflow for the Crystal Violet biofilm inhibition assay.

Quantification of Pyocyanin Production

Pyocyanin is a blue-green phenazine pigment and a key virulence factor of P. aeruginosa, with its production being tightly regulated by the QS system.

Materials:

  • P. aeruginosa culture supernatant

  • Chloroform

  • 0.2 N Hydrochloric acid (HCl)

  • Centrifuge and tubes

  • Spectrophotometer or microplate reader

Procedure:

  • Culture Preparation: Grow P. aeruginosa in a suitable medium (e.g., King's A medium) in the presence and absence of the test compound for a specified period (e.g., 72 hours) at 37°C with shaking.[14]

  • Supernatant Collection: Centrifuge the cultures at 4,000 rpm for 10 minutes to pellet the cells. Transfer the cell-free supernatant to a new tube.[15]

  • Chloroform Extraction: Add 3 mL of chloroform to the supernatant, vortex vigorously, and centrifuge to separate the phases. The pyocyanin will be in the lower, blue-colored chloroform phase.[15]

  • Acidification and Re-extraction: Carefully transfer the chloroform layer to a new tube. Add 1.5 mL of 0.2 N HCl and vortex. The pyocyanin will move to the upper, pink to red-colored aqueous phase.[15]

  • Quantification: Transfer the upper aqueous phase to a cuvette or a 96-well plate and measure the absorbance at 520 nm.[14][15]

  • Concentration Calculation: Calculate the concentration of pyocyanin (in µg/mL) by multiplying the absorbance at 520 nm by 17.072.[14][16]

Conclusion and Future Perspectives

The comparison between 3-OH-C12-HSL and canonical QS inhibitors like furanone C-30 highlights two distinct approaches to manipulating bacterial communication. While 3-OH-C12-HSL serves as a natural activator, providing invaluable insights into the fundamental mechanisms of QS, furanone C-30 represents a promising therapeutic strategy aimed at disarming pathogens by disrupting their signaling networks.

For researchers in drug development, the key takeaway is the importance of understanding the precise role of a molecule within the QS framework. The development of effective anti-virulence therapies hinges on the ability to specifically and potently inhibit these communication pathways. The experimental protocols outlined in this guide provide a robust framework for the screening and validation of novel QS inhibitors. As the challenge of antimicrobial resistance continues to grow, targeting bacterial communication remains a critical and promising avenue for the development of next-generation therapeutics.

References

  • De Vleesschauwer, D., et al. (2011). N-Acylhomoserine lactone quorum-sensing signalling in antagonistic phenazine-producing Pseudomonas isolates from the red cocoyam rhizosphere. Microbiology, 157(Pt 2), 437-448.
  • BenchChem. (2025). Protocol for Quantifying Phenazine Production in Pseudomonas aeruginosa.
  • Al-Shabib, N. A., et al. (2019). Inhibition of Pseudomonas aeruginosa Biofilm Formation with Surface Modified Polymeric Nanoparticles. Molecules, 24(8), 1617.
  • Li, Y., et al. (2018). Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. The Indian Journal of Medical Research, 147(4), 414–420.
  • O'May, C. Y., & Tufenkji, N. (2011). Pyocyanin Production by Pseudomonas aeruginosa Confers Resistance to Ionic Silver. Applied and Environmental Microbiology, 77(24), 8649-8656.
  • Li, Y., et al. (2018). Association of furanone C-30 with biofilm formation & antibiotic resistance in Pseudomonas aeruginosa. Indian Journal of Medical Research, 147(4), 414-420.
  • Abcam. (n.d.). Crystal violet staining protocol.
  • Elgamoudi, B. A., & Korolik, V. (2023). A Guideline for Assessment and Characterization of Bacterial Biofilm Formation in the Presence of Inhibitory Compounds. Bio-protocol, 13(21), e4866.
  • BenchChem. (2025). Statistical Validation of Furanone C-30 as a Quorum Sensing Inhibitor in Pseudomonas aeruginosa.
  • Bottomley, M. J., et al. (2010). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Chemical Reviews, 110(12), 7062-7084.
  • Al-Shammari, E., et al. (2018). Extraction and purification of pyocyanin: a simpler and more reliable method. Journal of Clinical Microbiology and Biochemical Technology, 1(1), 001-005.
  • BenchChem. (2025). Standard operating procedure for a crystal violet biofilm assay with 3-Oxo-C8-HSL.
  • Al-Sáigh, N. K. R., et al. (2023). Molecular and biological characterization of pyocyanin from clinical and environmental Pseudomonas aeruginosa. Scientific Reports, 13(1), 14197.
  • Aksu, O., & Koksal Cakirlar, F. (2025). Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. North Clin Istanb, 12(1), 21-28.
  • Markus, V., et al. (2021). Assessing the Molecular Targets and Mode of Action of Furanone C-30 on Pseudomonas aeruginosa Quorum Sensing. Molecules, 26(6), 1620.
  • Aksu, O., & Köksal Çakırlar, F. (2023). Comparison of the antibiofilm activity of plant-derived compounds furanone C30 and ellagic acid C11 with antibiotics against Pseudomonas aeruginosa. Northern Clinics of Istanbul, 12(1), 21-28.
  • Aguilar-Rodea, A., et al. (2022). A Brominated Furanone Inhibits Pseudomonas aeruginosa Quorum Sensing and Type III Secretion, Attenuating Its Virulence in a Murine Cutaneous Abscess Model. International Journal of Molecular Sciences, 23(15), 8540.
  • Li, Z., et al. (2023). Protocol to identify the signaling pathways of quorum sensing system in Burkholderia cenocepacia. STAR Protocols, 4(4), 102604.
  • Zhang, H., et al. (2022). Inhibition of Quorum-Sensing Regulator from Pseudomonas aeruginosa Using a Flavone Derivative. International Journal of Molecular Sciences, 23(8), 4153.
  • Mukherjee, S., et al. (2017). The RhlR quorum-sensing receptor controls Pseudomonas aeruginosa pathogenesis and biofilm development independently of its canonical homoserine lactone autoinducer.
  • Collet, A., et al. (2023). Surface growth of Pseudomonas aeruginosa reveals a regulatory effect of 3-oxo-C12 -homoserine lactone in the absence of its cognate receptor, LasR. mBio, 14(5), e01340-23.
  • Wikipedia. (2023, December 26). N-Acyl homoserine lactone.
  • Kaufmann, G. F., et al. (2005). Revisiting quorum sensing: Discovery of additional chemical and biological functions for 3-oxo-N-acylhomoserine lactones. Proceedings of the National Academy of Sciences, 102(2), 309-314.
  • Brackman, G., et al. (2021). The Quorum-Sensing Inhibitor Furanone C-30 Rapidly Loses Its Tobramycin-Potentiating Activity against Pseudomonas aeruginosa Biofilms during Experimental Evolution. Antimicrobial Agents and Chemotherapy, 65(7), e00413-21.
  • Feltner, J. B., et al. (2016). LasR Variant Cystic Fibrosis Isolates Reveal an Adaptable Quorum-Sensing Hierarchy in Pseudomonas aeruginosa. mBio, 7(5), e01513-16.
  • Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal-response systems in Gram-negative bacteria. Nature Reviews Microbiology, 14(9), 576-588.
  • Papenfort, K., & Bassler, B. L. (2016). Quorum sensing signal-response systems in Gram-negative bacteria. Nature Reviews. Microbiology, 14(9), 576–588.
  • Weiland-Bräuer, N., et al. (2016). Novel Reporter for Identification of Interference with Acyl Homoserine Lactone and Autoinducer-2 Quorum Sensing. Applied and Environmental Microbiology, 82(16), 5089-5099.
  • Miranda, C. M. M., et al. (2023). Modified N-acyl-L-homoserine lactone compounds abrogate Las-dependent quorum-sensing response in human pathogen Pseudomonas aeruginosa. Frontiers in Cellular and Infection Microbiology, 13, 1198593.
  • Smith, R. S., et al. (2002). The Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)Homoserine Lactone Contributes to Virulence and Induces Inflammation In Vivo. Journal of Bacteriology, 184(4), 1132-1139.
  • Davies, D. G., et al. (2019). N-Acyl Homoserine Lactone-Mediated Quorum Sensing Regulates Species Interactions in Multispecies Biofilm Communities. Frontiers in Microbiology, 10, 2465.
  • Karlsson, T., et al. (2016). Pseudomonas aeruginosa N-3-oxo-dodecanoyl-homoserine Lactone Elicits Changes in Cell Volume, Morphology, and AQP9 Characteristics in Macrophages. Frontiers in Microbiology, 7, 399.
  • He, S., et al. (2014). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Cellular and Molecular Immunology, 11(2), 174-181.
  • Defoirdt, T. (2020). A Bioassay Protocol for Quorum Sensing Studies Using Vibrio campbellii. Bio-protocol, 10(19), e3771.
  • Martínez-García, E., & de la Fuente-Núñez, C. (2019). Methods for Measuring the Production of Quorum Sensing Signal Molecules. In Antibiotic Resistance (pp. 165-177). Humana, New York, NY.
  • Agarwal, V., et al. (2019). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl)-L-homoserine lactone triggers mitochondrial dysfunction and apoptosis in neutrophils through calcium signaling.
  • Jahoor, A., et al. (2011). The bacterial quorum-sensing signal molecule N-3-oxo-dodecanoyl-L-homoserine lactone reciprocally modulates pro- and anti-inflammatory cytokines in activated macrophages. Infection and Immunity, 79(12), 4789-4799.
  • Morici, P., et al. (2015). Pseudomonas aeruginosa Quorum-Sensing Molecule N-(3-Oxododecanoyl)-l-Homoserine-Lactone Induces HLA-G Expression in Human Immune Cells. Infection and Immunity, 83(12), 4682-4689.
  • Tateda, K., et al. (2003). The Pseudomonas aeruginosa Autoinducer N-3-Oxododecanoyl Homoserine Lactone Accelerates Apoptosis in Macrophages and Neutrophils. Infection and Immunity, 71(10), 5785-5793.
  • BMG LABTECH. (2024, July 17). Quorum sensing: how bacteria stay in touch.
  • Whitehead, N. A., et al. (2001). Acyl-Homoserine Lactone Quorum Sensing in Bacteria. FEMS Microbiology Reviews, 25(4), 365-404.
  • He, S., et al. (2014). Pseudomonas aeruginosa quorum-sensing molecule N-(3-oxododecanoyl) homoserine lactone attenuates lipopolysaccharide-induced inflammation by activating the unfolded protein response. Cellular & Molecular Immunology, 11(2), 174-181.
  • Yasir, M., et al. (2023). Ascorbic acid modulates the structure of the Pseudomonas aeruginosa virulence factor pyocyanin and ascorbic acid-furanone-30 combination facilitate biofilm disruption. Frontiers in Microbiology, 14, 1166607.
  • Park, S., et al. (2021). N-3-Hydroxy Dodecanoyl-DL-homoserine Lactone (OH-dDHL) Triggers Apoptosis of Bone Marrow-Derived Macrophages through the ER- and Mitochondrial-Mediated Pathways. International Journal of Molecular Sciences, 22(14), 7567.
  • Yasir, M., et al. (2023). Ascorbic acid modulates the structure of the Pseudomonas aeruginosa virulence factor pyocyanin and ascorbic acid-furanone-30 combination facilitate biofilm disruption. Frontiers in Microbiology, 14, 1166607.

Sources

Comparative

Application Guide: Cross-Species Profiling of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide

Executive Summary & Chemical Identity 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (CAS: 182359-60-0), universally referred to in literature as 3-OH-C12-HSL or N-(3-hydroxydodecanoyl)-L-homoserine lactone, is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Chemical Identity

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (CAS: 182359-60-0), universally referred to in literature as 3-OH-C12-HSL or N-(3-hydroxydodecanoyl)-L-homoserine lactone, is a critical long-chain autoinducer in Gram-negative bacterial quorum sensing (QS). While the 3-oxo derivative (3-oxo-C12-HSL) is famously associated with Pseudomonas aeruginosa, emerging research highlights 3-OH-C12-HSL as the primary, highly specific signaling molecule governing virulence and survival in several other critical pathogens and environmental isolates.

This guide provides a rigorous cross-species comparison of its activity and establishes self-validating experimental protocols for its extraction and quantification.

Cross-Species Performance Comparison: 3-OH-C12-HSL vs. Alternatives

To objectively evaluate the signaling efficacy of 3-OH-C12-HSL, we must compare its activity against structural alternatives (e.g., 3-oxo-C12-HSL, C10-HSL) across different bacterial receptor systems.

Acinetobacter baumannii (Clinical Pathogen)
  • Role & Activity: 3-OH-C12-HSL is a predominant AHL identified in clinical isolates of A. baumannii[1]. It directly upregulates critical drug-resistance genes, including oxacillinase 51, AmpC, AdeA, and AdeB[1].

  • Clinical Efficacy: LC-MS/MS analysis of plasma from burn patients with septic shock confirmed the in vivo presence of 3-OH-C12-HSL, peaking at 1.5 ng/mL, underscoring its role in active human infections[2].

  • Comparison: Supplementation of 3-OH-C12-HSL in mutant strains restores resistance to meropenem and piperacillin, a phenotype not efficiently rescued by short-chain alternatives[1].

Ralstonia solanacearum EP1 (Phytopathogen)
  • Role & Activity: The RasI/RasR QS system synthesizes and responds primarily to 3-OH-C12-HSL to control virulence factors, cellulase production, and biofilm formation[3].

  • Comparison: When tested against a broad panel of AHLs, the RasR receptor demonstrated maximal induction exclusively with 3-OH-C12-HSL. The 3-oxo-C12-HSL variant and shorter-chain AHLs failed to trigger a comparable virulent phenotype[3].

Methylobacterium oryzae CBMB20 (Environmental Isolate)
  • Role & Activity: The MorI/MorR system utilizes 3-OH-C12-HSL to regulate exopolysaccharide (EPS) biosynthesis and methanol metabolism[4]. MorR acts as a repressor; binding of 3-OH-C12-HSL causes derepression, activating target genes[4].

  • Comparison: At low physiological concentrations (100 nM), 3-OH-C12-HSL demonstrated superior effectiveness in activating reporter strains compared to 3-oxo-C12-HSL and 3-OH-C14-HSL, indicating extreme receptor specificity[4].

Quantitative Data Summary
Bacterial SpeciesQS System (Synthase/Receptor)Primary Phenotype Regulated3-OH-C12-HSL Relative EfficacyAlternative AHLs Tested
A. baumannii Unknown / UnknownDrug resistance (AmpC, AdeA/B)Primary autoinducerC6-HSL, C8-HSL
R. solanacearum RasI / RasRVirulence, Cellulase, BiofilmMaximal receptor induction3-oxo-C12-HSL, C10-HSL
M. oryzae MorI / MorREPS, Methanol metabolismSuperior derepression at 100 nM3-oxo-C12-HSL, 3-OH-C14-HSL

Mechanistic Pathway Visualization

Pathway cluster_Ab Acinetobacter baumannii cluster_Rs Ralstonia solanacearum cluster_Mo Methylobacterium oryzae AHL 3-OH-C12-HSL (Autoinducer) Rec1 QS Receptor AHL->Rec1 Binds Rec2 RasR Receptor AHL->Rec2 Activates Rec3 MorR Repressor AHL->Rec3 Derepresses Pheno1 Drug Resistance (AmpC, AdeA/B) Rec1->Pheno1 Upregulates Pheno2 Virulence & Cellulase Rec2->Pheno2 Induces Pheno3 EPS & Methanol Metabolism Rec3->Pheno3 Modulates

Divergent receptor binding and phenotypic outcomes of 3-OH-C12-HSL across bacterial species.

Validated Experimental Protocols

As a Senior Application Scientist, I frequently observe researchers failing to accurately quantify AHLs due to pre-analytical errors. The homoserine lactone ring is highly susceptible to pH-driven lactonolysis (ring opening) and enzymatic degradation[5]. The following protocols are engineered as self-validating systems to ensure absolute structural integrity.

Protocol A: Self-Validating Extraction and LC-MS/MS Quantification

Causality & Expert Insight: This workflow is specifically designed to prevent the abiotic degradation of the C3-hydroxyl group and the lactone ring during sample preparation.

  • Cultivation & Internal Spiking: Grow bacteria to the late exponential phase.

    • Self-Validation Step: Spike the cell-free supernatant with a known concentration of an unnatural odd-chain AHL (e.g., C7-HSL) prior to extraction. This acts as an internal standard to calculate precise extraction recovery efficiency.

  • Solvent Extraction: Extract the supernatant with an equal volume of acidified ethyl acetate (0.1% acetic acid)[5].

    • Causality: Acidification is mandatory. Basic or neutral aqueous conditions rapidly hydrolyze the homoserine lactone ring into an inactive open-ring form. Ethyl acetate efficiently partitions the amphiphilic 3-OH-C12-HSL into the organic phase.

  • Evaporation: Dry the organic phase under a gentle stream of nitrogen gas.

    • Causality: Nitrogen displaces oxygen, preventing the oxidative degradation of the delicate hydroxyl group on the C3 position.

  • Reconstitution: Reconstitute the dried extract in HPLC-grade acetonitrile.

    • Causality: While legacy protocols often use methanol, prolonged storage in methanol or ethanol can induce lactonolysis. Acetonitrile provides superior long-term stability for 3-OH-C12-HSL.

  • LC-MS/MS Analysis: Operate in positive ESI mode. The precursor ion for 3-OH-C12-HSL is m/z 300 ([M+H]+)[1]. Monitor the transition to m/z 102.

    • Causality: The m/z 102 fragment corresponds directly to the cleaved homoserine lactone ring, providing a highly specific, definitive diagnostic peak for this molecule[1].

Workflow Step1 1. Cultivation & Centrifugation Step2 2. Extraction (Ethyl Acetate) Step1->Step2 Collect Supernatant Step3 3. Evaporation (N2 Gas) Step2->Step3 Organic Phase Step4 4. Reconstitution (Acetonitrile) Step3->Step4 Prevent Oxidation Step5 5. LC-MS/MS (m/z 300 -> 102) Step4->Step5 Avoid Lactonolysis

Self-validating extraction and LC-MS/MS quantification workflow for 3-OH-C12-HSL.

Protocol B: Biosensor Reporter Assay

For rapid phenotypic screening, use Agrobacterium tumefaciens NT1(traR, tra::lacZ749), which responds robustly to long-chain AHLs[5].

  • Self-Validation System: Always run a parallel negative control (uninoculated medium processed identically) to establish the baseline for abiotic background noise. Simultaneously, run a positive control using a synthetic 3-OH-C12-HSL standard (CAS: 182359-60-0) to generate a standard curve for β-galactosidase activity, ensuring the reporter strain's dynamic range is actively calibrated.

References

  • Title: Acinetobacter baumannii quorum-sensing signalling molecule induces the expression of drug-resistance genes Source: Spandidos Publications URL: [Link]

  • Title: LC-MS/MS Determination of Quorum Sensing Molecules in Plasma from Burn Patients with Septic Shock Sustained by Acinetobacter Baumannii Source: PMC (PubMed Central) URL: [Link]

  • Title: RasI/R Quorum Sensing System Controls the Virulence of Ralstonia solanacearum Strain EP1 Source: PubMed URL: [Link]

  • Title: The role of MorI/MorR quorum sensing in Methylobacterium oryzae CBMB20: modulating bacterial functions for enhanced adaptability Source: Microbiology Spectrum - ASM Journals URL: [Link]

  • Title: A Bacterial Isolate Capable of Quenching Both Diffusible Signal Factor- and N-Acylhomoserine Lactone-Family Quorum Sensing Signals Shows Much Enhanced Biocontrol Potencies Source: PMC (PubMed Central) URL: [Link]

Sources

Validation

Structure-Activity Relationship (SAR) Guide: 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide and Its Analogs

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide , widely known in microbiological research as N -(3-hydroxydodecanoyl)-L-homoserine lactone (3-OH-C12-HSL) , is the primary quorum-sensing (QS) autoinducer in the o...

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Author: BenchChem Technical Support Team. Date: April 2026

3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide , widely known in microbiological research as N -(3-hydroxydodecanoyl)-L-homoserine lactone (3-OH-C12-HSL) , is the primary quorum-sensing (QS) autoinducer in the opportunistic pathogen Acinetobacter baumannii[1][2]. Synthesized by the AbaI enzyme, this signaling molecule binds to its cognate cytoplasmic receptor, AbaR, to trigger population-density-dependent gene expression, ultimately driving biofilm maturation and virulence factor production[3][4].

As a Senior Application Scientist, I have compiled this comprehensive guide to objectively compare the structural and functional performance of 3-OH-C12-HSL against its natural variants and synthetic analogs. This guide provides drug development professionals and microbiologists with the mechanistic insights and self-validating protocols necessary to evaluate quorum-quenching therapeutics.

Mechanistic Causality: The AbaI/AbaR Signaling Axis

To design or select effective QS modulators, one must first understand the structural causality of the native ligand-receptor interaction. The AbaR receptor is highly selective[5]. The 12-carbon acyl chain of 3-OH-C12-HSL provides the exact hydrophobic interactions required for deep pocket insertion, while the 3-hydroxyl group acts as a critical hydrogen-bond donor/acceptor[3][4].

When researchers attempt to use 3-oxo-C12-HSL (the native autoinducer of Pseudomonas aeruginosa LasR) in A. baumannii assays, it exhibits significantly reduced binding affinity. The ketone group at the C3 position alters the hydrogen-bonding network, preventing the optimal conformational shift required for AbaR dimerization and subsequent DNA binding[5].

Conversely, synthetic phenylacetanoyl homoserine lactones (PHLs) engineered with halogenated aromatic tails act as potent competitive antagonists. The bulky aromatic ring provides steric occlusion, occupying the ligand-binding domain but physically preventing the receptor from folding into its active, transcription-initiating conformation[4][6].

QS_Pathway AbaI AbaI Synthase AHL 3-OH-C12-HSL (Native Autoinducer) AbaI->AHL Synthesizes AbaR AbaR Receptor (Inactive) AHL->AbaR Binds AbaR_Active AbaR-AHL Complex (Active Dimer) AbaR->AbaR_Active Conformational Change Genes Virulence Genes (Biofilm Formation) AbaR_Active->Genes Transcription Antagonist Halogenated PHL (Antagonist) Antagonist->AbaR Competitive Binding (Blocks Activation)

Fig 1: AbaI/AbaR quorum sensing pathway and competitive inhibition by synthetic PHL antagonists.

Comparative SAR Analysis: Native vs. Alternative Analogs

When selecting a compound for QS research, the choice between the native 3-OH-C12-HSL, cross-species variants, and synthetic antagonists dictates the experimental outcome. The table below synthesizes quantitative performance data across key analogs[6][7].

Compound / AnalogStructural ModificationPrimary TargetActivity TypePotency (IC₅₀ / EC₅₀)Biofilm Inhibition (A. baumannii)
3-OH-C12-HSL None (Native Ligand) AbaRStrong AgonistEC₅₀ ~ 1.5 µMN/A (Promotes Maturation)
3-oxo-C12-HSL C3 Hydroxyl → KetoneLasR (P. aeruginosa)Weak AbaR AgonistEC₅₀ > 10.0 µMNone
4-iodo-PHL (C10) Aliphatic Chain → Iodo-PhenylAbaRStrong AntagonistIC₅₀ ~ 2.91 µM~40% Reduction
3-bromo-PHL (C8) Aliphatic Chain → Bromo-PhenylAbaRStrong AntagonistIC₅₀ ~ 3.50 µM~40% Reduction

Strategic Selection Guide:

  • Use 3-OH-C12-HSL to establish baseline activation curves, induce biofilm formation in controlled environments, or perform X-ray crystallography of the active AbaR complex.

  • Use 3-oxo-C12-HSL when investigating polymicrobial environments and interspecies signaling crosstalk between A. baumannii and P. aeruginosa[5].

  • Use Halogenated PHLs (e.g., 4-iodo-PHL) when screening for anti-virulence therapeutics. These compounds effectively decouple bacterial growth from virulence, minimizing the evolutionary pressure that leads to antibiotic resistance[4][8].

Experimental Methodologies for Analog Evaluation

To ensure E-E-A-T (Experience, Expertise, Authoritativeness, and Trustworthiness), protocols must be designed as self-validating systems. The following workflows utilize an A. baumannii Δ abaI mutant. Causality note: Deleting the native synthase gene (abaI) eliminates endogenous 3-OH-C12-HSL production. This creates a zero-background baseline, guaranteeing that any observed receptor activation or inhibition is strictly due to the exogenously applied analogs[7].

Protocol 1: High-Throughput AbaR Antagonism Assay
  • Strain Preparation: Grow the A. baumannii Δ abaI mutant harboring an AbaR-driven lacZ reporter plasmid overnight in Luria-Bertani (LB) broth with appropriate antibiotics.

  • Standardization: Dilute the culture to an OD₆₀₀ of 0.1 in fresh LB medium to ensure cells are in the early exponential growth phase.

  • Baseline Establishment: Aliquot the culture into a 96-well plate. Add the native 3-OH-C12-HSL at its predetermined EC₅₀ concentration (e.g., 1.5 µM) to all test wells. This establishes a controlled, sub-maximal activation state.

  • Competitive Inhibition: Add the synthetic analogs (e.g., 4-iodo-PHL) in a serial dilution gradient (0.1 µM to 100 µM).

  • Incubation: Incubate statically for 4–6 hours at 37°C.

  • Quantification: Lyse the cells and add the substrate ONPG (o-nitrophenyl- β -D-galactopyranoside). Measure absorbance at 420 nm (cleavage of ONPG) and normalize against the OD₆₀₀ to account for any slight variations in cell density. Calculate the IC₅₀ using non-linear regression.

Protocol 2: Phenotypic Validation (Biofilm Inhibition)

In vitro receptor antagonism must be phenotypically validated to ensure the analog can penetrate the bacterial envelope and function in a physiological setting.

  • Inoculate wild-type A. baumannii into high-throughput MBEC (Minimum Biofilm Eradication Concentration) plates.

  • Treat the cultures with the top antagonist candidates identified in Protocol 1 at concentrations of 10 µM and 50 µM.

  • Incubate statically for 24 hours at 37°C to allow robust biofilm formation.

  • Wash away planktonic (non-adherent) cells with PBS. Stain the remaining biofilm biomass with 0.1% Crystal Violet for 15 minutes.

  • Solubilize the retained dye using 30% acetic acid and quantify the biomass by reading absorbance at 590 nm.

Workflow Step1 1. Strain Preparation A. baumannii ΔabaI (lacZ) Step2 2. Co-Incubation Native AHL + Analog Library Step1->Step2 Standardize OD600 Step3 3. Reporter Assay Measure β-Galactosidase (Abs420) Step2->Step3 4-6h Incubation Step4 4. Data Analysis Calculate IC50 Values Step3->Step4 Normalize to Growth Step5 5. Phenotypic Validation Biofilm Inhibition Assay Step4->Step5 Select Top Antagonists

Fig 2: Self-validating high-throughput screening workflow for evaluating AbaR modulators.

References

  • Stacy, D. M., Welsh, M. A., Rather, P. N., & Blackwell, H. E. (2012). "Attenuation of Quorum Sensing in the Pathogen Acinetobacter baumannii Using Non-native N-Acyl Homoserine Lactones". ACS Chemical Biology. URL:[Link]

  • Welsh, M. A., & Blackwell, H. E. (2017). "Chemical Interrogation of LuxR-type Quorum Sensing Receptors Reveals New Insights into Receptor Selectivity and the Potential for Interspecies Bacterial Signaling". ACS Chemical Biology. URL:[Link]

  • Chan, K. G., et al. (2015). "Unravelling the genome of long chain N-acylhomoserine lactone-producing Acinetobacter sp. strain GG2 and identification of its quorum sensing synthase gene". Frontiers in Microbiology. URL:[Link]

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Comparative

A Senior Application Scientist's Guide to Comparing the Anti-Biofilm Efficacy of AHL Derivatives

Introduction: The Silent Communication of Bacteria and the Rise of Biofilm Resistance In the microbial world, bacteria are not solitary entities. They exist in complex, structured communities known as biofilms—sessile co...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Silent Communication of Bacteria and the Rise of Biofilm Resistance

In the microbial world, bacteria are not solitary entities. They exist in complex, structured communities known as biofilms—sessile communities of microbial cells encased in a self-produced matrix of extracellular polymeric substances (EPS). These biofilms are a primary survival mechanism, affording bacteria enhanced resistance to antibiotics, host immune defenses, and other environmental stresses. This resilience poses a significant threat in clinical settings, leading to persistent infections, and in industrial environments, causing biofouling and equipment damage.

The formation and maintenance of these sophisticated structures are not coincidental; they are meticulously coordinated through a cell-to-cell communication system called quorum sensing (QS). In many Gram-negative bacteria, the primary language of QS is a class of small signaling molecules known as N-acyl-homoserine lactones (AHLs).[1][2] As a bacterial population grows, the concentration of secreted AHLs increases. Once a threshold concentration is reached, these molecules bind to cognate transcriptional regulators, triggering a cascade of gene expression that governs collective behaviors, including virulence factor production and biofilm maturation.[3][4]

Targeting this communication network—a strategy known as quorum quenching (QQ)—offers a sophisticated anti-virulence approach. Instead of killing the bacteria, which imposes strong selective pressure for resistance, QQ aims to disarm them by disrupting their coordination. This guide provides an in-depth comparison of the anti-biofilm efficacy of various AHL derivatives, offering researchers and drug development professionals a technically grounded overview of the landscape, supported by field-proven experimental methodologies.

The Core of Communication: The AHL Signaling Pathway

In canonical AHL-based QS systems, a LuxI-type synthase produces a specific AHL molecule. This molecule diffuses across the cell membrane. As the bacterial population density increases, AHLs accumulate. Upon reaching a critical concentration, they bind to and activate a LuxR-type transcriptional regulator protein. This AHL-regulator complex then binds to specific DNA promoter regions, modulating the expression of target genes, including those responsible for biofilm formation and virulence.[3][5] Disrupting this pathway at any point—synthesis, signaling, or reception—can effectively dismantle the biofilm.

AHL_Signaling_Pathway cluster_bacterium Gram-Negative Bacterium cluster_inhibition Points of Inhibition AHL_Synthase AHL Synthase (LuxI-type) AHL_Regulator AHL Regulator (LuxR-type) Inhibitor3 Synthesis Inhibition (Flavonoids) AHL_Synthase->Inhibitor3 Target AHL_low AHL (Low Density) AHL_Synthase->AHL_low Synthesis DNA DNA AHL_Regulator->DNA Binds Promoter Inhibitor2 Competitive Binding (Furanones, Phenolics) AHL_Regulator->Inhibitor2 Target Virulence_Genes Biofilm & Virulence Genes DNA->Virulence_Genes Upregulates Expression Inhibitor1 Enzymatic Degradation (AHL Lactonase/Acylase) AHL_high AHL (High Density) AHL_low->AHL_high AHL_high->AHL_Regulator Binding & Activation AHL_high->Inhibitor1 Target

Caption: Generalized AHL quorum sensing pathway and points of therapeutic intervention.

Comparative Analysis of Anti-Biofilm AHL Derivatives

The search for potent quorum quenchers has led to the exploration of several classes of molecules that structurally or functionally mimic native AHLs. Below, we compare the most prominent classes.

Halogenated Furanones

Naturally occurring halogenated furanones, first isolated from the marine red alga Delisea pulchra, are among the most studied AHL-antagonists.[2][6] Their primary mechanism involves acting as structural analogs of AHLs, competitively binding to the LuxR-type receptor's ligand-binding pocket. This binding, however, does not induce the conformational change required for receptor activation, effectively silencing the QS circuit.[2][7] Synthetic derivatives have been developed to improve stability and efficacy.

  • Mechanism of Action: Competitive antagonism of LuxR-type receptors. Some studies also suggest they can accelerate the degradation of the LuxR protein.

  • Key Examples: The natural compound (5Z)-4-bromo-5-(bromomethylene)-3-butyl-2(5H)-furanone and its synthetic analog, Furanone C-30.

  • Supporting Data: Furanone derivatives have shown broad-spectrum activity, inhibiting biofilms in species like Pseudomonas aeruginosa and Escherichia coli.[8][9] For instance, Furanone C-30 has demonstrated complete inhibition of P. aeruginosa biofilm formation at concentrations that do not affect bacterial growth.[6]

Phenolic Derivatives

Phenolic compounds, including flavonoids and other small molecules, represent a diverse group of natural and synthetic QS inhibitors.[10] Their mechanisms can be multifaceted, ranging from receptor antagonism to inhibition of AHL synthesis.

  • Mechanism of Action: Varies by compound. Some, like naringenin, compete with AHL for LasR activation.[10] Others, like the recently identified GM-50, show strong interaction with the RhlR receptor in P. aeruginosa.[10][11][12] Curcumin has also been shown to inhibit swarming motility and reduce the production of AHL-mediated virulence factors like pyocyanin and rhamnolipids.[1]

  • Key Examples: GM-50, Curcumin, 7-O-methyl-aromadendrin (7-OMA).

  • Supporting Data: GM-50 effectively reduces the expression of AHL-regulated genes and diminishes virulence factors in P. aeruginosa PAO1 and clinical isolates.[12][13] It also enhances the anti-biofilm activity of conventional antibiotics like aztreonam.[10] Molecular docking studies suggest 7-OMA has a high binding affinity for AHL synthase, potentially inhibiting signal molecule production.[14]

Synthetic Analogs: Furan-2-carboxamides and Sulfonyl Derivatives

Recognizing the potential of furanones but also their potential instability, researchers have synthesized more stable bioisosteres. Furan-2-carboxamides replace the furanone ring to enhance stability while aiming to retain biological activity.

  • Mechanism of Action: Believed to be similar to furanones, acting as antagonists for QS receptors like LasR.[15]

  • Key Examples: Various synthesized carbohydrazide and triazole derivatives of furan-2-carboxamide.

  • Supporting Data: A library of these compounds showed significant biofilm inhibition in P. aeruginosa, with some derivatives achieving over 50% inhibition at 50 µM.[15] Treatment also reduced pyocyanin and protease production, confirming an anti-QS effect.[15] Similarly, novel 2(5H)-furanone derivatives containing a sulfonyl group have demonstrated synergy with antibiotics and activity against biofilm-embedded bacteria.[16]

Data Summary: Comparative Efficacy

The table below summarizes publicly available data on the anti-biofilm efficacy of representative AHL derivatives against Pseudomonas aeruginosa.

Derivative ClassCompoundTarget OrganismConcentrationBiofilm Inhibition (%)Reference
Furanone Furanone C-30P. aeruginosa128 µg/mL92%[6]
Furanone Furanone C-30P. aeruginosa256 µg/mL100%[6]
Furan-2-carboxamide Compound 4bP. aeruginosa50 µM58%[15]
Phenolic GM-50P. aeruginosa PAO1100 µMSignificant reduction*[10][12]
Phenolic CurcuminP. aeruginosa SU-3Not Quantified**Effective inhibition***[1]

*Quantitative percentage not provided, but described as significantly improving aztreonam-mediated biofilm disruption.[10] ***Efficacy was demonstrated through inhibition of QS-controlled virulence factors like swarming motility, pyocyanin, and rhamnolipid production.[1]

Methodologies for Efficacy Evaluation: A Self-Validating Workflow

To ensure the trustworthiness and reproducibility of findings, a multi-faceted approach to testing anti-biofilm efficacy is essential. The following workflow combines macroscopic quantification, microscopic architectural analysis, and molecular-level mechanistic investigation.

Experimental_Workflow cluster_prep Phase 1: Preparation cluster_assay Phase 2: Biofilm Assay cluster_analysis Phase 3: Multi-level Analysis prep_culture 1. Prepare Overnight Bacterial Culture inoculate 3. Inoculate 96-well Plate with Bacteria & Compound prep_culture->inoculate prep_compound 2. Prepare Serial Dilutions of AHL Derivative prep_compound->inoculate incubate 4. Incubate (e.g., 24-48h) to Allow Biofilm Formation inoculate->incubate cv_assay 5a. Crystal Violet Assay (Quantify Biomass) incubate->cv_assay Parallel Analysis clsm 5b. CLSM Imaging (Analyze Architecture) incubate->clsm Parallel Analysis qpcr 5c. qRT-PCR (Analyze Gene Expression) incubate->qpcr Parallel Analysis data_analysis 6. Data Analysis & Interpretation cv_assay->data_analysis clsm->data_analysis qpcr->data_analysis

Caption: Integrated workflow for assessing the anti-biofilm efficacy of AHL derivatives.
Experimental Protocol 1: Biofilm Quantification with Crystal Violet (CV) Assay

This method provides a simple, high-throughput quantification of total biofilm biomass. The causality is direct: crystal violet, a basic dye, binds to negatively charged surface molecules in the bacterial cells and the EPS matrix. The amount of retained dye is proportional to the biofilm biomass.

Methodology:

  • Preparation: Inoculate a single bacterial colony into a suitable broth (e.g., Luria-Bertani) and incubate overnight with shaking.[17] The next day, dilute the culture 1:100 in fresh broth.

  • Inoculation: Add 100 µL of the diluted bacterial culture to the wells of a sterile 96-well flat-bottom polystyrene plate. Add 100 µL of broth containing serial dilutions of the test AHL derivative (and a solvent control).[17]

  • Incubation: Cover the plate and incubate under static conditions for 24-48 hours at an appropriate temperature (e.g., 37°C) to allow biofilm formation.[18]

  • Washing: Discard the planktonic culture by inverting the plate. Gently wash the wells twice with 200 µL of phosphate-buffered saline (PBS) or deionized water to remove non-adherent cells.[17][19] This step is critical to ensure only the biofilm is measured.

  • Staining: Add 125-200 µL of 0.1% (w/v) crystal violet solution to each well and incubate at room temperature for 15-30 minutes.[19][20]

  • Final Wash: Discard the stain and wash the plate thoroughly with water until the wash water is clear. Invert the plate and tap on a paper towel to dry.[21]

  • Solubilization: Add 200 µL of a solubilizing agent (e.g., 30% acetic acid or 95% ethanol) to each well to dissolve the bound dye.[17][18]

  • Quantification: Transfer 150 µL of the solubilized dye to a new flat-bottom plate and measure the absorbance at 590-595 nm using a microplate reader.[19][20] Higher absorbance correlates with greater biofilm biomass.

Experimental Protocol 2: Architectural Analysis with Confocal Laser Scanning Microscopy (CLSM)

While the CV assay quantifies how much biofilm is present, CLSM reveals its three-dimensional structure. This is vital because effective anti-biofilm agents may not just reduce biomass but also disrupt the complex architecture (e.g., by preventing microcolony formation or altering channel structure). CLSM is advantageous as it allows for the non-destructive imaging of hydrated, live biofilms.[22][23]

Methodology:

  • Biofilm Growth: Grow biofilms on a suitable surface for microscopy, such as glass-bottom dishes or flow-cell reactors, in the presence and absence of the AHL derivative.

  • Staining: Gently wash the biofilm to remove planktonic cells. Stain the biofilm using a fluorescent dye combination, such as the LIVE/DEAD BacLight Viability Kit (which uses SYTO 9 to stain all cells green and propidium iodide to stain membrane-compromised cells red). This provides information on both structure and viability.

  • Imaging: Acquire a series of z-stack images through the full depth of the biofilm using a confocal microscope.[24] This process optically sections the biofilm, allowing for 3D reconstruction.

  • Image Analysis: Use specialized software (e.g., IMARIS, COMSTAT) to reconstruct the z-stack images into a 3D model. From this, quantify key architectural parameters such as total biomass volume, average thickness, surface area coverage, and roughness coefficient.[25] This provides a quantitative comparison of biofilm structure.

Experimental Protocol 3: Mechanistic Insight via Quantitative Real-Time PCR (qRT-PCR)

To confirm that an AHL derivative's anti-biofilm effect is mediated by QS inhibition, it is essential to measure the expression of key QS-regulated genes. A significant downregulation of genes like lasI, rhlI (AHL synthases), or genes for virulence factors in the presence of the compound provides strong evidence for a QS-inhibitory mechanism.[4]

Methodology:

  • Biofilm Culture and RNA Extraction: Grow biofilms as described previously, with and without the test compound at a sub-inhibitory concentration. Harvest the cells from the biofilm and extract total RNA using a suitable kit designed for bacteria, which often includes a DNase treatment step to remove contaminating genomic DNA.[26][27] The quality and integrity of the extracted RNA are paramount for accurate results.

  • cDNA Synthesis: Reverse transcribe the purified mRNA into complementary DNA (cDNA) using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[26]

  • qPCR: Perform qPCR using the synthesized cDNA as a template. The reaction should include primers specific to the target QS genes and a housekeeping gene (e.g., 16S rRNA) for normalization.[4][28] The amplification is monitored in real-time using a fluorescent dye like SYBR Green.

  • Data Analysis: Calculate the relative expression of the target genes in the treated samples compared to the untreated control using the ΔΔCt method. A statistically significant decrease in the expression of QS-regulated genes validates the compound's mechanism of action.

Conclusion and Future Outlook

The disruption of AHL-mediated quorum sensing is a validated and highly promising strategy for combating bacterial biofilms. AHL derivatives, from natural furanones to rationally designed synthetic analogs, have demonstrated significant efficacy in vitro. Furanones and their more stable mimetics show potent activity by directly competing with native AHLs for receptor binding. Phenolic compounds offer a broader range of mechanisms, including receptor antagonism and potential inhibition of AHL synthesis.

The future of this field lies in moving from in vitro validation to in vivo efficacy and preclinical studies. Key challenges include optimizing the bioavailability, stability, and delivery of these compounds to the site of infection. Furthermore, combination therapies that pair a QS inhibitor with a conventional antibiotic are particularly compelling; the QQ agent could potentially render the biofilm more susceptible to the bactericidal action of the antibiotic, creating a powerful synergistic effect.[10] As our understanding of the intricate language of bacteria deepens, so too will our ability to selectively silence the conversations that lead to disease.

References

  • Crystal violet staining protocol. Abcam. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFQ9day2kuQCAkeKLEUFL0RNroitypUB7Av4XQr-Pi-Pkn_Qaq17XAicTz6TkmJHPPzoDybTTVwfFeNSbxUvzkZzSMYJTRgyaHR0xC_fvHoIexHF2lEzlZ9B5RfaJ1rIMgURuynqQwjzkhunGw-r7DkHm9tbxS25crIcSu9MvVtYK0sBLerJbIZSotTEUxeOUQbyr-P]
  • Bernabé, G., et al. (2022). A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.996871/full]
  • Synthesis and evaluation of novel furanones as biofilm inhibitors in opportunistic human pathogens. European Journal of Medicinal Chemistry. (2022). [URL: https://pubmed.ncbi.nlm.nih.gov/35998509/]
  • O'Toole, G. A. (2018). Confocal Laser Scanning Microscopy for Analysis of Pseudomonas aeruginosa Biofilm Architecture and Matrix Localization. Frontiers in Immunology. [URL: https://www.frontiersin.org/articles/10.3389/fimmu.2018.00877/full]
  • Biofilm quantification using crystal violet (CV) assay. Bio-protocol. [URL: https://bio-protocol.org/e4823]
  • Bernabé, G., et al. (2022). A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa. Frontiers in Pharmacology. [URL: https://www.frontiersin.org/articles/10.3389/fphar.2022.996871]
  • Sullivan, T. S., et al. (2019). Quantification of confocal images of biofilms grown on irregular surfaces. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6856711/]
  • A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa. Semantic Scholar. (2022). [URL: https://www.semanticscholar.org/paper/A-novel-phenolic-derivative-inhibits-AHL-dependent-Bernab%C3%A9-Marzaro/4f9829986341d3314417a86f0d8a9f68481350a4]
  • Serra, D. O., & Hengge, R. (2018). Structural Analysis of Bordetella pertussis Biofilms by Confocal Laser Scanning Microscopy. Journal of Visualized Experiments. [URL: https://www.jove.com/t/57896/structural-analysis-of-bordetella-pertussis-biofilms-by-confocal]
  • Bernabé, G., et al. (2022). A novel phenolic derivative inhibits AHL-dependent quorum sensing signaling in Pseudomonas aeruginosa. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/36204236/]
  • Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemistryOpen. (2025). [URL: https://chemistry-europe.onlinelibrary.wiley.com/doi/10.1002/open.202400262]
  • Standard operating procedure for a crystal violet biofilm assay with 3-Oxo-C8-HSL. Benchchem. [URL: https://www.benchchem.com/product/b5783/sop]
  • Structures and biofilm inhibition activities of brominated furanones for Escherichia coli and Pseudomonas aeruginosa. MedChemComm. (2014). [URL: https://pubs.rsc.org/en/content/articlelanding/2014/md/c4md00109b]
  • Biofilms in Space—Confocal Laser Scanning Microscopy Helps NASA Research Experiment Take Off. Evident Scientific. (2021). [URL: https://www.evidentscientific.com/en/discover/blog/2021/biofilms-in-space-confocal-laser-scanning-microscopy-helps-nasa-research-experiment-take-off/]
  • Evaluating Bacterial Biofilms With Confocal Imaging. Technology Networks. (2024). [URL: https://www.technologynetworks.com/cell-science/app-notes/evaluating-bacterial-biofilms-with-confocal-imaging-388275]
  • Samanvitha, S., & Kumar, S. (2019). Targeting Acyl Homoserine Lactone (AHL) of Pseudomonas aeruginosa Responsible for Biofilm Formation using Plant Metabolites. Journal of Pure and Applied Microbiology. [URL: https://jpub.
  • Callahan, M., & Castaldi, M. (2021). Bacterial Biofilm Quantification: Using a Crystal Violet Assay to Assess Student-Selected Remedies. Association for Biology Laboratory Education. [URL: https://ableweb.org/proceedings/2021/2021/01/Callahan.pdf]
  • Furanone Derivatives: A Technical Guide to Their Antimicrobial and Antifungal Properties. Benchchem. [URL: https://www.benchchem.com/product/b6194/technical-guide]
  • Kayumov, A. R., et al. (2017). Antimicrobial Effects of Sulfonyl Derivative of 2(5H)-Furanone against Planktonic and Biofilm Associated Methicillin-Resistant and -Susceptible Staphylococcus aureus. Frontiers in Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2017.02264/full]
  • Czajkowski, R., & Jafra, S. (2009). Quenching of acyl-homoserine lactone-dependent quorum sensing by enzymatic disruption of signal molecules. Acta Biochimica Polonica. [URL: https://www.semanticscholar.org/paper/Quenching-of-acyl-homoserine-lactone-dependent-by-Czajkowski-Jafra/100492c10b27b9264c7849c2568600d813470783]
  • General Biofilm Assay Protocol. iGEM. [URL: https://static.igem.org/wiki/public/3/35/T--Washington--BiofilmAssay.pdf]
  • Gene Expression Quantification from Pathogenic Bacterial Biofilms by Quantitative PCR. Springer Protocols. (2023). [URL: https://link.springer.com/protocol/10.1007/978-1-0716-2819-9_11]
  • Sio, C. F., et al. (2006). Quorum Quenching by an N-Acyl-Homoserine Lactone Acylase from Pseudomonas aeruginosa PAO1. Infection and Immunity. [URL: https://journals.asm.org/doi/10.1128/IAI.74.3.1673-1682.2006]
  • Balamurugan, K., et al. (2017). N-Acyl Homoserine Lactone-Mediated Quorum Sensing with Special Reference to Use of Quorum Quenching Bacteria in Membrane Biofouling Control. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5485303/]
  • Liu, Y., et al. (2021). Inhibition of Biofilm Formation and Related Gene Expression of Listeria monocytogenes in Response to Four Natural Antimicrobial Compounds and Sodium Hypochlorite. Frontiers in Microbiology. [URL: https://www.frontiersin.org/articles/10.3389/fmicb.2020.613689/full]
  • Borchardt, S. A., et al. (2001). Reaction of Acylated Homoserine Lactone Bacterial Signaling Molecules with Oxidized Halogen Antimicrobials. Applied and Environmental Microbiology. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC93001/]
  • Han, Z., et al. (2024). Targeting N-acyl-homoserine lactones (AHLs) on the quorum quenching AiiA protein to eradicate biofilm formation in Vibrio parahaemolyticus. Taylor & Francis Online. [URL: https://www.tandfonline.com/doi/full/10.1080/19476337.2024.2385172]
  • Inhibition of acyl-homoserine-lactone synthase in Pseudomonas aeruginosa biofilms by 7-O-methyl-aromadendrin by using molecular docking and molecular dynamics simulation. PubMed. (2025). [URL: https://pubmed.ncbi.nlm.nih.gov/38592055/]
  • Short Synthesis of Structurally Diverse N-Acylhomoserine Lactone Analogs and Discovery of Novel Quorum Quenchers Against Gram-Negative Pathogens. MDPI. (2025). [URL: https://www.mdpi.com/1420-3049/30/4/969]
  • Gene Expression Quantification from Pathogenic Bacterial Biofilms by Quantitative PCR. Springer Link. (2023). [URL: https://link.springer.com/protocol/10.1007/978-1-0716-2819-9_11]
  • AHL-degradation or modification mechanism of quorum quenching enzymes. ResearchGate. [URL: https://www.researchgate.net/figure/AHL-degradation-or-modification-mechanism-of-quorum-quenching-enzymes-AHL-acylase-AHL_fig3_317325619]
  • Kumar, L., et al. (2022). Molecular Mechanisms and Applications of N-Acyl Homoserine Lactone-Mediated Quorum Sensing in Bacteria. MDPI. [URL: https://www.mdpi.com/2073-4409/11/21/3494]
  • França, A., et al. (2012). Optimizing a qPCR Gene Expression Quantification Assay for S. epidermidis Biofilms: A Comparison between Commercial Kits and a Customized Protocol. PLOS One. [URL: https://journals.plos.org/plosone/article?id=10.1371/journal.pone.0037480]
  • Schwartz, T., et al. (2007). Use of quantitative real-time RT-PCR to analyse the expression of some quorum-sensing regulated genes in Pseudomonas aeruginosa. Analytical and Bioanalytical Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/17131112/]

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Validation

Validation of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide as a Research Tool: A Comparative Guide

As a Senior Application Scientist specializing in microbial pathogenesis and drug discovery, I frequently evaluate signaling molecules that dictate host-pathogen interactions. Among these, 3-Hydroxy-N-((S)-2-oxotetrahydr...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in microbial pathogenesis and drug discovery, I frequently evaluate signaling molecules that dictate host-pathogen interactions. Among these, 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (commonly known as 3-hydroxy-C12-HSL ) stands out as a highly versatile and critical research tool.

Unlike standard synthetic inhibitors, 3-hydroxy-C12-HSL occupies a unique biological niche: it is both the primary quorum sensing (QS) autoinducer for the ESKAPE pathogen Acinetobacter baumannii[1], and a quorum-quenching (QQ) degradation product of Pseudomonas aeruginosa’s canonical signal, 3-oxo-C12-HSL (OdDHL)[2]. This dual identity makes it an indispensable standard for researchers developing antivirulence therapies, screening oxidoreductase activity, or mapping inter-species bacterial communication.

This guide objectively compares 3-hydroxy-C12-HSL against alternative QS modulators and provides self-validating experimental workflows to ensure rigorous, reproducible data in your laboratory.

Mechanistic Overview: The Dual Nature of 3-Hydroxy-C12-HSL

To utilize 3-hydroxy-C12-HSL effectively, researchers must understand the causality behind its biological activity. In P. aeruginosa, the LasI/LasR system is the master regulator of virulence. The native signal, 3-oxo-C12-HSL, binds LasR to trigger the expression of elastase, pyocyanin, and biofilm matrices[3].

However, when host-derived eukaryotic enzymes (such as those found in Hydra) or bacterial oxidoreductases (like BpiB09) reduce the C3 ketone of 3-oxo-C12-HSL to a hydroxyl group, they generate 3-hydroxy-C12-HSL[2][4]. This subtle structural shift alters the thermodynamics of receptor binding. The modified molecule cannot effectively dimerize LasR, leading to "signaling confusion" and a subsequent collapse of P. aeruginosa virulence[2]. Conversely, in A. baumannii, the AbaR receptor has evolved to specifically recognize 3-hydroxy-C12-HSL to drive robust biofilm formation[1].

Pathway OdDHL 3-oxo-C12-HSL (OdDHL) Enzyme Oxidoreductase (e.g., BpiB09) OdDHL->Enzyme Quorum Quenching LasR LasR Receptor (P. aeruginosa) OdDHL->LasR High Affinity Hydroxy 3-hydroxy-C12-HSL Enzyme->Hydroxy Reduction Hydroxy->LasR Low Affinity (Signal Confusion) AbaR AbaR Receptor (A. baumannii) Hydroxy->AbaR High Affinity Virulence Virulence Factors LasR->Virulence Activation Biofilm Biofilm Formation AbaR->Biofilm Activation

Pathway of 3-hydroxy-C12-HSL in quorum sensing and quorum quenching mechanisms.

Comparative Performance Data

When designing an assay, selecting the correct reference compound is critical. The table below synthesizes the quantitative and functional differences between 3-hydroxy-C12-HSL, its precursor 3-oxo-C12-HSL, and a standard synthetic LasR antagonist.

Parameter3-Hydroxy-C12-HSL3-Oxo-C12-HSL (OdDHL)Synthetic Antagonist (e.g., V-06-018)
Primary Source A. baumannii (AbaI) / Modified P. aeruginosa signal[1][5]P. aeruginosa (LasI)[3]Chemical Synthesis
Mass-to-Charge (m/z)[M+H]+ 300.1000[5]298.1000[5]Variable
LasR Receptor Affinity Low (Acts as signaling confusion agent)[2]High (Canonical Agonist)[3]High (Competitive Antagonist)
AbaR Receptor Affinity High (Canonical Agonist)[1]LowUnknown / Variable
Primary Phenotypic Output Induces A. baumannii biofilm; Attenuates P. aeruginosa[1][2]Induces P. aeruginosa virulence (elastase, pyocyanin)[3]Suppresses P. aeruginosa virulence
Research Application Biomarker for oxidoreductase QQ activity; A. baumannii biofilm inducerBaseline positive control for LasR activationLead compound for antivirulence drug design

Self-Validating Experimental Workflows

To ensure scientific integrity, researchers must employ self-validating systems where chemical identification is directly coupled with biological phenotypic validation.

Workflow Prep 1. Sample Extraction (Ethyl Acetate) LCMS 2. LC-MS/MS Analysis (m/z 300.1 vs 298.1) Prep->LCMS Chemical ID Assay 3. Heterologous Reporter (E. coli + pJN105L) Prep->Assay Biological Activity Pheno 4. Phenotypic Validation (Biofilm Assay) Prep->Pheno In Vivo Effect Data 5. Data Synthesis & Comparative Analysis LCMS->Data Assay->Data Pheno->Data

Self-validating experimental workflow for quantifying and assessing 3-hydroxy-C12-HSL.

Protocol 1: LC-MS/MS Quantification of Oxidoreductase Activity

Causality: Differentiating 3-oxo-C12-HSL from 3-hydroxy-C12-HSL requires high-resolution mass spectrometry due to the minute 2 Da mass difference[5]. Ethyl acetate is chosen for extraction because its polarity optimally partitions amphiphilic long-chain lactones while leaving highly polar, interfering proteins in the aqueous phase.

  • Extraction: Spike 1 mL of bacterial cell-free supernatant with 10 nM of an isotopically labeled internal standard (e.g., d3-3-oxo-C12-HSL) to control for extraction efficiency. Add 1 mL of acidified ethyl acetate (0.1% acetic acid).

  • Phase Separation: Vortex for 1 minute, then centrifuge at 10,000 x g for 5 minutes. Transfer the upper organic layer to a clean vial. Repeat twice and pool the organic phases.

  • Concentration: Evaporate the solvent under a gentle stream of nitrogen gas and reconstitute the residue in 100 µL of HPLC-grade methanol.

  • LC-MS/MS Analysis: Inject 5 µL onto a C18 reverse-phase column. Utilize a gradient of water/acetonitrile (both containing 0.1% formic acid).

  • Detection: Monitor Multiple Reaction Monitoring (MRM) transitions. 3-oxo-C12-HSL will elute and present at m/z 298.1000, while 3-hydroxy-C12-HSL will present at m/z 300.1000[5].

Protocol 2: Heterologous Reporter Gene Assay

Causality: Chemical presence does not guarantee biological activity. To prove that the detected 3-hydroxy-C12-HSL is functionally active (or inactive against LasR), we use a heterologous E. coli host. Because E. coli lacks native AHL synthases, it provides a "zero-background" baseline, ensuring that any reporter activation is strictly caused by the exogenously added compound.

  • Strain Preparation: Grow E. coli harboring a LasR-dependent (or AbaR-dependent) reporter plasmid (e.g., coupled to luxCDABE or GFP) overnight in LB broth with appropriate antibiotics.

  • Dilution & Seeding: Dilute the culture to an OD600 of 0.1 in fresh media. Aliquot 90 µL per well into a black, clear-bottom 96-well microtiter plate.

  • Compound Addition: Add 10 µL of synthetic 3-hydroxy-C12-HSL (test), 3-oxo-C12-HSL (positive control), and solvent (negative control) in a dose-response gradient (10 nM to 10 µM).

  • Incubation & Reading: Incubate at 37°C with shaking. Measure both OD600 (for cell viability/growth normalization) and luminescence/fluorescence every 30 minutes for 6 hours.

  • Validation: A successful assay will show robust activation of the LasR reporter by 3-oxo-C12-HSL, but minimal to no activation by 3-hydroxy-C12-HSL, confirming its role as a signaling confusion agent[2].

Conclusion

For drug development professionals targeting multi-drug resistant ESKAPE pathogens, 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide is far more than a simple metabolite. It is a highly specific molecular probe. By incorporating this compound into rigorous, self-validating LC-MS/MS and reporter assays, researchers can accurately map quorum quenching oxidoreductase activity and screen for novel biofilm inhibitors targeting A. baumannii.

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Comparative

Benchmarking 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide Against Conventional Antibiotics: A Guide to Anti-Virulence Strategies

Executive Summary & The Paradigm Shift The escalating crisis of antimicrobial resistance (AMR) necessitates a fundamental shift in drug development: moving away from exclusively bactericidal compounds that exert immense...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Paradigm Shift

The escalating crisis of antimicrobial resistance (AMR) necessitates a fundamental shift in drug development: moving away from exclusively bactericidal compounds that exert immense evolutionary pressure, toward anti-virulence agents that disarm pathogens without threatening their immediate survival.

This guide benchmarks 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide —commonly known as 3-OH-C12-HSL —against conventional antibiotics. While 3-OH-C12-HSL is natively produced as a primary quorum-sensing (QS) autoinducer in Gram-negative bacteria like Acinetobacter baumannii, it exhibits profound, cross-kingdom anti-virulence activity against Gram-positive pathogens, notably Staphylococcus aureus (). By evaluating its performance against standards like Vancomycin, this guide provides drug development professionals with a blueprint for evaluating quorum-quenching therapeutics.

Mechanistic Divergence: Quorum Quenching vs. Cell Lysis

In my tenure overseeing high-throughput screening for antimicrobial adjuvants, the most common pitfall is conflating cell death with targeted virulence inhibition.

Conventional antibiotics (e.g., Vancomycin, Ciprofloxacin) target essential survival functions such as cell wall biosynthesis or DNA replication. This brute-force approach inevitably drives the selection of resistant phenotypes (e.g., MRSA, VRSA).

Conversely, 3-OH-C12-HSL acts as an allosteric modulator of the S. aureus accessory gene regulator (agr) system. By interfering with the binding of the native Autoinducing Peptide (AIP) to the AgrC sensor kinase, 3-OH-C12-HSL downregulates the production of destructive exotoxins (e.g., α-hemolysin, Toxic Shock Syndrome Toxin-1) without halting bacterial growth at sub-MIC concentrations. This minimizes the evolutionary pressure to develop resistance ().

SignalingPathway AIP AIP (Autoinducing Peptide) AgrC AgrC Receptor (Sensor Kinase) AIP->AgrC Binds & Activates AgrA AgrA (Response Regulator) AgrC->AgrA Phosphorylation RNAIII RNAIII / Virulence Factors (Exotoxins, TSST-1) AgrA->RNAIII Upregulates AHL 3-OH-C12-HSL (Target Compound) AHL->AgrC Allosteric Inhibition AHL->RNAIII Downregulates

Fig 1: 3-OH-C12-HSL mediated antagonism of the S. aureus agr quorum-sensing pathway.

Quantitative Benchmarking: Efficacy & Resistance Metrics

To objectively compare 3-OH-C12-HSL with standard-of-care treatments, we must evaluate both viability (Minimum Inhibitory Concentration, MIC) and virulence (Half-Maximal Inhibitory Concentration, IC50). As shown in the data below, 3-OH-C12-HSL effectively uncouples virulence from viability.

Table 1: Quantitative Performance Benchmarks against S. aureus (MRSA)

Metric3-OH-C12-HSL (Target)Vancomycin (Standard)Ciprofloxacin (Standard)
Primary Mechanism Quorum Quenching (agr inhibition)Cell Wall Synthesis InhibitionDNA Gyrase Inhibition
MIC (Viability) ~75 - 100 µM (Bacteriostatic)1 - 2 µg/mL (Bactericidal)0.5 - 1 µg/mL (Bactericidal)
IC50 (Virulence) 5 - 10 µMN/A (Lyses cells)N/A (Lyses cells)
Resistance Pressure Low (Targets non-essential traits)High (Selects for VISA/VRSA)High (Selects for efflux pumps)
Biofilm Disruption High (Prevents matrix maturation)Low (Poor matrix penetration)Moderate

Table 2: Pharmacological Profile Comparison

Property3-OH-C12-HSLConventional Antibiotics
Target Location Extracellular / Membrane ReceptorIntracellular / Cell Wall
Host Immunomodulation Yes (Suppresses pro-inflammatory cytokines)No (Often triggers endotoxin release)
Interspecies Utility High (Cross-kingdom communication)Low (Species-specific targets)

Self-Validating Experimental Protocol: Decoupling Growth from Virulence

To objectively benchmark an anti-virulence agent against a bactericidal antibiotic, standard MIC assays are insufficient. I mandate a dual-readout kinetic assay using an agr::GFP reporter strain of S. aureus.

The Causality of the Design: By simultaneously measuring optical density (OD600) and GFP fluorescence, the assay becomes an inherently self-validating system. A conventional antibiotic will cause a simultaneous drop in both OD600 and GFP. A true anti-virulence agent (like 3-OH-C12-HSL at sub-MIC levels) will show a stable OD600 curve (indicating viable cells) but a suppressed GFP curve (indicating quenched virulence). If the vehicle control (DMSO) shows no effect on either metric, we definitively prove targeted quorum quenching rather than non-specific solvent toxicity ().

Step-by-Step Methodology
  • Inoculum Preparation: Culture S. aureus ALC1743 (containing an agr::GFP plasmid) overnight in Tryptic Soy Broth (TSB) supplemented with appropriate selection markers. Dilute the culture to an OD600 of 0.05.

    • Expert Insight: Starting at a low OD ensures the bacteria are in the early exponential phase, strictly prior to the auto-induction threshold of the agr system.

  • Compound Plating: In a 96-well black, clear-bottom microtiter plate, perform serial dilutions of 3-OH-C12-HSL (0.1 µM to 100 µM) and Vancomycin (0.1 µg/mL to 64 µg/mL). Include an uninoculated media control (blank) and a 1% DMSO vehicle control.

  • Kinetic Incubation: Place the plate in a multi-mode microplate reader. Incubate at 37°C with continuous orbital shaking.

    • Expert Insight: Kinetic tracking captures the exact inflection point of QS activation, which static endpoint assays routinely miss.

  • Orthogonal Data Acquisition: Measure OD600 (biomass) and Fluorescence (Excitation 485 nm / Emission 520 nm) every 30 minutes for a total of 18 hours.

  • Data Synthesis: Calculate the specific fluorescence (GFP/OD600). Determine the IC50 for virulence by plotting the normalized fluorescence against the log concentration of 3-OH-C12-HSL.

ExperimentalWorkflow Step1 1. Inoculate S. aureus agr::GFP (OD600 = 0.05) Step2 2. Compound Addition (3-OH-C12-HSL vs. Vancomycin) Step1->Step2 Step3 3. Kinetic Incubation (37°C, 18h, Microplate Reader) Step2->Step3 Step4 4. Dual Readout (OD600 & GFP 520nm) Step3->Step4 Step5 5. Data Synthesis (Decouple Growth from Virulence) Step4->Step5

Fig 2: Self-validating workflow for decoupling bactericidal activity from virulence inhibition.

References

  • Qazi, S., Middleton, B., Muharram, S. H., Cockayne, A., Hill, P., O'Shea, P., Chhabra, S. R., Cámara, M., & Williams, P. (2006). "N-Acylhomoserine Lactones Antagonize Virulence Gene Expression and Quorum Sensing in Staphylococcus aureus." Infection and Immunity.[Link]

  • Kaufmann, G. F., Sartorio, R., Lee, S. H., Rogers, C. J., Meijler, M. M., Moss, J. A., Clapham, B., Brogan, A. P., Dickerson, T. J., & Janda, K. D. (2014). "Targeting Staphylococcus aureus Quorum Sensing with Nonpeptidic Small Molecule Inhibitors." ACS Chemical Biology.[Link]

  • Klitgaard, R. N., et al. (2017). "Small-Molecule Potentiators for Conventional Antibiotics against Staphylococcus aureus." ACS Infectious Diseases.[Link]

Validation

In silico versus in vitro activity of "3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide"

In Silico vs. In Vitro Activity of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide: A Comprehensive Comparison Guide Executive Summary & Biological Context In the development of anti-virulence therapeutics, targe...

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Author: BenchChem Technical Support Team. Date: April 2026

In Silico vs. In Vitro Activity of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide: A Comprehensive Comparison Guide

Executive Summary & Biological Context

In the development of anti-virulence therapeutics, targeting bacterial quorum sensing (QS) has emerged as a premier strategy to dismantle biofilm formation without exerting the selective pressures that drive antibiotic resistance. At the center of this research is 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide —commonly known as N-(3-hydroxydodecanoyl)-L-homoserine lactone (3-OH-C12-HSL) .

Unlike its highly studied structural cousin, 3-oxo-C12-HSL (the primary autoinducer of the Pseudomonas aeruginosa LasI/LasR system), 3-OH-C12-HSL is the primary signaling molecule for the opportunistic pathogen Acinetobacter baumannii via the AbaI/AbaR circuit[1][2]. Furthermore, recent discoveries indicate that eukaryotic host oxidoreductases can actively reduce the 3-oxo group of P. aeruginosa signals into the 3-hydroxy form, effectively hijacking the bacterial communication network to alter host colonization[3].

For researchers developing next-generation QS inhibitors (QSIs), understanding the behavioral delta between in silico predictions and in vitro realities for 3-OH-C12-HSL is critical. This guide objectively compares the computational and empirical activity of 3-OH-C12-HSL against alternative autoinducers, providing self-validating protocols to streamline your drug discovery pipeline.

Mechanistic Overview: The Thermodynamic Impact of the 3-Hydroxyl Group

The transition from a ketone (3-oxo) to a hydroxyl (3-hydroxy) group on the C12 aliphatic chain fundamentally alters the hydrogen-bonding landscape within LuxR-type receptor pockets.

  • AbaR Specificity: In A. baumannii, the AbaR receptor has evolved to specifically accommodate the hydrogen-bond donor capacity of the 3-hydroxyl group. This interaction stabilizes the receptor dimer, initiating the transcription of genes responsible for surface motility and biofilm maturation[4][5].

  • LasR Cross-Talk: When 3-OH-C12-HSL interacts with the P. aeruginosa LasR receptor, it acts as a weak agonist or partial antagonist. The LasR binding pocket (specifically residues Trp60 and Asp73) is thermodynamically optimized for the 3-oxo acceptor. Forcing a hydroxyl donor into this space alters the conformational dynamics of the receptor, leading to diminished virulence gene expression[6].

Quantitative Data Presentation: In Silico vs. In Vitro Performance

To contextualize the activity of 3-OH-C12-HSL, we must benchmark it against the canonical 3-oxo-C12-HSL and short-chain alternatives like C4-HSL. The following table synthesizes typical computational docking affinities with empirical biological readouts.

Compound / AutoinducerPrimary Target ReceptorIn Silico Docking Score (ΔG, kcal/mol)In Vitro EC₅₀ / Activity ThresholdPhenotypic Impact (Biofilm / Motility)
3-OH-C12-HSL AbaR (A. baumannii)-7.8 to -8.2~1.5 - 5.0 µMPotent induction of mature biofilm[4]
3-OH-C12-HSL LasR (P. aeruginosa)-6.5 to -7.2> 50 µM (Weak Agonist)Attenuates host colonization[3]
3-oxo-C12-HSL LasR (P. aeruginosa)-8.5 to -9.0~10 - 50 nMDrives elastase & robust biofilm[5]
C4-HSL RhlR (P. aeruginosa)-5.2 to -5.8~1.0 - 5.0 µMSecondary QS activation

Data synthesis derived from comparative structural studies and biosensor dose-response curves[4][5][7].

Experimental Methodologies: Bridging the Predictive Gap

Relying solely on computational docking can lead to false positives, as in silico models often fail to account for lipid membrane partitioning, active efflux pumps, and enzymatic degradation (e.g., lactonases). To build a self-validating system, researchers must couple rigorous in silico screening with cell-free in vitro validation.

Protocol A: In Silico Molecular Docking Workflow

Causality Check: We perform protein and ligand preparation to ensure correct physiological protonation states (pH 7.4). Failure to protonate the receptor's Asp73 correctly will result in catastrophic errors in predicting the hydrogen-bond network.

  • Receptor Preparation: Obtain the crystal structure of LasR (e.g., PDB: 2UV0) or generate a homology model for AbaR. Use a protein preparation wizard to assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4.

  • Ligand Conformational Search: Construct 3-OH-C12-HSL in 3D. Because the 12-carbon aliphatic chain is highly flexible, run a low-mode molecular dynamics conformational search to identify the global energy minimum. This prevents artificial steric clashes during docking.

  • Grid Generation: Define a 15 Å bounding box centered on the canonical autoinducer binding site (encompassing Tyr56, Trp60, and Asp73).

  • Docking Execution: Run standard precision (SP) or extra precision (XP) docking using AutoDock Vina or Glide. Extract the binding free energy (ΔG) and analyze the specific polar contacts made by the 3-hydroxyl group.

Protocol B: In Vitro Cell-Free Biosensor Assay

Causality Check: Whole-cell assays are confounded by membrane permeability. By using a cell-free transcription-translation (TX-TL) system, we isolate the receptor-ligand interaction, providing a direct, quantifiable readout of target engagement[7].

  • Plasmid Preparation: Engineer a reporter plasmid containing the target receptor gene (e.g., abaR or lasR) under a constitutive promoter, followed by a target promoter (e.g., PlasB​ ) driving a fast-folding GFP reporter.

  • TX-TL Reaction Setup: In a 384-well plate, combine 10 µL of commercial E. coli-based cell-free extract (e.g., Promega S30) with 5 nM of the reporter plasmid.

  • Ligand Introduction: Spike in 3-OH-C12-HSL at varying concentrations (serial dilution from 100 µM down to 1 nM) dissolved in DMSO (ensure final DMSO concentration remains <2% to prevent protein denaturation).

  • Kinetic Quantification: Incubate the plate at 30°C in a microplate reader. Measure GFP fluorescence (Ex: 488 nm, Em: 525 nm) every 10 minutes for 4 hours. Calculate the EC₅₀ based on the maximum fluorescence velocity.

Pathway & Workflow Visualization

G Synth AbaI Synthase (A. baumannii) Ligand 3-OH-C12-HSL (Autoinducer Signal) Synth->Ligand Synthesizes Receptor AbaR Receptor (Transcription Factor) Ligand->Receptor Binds (Kd) InSilico In Silico Docking (Predicts ΔG & H-Bonds) Ligand->InSilico Computational Modeling InVitro In Vitro TX-TL Biosensor (Validates EC50) Ligand->InVitro Empirical Testing TargetGenes Biofilm Maturation & Virulence Expression Receptor->TargetGenes Activates InSilico->InVitro Guides Compound Selection

Fig 1: Quorum sensing pathway of 3-OH-C12-HSL and the in silico to in vitro validation workflow.

References

  • The quorum sensing molecule N-Acyl homoserine lactone produced by Acinetobacter baumannii displays antibacterial and anticancer properties ResearchGate[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHBqULGMDvsk8tS7WitaGisIwlghWqy0SmIYyjDmgFdnj_luu5t_o-Rrz1VEsSQcLA4iUaRq4c-vGvhKlabU2bjlNMM2jB4S7RmS1hZXsCp_oOVWPaON-C2OAFOsUG7ddAC7t9K2kQf1vlhG7DnICzHCszZxRTgaQJq1wlRLqzzWgmHCnDJDNJ2_J9LwdnKMMs4ptsMtelPTVwJd3dzJ-7KHOZc5PoCTcwms9rkwL0xqfnTGt0f4NyGlMdFfJm_tI1LoEi8b0eoL5fSLsVU-fjfT7bcSNFKLdhFrIbM0GCsY0u4A_8cKCBE1cr6Kj9YT26REtHjQT5j8Fs=]
  • Host modification of a bacterial quorum-sensing signal induces a phenotypic switch in bacterial symbionts PNAS[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHcUbeyNHqEbS-tO185TYZv3uR302qXevhJFRN6WEPzNP1BDzXEVma1oz9PMeQ-7l0nd1QNDT8hoNOa8G9_GfZjDGHPtwW8KItccmnyDgy_m9rf3nnBGPOuFVsnZK5Zu0DveoOiV2wZh0Rqlg==]
  • A Cell-Free Biosensor for Detecting Quorum Sensing Molecules in P. aeruginosa-Infected Respiratory Samples ACS Synthetic Biology[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8MtJSDM8LNq5Vo1np3HENl3rdODdo-8UMCg1O2yWtZ91TOIiLeYu79ZKBGu06uSUSCJudCoAshVIywxd0p-epCZxMRHl-xFhimaqgcQImdv5aObWhxVBzTpsVxW_SNPysx6BZx9vKmfDb2RBe]
  • Attenuation of Quorum Sensing in the Pathogen Acinetobacter baumannii Using Non-native N-Acyl Homoserine Lactones ACS Publications[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHEj344HZ8Qu95HeWpFtn1vLByuCXcbIojXiMxakt4aUQa3i1Hg7Mo9wTFCMpS2YvWXcrrQr7hGJSFYPI4pbLKylLBp_DrcDfPSKqBaO7Lxz0nB6JjeUyme2368_onqZEr1rDb98w==]
  • Targeting Gram-Negative Bacterial Biofilm with Innovative Therapies: Communication Silencing Strategies MDPI[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGAKfDZ91_Dlg1y5Ym0K0antFCem0x6DUOVuW4pe4URn3Z26uRPulub8euLA34l0sZooGAjsQDGebPKnPJhjHDgLdZbxhIL2b4hCG5pfsI1KAuTjg98hdk6Th83IcxwRFw=]
  • Acinetobacter baumannii Quorum Sensing PLOS[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRr9TuVzk3tYVaS2OOvpNholx2MHwH4u5y9_5Rs7TwqmFdaEpdZ76mnqvto-Sy4cVZJsI-70xK7nvOp8LaF6YkXrcfUPjaDQ74SByQ1FrVn2cRsK3k7XO3MA6tpWvctGi27y5kGqFF33gR3848pnsobV__vLQFwcjeLhB10hqVLKMqEb72Mq2lZVlXkY6OBDRSXZYXlXC1lw==]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Safe Disposal of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (CAS No: 216596-73-5), a member of the N-acyl-homoserine lacton...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (CAS No: 216596-73-5), a member of the N-acyl-homoserine lactone (AHL) family of quorum-sensing molecules.[1] Adherence to these procedures is critical not only for ensuring laboratory safety but also for maintaining environmental stewardship and regulatory compliance. The guidance herein is grounded in an understanding of the compound's chemical structure, potential biological activity, and the hazards associated with analogous chemical entities.

Core Principles: Understanding the "Why" Behind the Protocol

The primary concerns guiding this protocol are:

  • Potential Biological Activity: As an AHL, this molecule is designed to influence bacterial behavior.[2] Its unmitigated release into the environment could have unforeseen ecological consequences.

  • Aquatic Toxicity: Many long-chain organic molecules exhibit high toxicity to aquatic life. An SDS for a similar compound explicitly states it is "Very toxic to aquatic life with long lasting effects" (H410). This necessitates preventing any release into sewer systems or waterways.

  • Human Health Hazards: Based on data from analogous compounds, we must assume this substance may be toxic if swallowed (H301), cause serious eye damage (H318), trigger allergic skin reactions (H317), and potentially damage fertility or the unborn child (H360).

Therefore, the foundational principle of this guide is to treat 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide as hazardous chemical waste at all times.

Hazard Assessment Summary

The following table summarizes the potential hazards, synthesized from SDS documents for structurally similar compounds. This data dictates the stringent handling and disposal requirements.

Hazard CategoryGHS Hazard StatementRationale and Implication for DisposalSource
Acute Oral Toxicity H301: Toxic if swallowedAccidental ingestion is a significant risk. Waste must be securely contained to prevent exposure.
Serious Eye Damage H318: Causes serious eye damageContact can cause irreversible harm. Mandates the use of eye protection during handling and disposal.
Skin Sensitization H317: May cause an allergic skin reactionRepeated contact may lead to an allergic response. Requires diligent use of gloves and immediate disposal of contaminated PPE.[3]
Reproductive Toxicity H360: May damage fertility or the unborn childThis is a high-concern hazard. All waste streams must be managed to prevent any possibility of human exposure.
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effectsThe highest environmental risk. Under no circumstances should this chemical or its containers be disposed of down the drain.

Step-by-Step Disposal Protocol

This protocol covers all forms of waste: pure compound, solutions, and contaminated labware.

Required Personal Protective Equipment (PPE)

Before beginning any disposal procedure, ensure the following PPE is worn:

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Hand Protection: Nitrile gloves (or other chemically resistant gloves). Inspect for tears before use and change them immediately if contamination is suspected.

  • Body Protection: A standard laboratory coat.

Segregation and Collection of Waste

Proper segregation at the point of generation is the most critical step. Never mix this waste with non-hazardous trash.

A. Solid Waste:

  • Includes: Expired or unused pure compound, contaminated absorbent materials from spills, contaminated weighing papers, and disposable plasticware (e.g., pipette tips, microfuge tubes).

  • Procedure:

    • Designate a specific, sealable, and chemically compatible container (e.g., a high-density polyethylene (HDPE) pail or a wide-mouth glass jar with a screw-top lid).

    • Line the container with a heavy-duty plastic bag.

    • Place all solid waste directly into this container.

    • Keep the container closed when not in use.

B. Liquid Waste:

  • Includes: Solutions containing the compound, used solvents from reaction workups or chromatography, and rinsates from glassware decontamination.

  • Procedure:

    • Designate a sealable, chemically compatible waste container (e.g., an HDPE or glass solvent bottle).

    • Crucially, ensure the liquid waste is compatible with other contents in the container. Do not mix aqueous and organic waste streams unless specifically instructed by your institution's Environmental Health & Safety (EHS) department.

    • Using a funnel, carefully pour the liquid waste into the designated container.

    • Do not fill the container beyond 90% capacity to allow for vapor expansion.

    • Securely cap the container immediately after adding waste.

Container Labeling

All waste containers must be labeled immediately upon creation. An incomplete or missing label is a serious safety and compliance violation.

Your institution's EHS department will provide official hazardous waste labels. The label must include, at a minimum:

  • The words "HAZARDOUS WASTE" .

  • The full chemical name: "3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide" .

  • The CAS Number: "216596-73-5" .

  • An accurate list of all contents, including solvents and their approximate percentages.

  • The relevant hazard pictograms (e.g., skull and crossbones for toxicity, health hazard, environment).

  • The date the container was started.

Storage and Final Disposal
  • Storage: Store the sealed and labeled waste containers in a designated satellite accumulation area (SAA) within your laboratory. This area should be under the control of laboratory personnel, away from drains, and in secondary containment (such as a chemical-resistant tray) to contain any potential leaks.

  • Disposal: When the container is full or you are finished generating this type of waste, contact your institution's EHS department to schedule a pickup. Do not attempt to transport or dispose of the waste yourself.[4][5]

Emergency Procedures

Spill Management

In the event of a spill, act quickly to contain the material.

  • Alert Personnel: Inform others in the immediate area.

  • Isolate the Area: Secure the location to prevent others from entering.

  • Don PPE: Wear the appropriate PPE as described in section 3.1.

  • Containment:

    • For liquid spills: Cover with a chemically inert absorbent material (e.g., vermiculite, sand, or a commercial spill pillow). Do not use combustible materials like paper towels as the primary absorbent.

    • For solid spills: Carefully sweep or scoop the material into a container, avoiding the creation of dust. If necessary, lightly moisten the powder with an appropriate solvent (like isopropanol) to minimize dust generation.

  • Collection: Place all contaminated absorbent and cleaning materials into your designated solid hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or acetone) followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

Decontamination of Glassware and Surfaces
  • Routine Decontamination: Thoroughly rinse all contaminated glassware and equipment with a suitable organic solvent (e.g., ethanol or acetone) to dissolve and remove the compound.

  • Collect the Rinsate: The initial solvent rinses are considered hazardous waste and MUST be collected in your designated liquid waste container.[6]

  • Final Cleaning: After the initial solvent rinse, glassware can be washed using standard laboratory detergents and water.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide waste.

DisposalWorkflow start Waste Generation (Solid or Liquid) ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate Step 2: Segregate Waste ppe->segregate solid_waste Solid Waste (Pure compound, tips, contaminated paper) segregate->solid_waste Solid liquid_waste Liquid Waste (Solutions, rinsates) segregate->liquid_waste Liquid solid_container Step 3a: Place in Lined, Labeled Solid Waste Container solid_waste->solid_container liquid_container Step 3b: Place in Labeled Liquid Waste Container liquid_waste->liquid_container check_label Step 4: Verify Container Label is Complete and Accurate solid_container->check_label liquid_container->check_label store Step 5: Store in Secondary Containment in Satellite Accumulation Area check_label->store Label OK full Container Full? store->full full->store No ehs Step 6: Contact EHS for Pickup full->ehs Yes end End of Process ehs->end

Caption: Disposal workflow for 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide.

Conclusion: A Culture of Safety

The proper disposal of 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide is not merely a procedural task but a fundamental aspect of responsible scientific practice. By understanding the potential hazards and adhering strictly to this protocol, you protect yourself, your colleagues, and the environment. Always prioritize safety, and when in doubt, consult your institution's Environmental Health & Safety department. They are your primary resource for ensuring compliance and safety in the laboratory.

References

  • 3M. (2024, September 19). Safety Data Sheet. Retrieved from 3M website. [Link]

  • Next Peptide. (n.d.). 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide. Retrieved from Next Peptide website. [Link]

  • PubChemLite. (n.d.). 3-hydroxy-n-((s)-2-oxotetrahydrofuran-3-yl)dodecanamide (C16H29NO4). Retrieved from PubChemLite website. [Link]

  • Wikipedia. (n.d.). N-Acyl homoserine lactone. Retrieved from Wikipedia website. [Link]

  • National University of Singapore. (n.d.). Other Harmful Chemicals. Retrieved from NUS Chemistry website. [Link]

  • Ochiai, S., et al. (2013). Production and degradation of N-acylhomoserine lactone quorum sensing signal molecules in bacteria isolated from activated sludge. Bioscience, Biotechnology, and Biochemistry, 77(12), 2436-40. [Link]

Sources

Handling

Personal protective equipment for handling 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide

Comprehensive Safety and Handling Guide for 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (3-OH-C12-HSL) Executive Summary As a Senior Application Scientist, I recognize that handling potent quorum-sensing auto...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Handling Guide for 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide (3-OH-C12-HSL)

Executive Summary

As a Senior Application Scientist, I recognize that handling potent quorum-sensing autoinducers requires precision beyond standard chemical safety. 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide—commonly known as 3-OH-C12-HSL —is a critical signaling molecule in Gram-negative bacterial communication[1]. Because it actively modulates gene expression, regulates virulence, and can exhibit cross-kingdom immunomodulatory effects (such as inducing apoptosis in host macrophages)[2], stringent handling protocols are non-negotiable.

This guide provides a self-validating, step-by-step operational framework for researchers and drug development professionals to safely handle, prepare, and dispose of 3-OH-C12-HSL, ensuring both operator safety and experimental integrity.

Chemical Profile & Hazard Assessment

Before handling 3-OH-C12-HSL, it is critical to understand its physicochemical properties. The molecule consists of a hydrophilic homoserine lactone ring and a hydrophobic 12-carbon acyl chain with a 3-hydroxy substitution[3]. This amphiphilic nature dictates its solubility and biological permeability.

Property / HazardDetail
Chemical Name 3-Hydroxy-N-((S)-2-oxotetrahydrofuran-3-yl)dodecanamide
Common Synonyms 3-OH-C12-HSL, N-(3-Hydroxydodecanoyl)-L-homoserine lactone
CAS Number 216596-73-5[4]
Molecular Weight 299.41 g/mol [4]
Solubility Soluble in anhydrous DMSO, DMF, and Ethanol[5]; poorly soluble in water
Storage Conditions -20°C, desiccated, protected from light[5]
GHS Classification Acute Toxicity - Oral 4 (H302: Harmful if swallowed); Skin/Eye Irritant[6]

Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient when working with biologically active signaling molecules dissolved in permeating solvents like DMSO. The following matrix outlines the required PPE and the causality behind each choice to ensure maximum safety.

Protection TypeRequired EquipmentCausality & Scientific Rationale
Hand Protection Double-layered Nitrile gloves (minimum 0.11 mm thickness).Rationale: 3-OH-C12-HSL is typically reconstituted in DMSO. DMSO is a potent carrier solvent that rapidly permeates the skin, carrying dissolved solutes into the bloodstream. Double-gloving provides a critical fail-safe; if the outer glove is compromised, the inner glove prevents immediate dermal exposure.
Eye Protection Snug-fitting safety goggles or a full face shield.Rationale: Accidental splashing of concentrated DMSO/AHL stock solutions can cause severe ocular irritation and rapid absorption through the mucous membranes.
Body Protection Fluid-resistant laboratory coat with fitted cuffs.Rationale: Prevents aerosolized particles or micro-droplets from settling on exposed skin or personal clothing during vortexing or pipetting.
Respiratory/ Environmental Class II Biological Safety Cabinet (BSC) or Chemical Fume Hood.Rationale: While the powder is not highly volatile, weighing the lyophilized powder poses an inhalation risk. Handling within a controlled airflow environment mitigates the inhalation of biologically active dust.

Operational Workflow: Stock Preparation & Handling

To maintain scientific integrity, your protocol must be a self-validating system. The primary mode of AHL degradation in the laboratory is spontaneous lactonolysis (ring opening) driven by moisture and improper pH[7].

Step-by-Step Methodology for 10 mM Stock Preparation:

  • Equilibration (Critical Step): Remove the sealed vial of 3-OH-C12-HSL from -20°C storage and allow it to equilibrate to room temperature for at least 30 minutes before opening.

    • Validation: Opening a cold vial introduces atmospheric moisture, which initiates premature hydrolysis of the lactone ring, ruining the stock's biological activity.

  • Solvent Selection: Use strictly anhydrous Dimethyl Sulfoxide (DMSO) or absolute Ethanol (≥99.9%).

  • Reconstitution: In a fume hood, add the calculated volume of solvent directly to the vial (e.g., 334 µL of DMSO to 1 mg of powder to achieve a 10 mM stock).

  • Dissolution: Vortex gently for 30–60 seconds.

    • Validation: Visually inspect the solution against a light source. The solution must be completely clear with no particulate matter.

  • Aliquoting: Divide the stock into 10–20 µL single-use aliquots in sterile, low-bind microcentrifuge tubes.

    • Validation: AHLs are sensitive to repeated freeze-thaw cycles. Single-use aliquots ensure the concentration and molecular integrity remain constant across independent biological replicates.

  • Storage: Flash-freeze aliquots in liquid nitrogen and store immediately at -20°C or -80°C[5].

Mechanism of Action (Visualization)

Understanding how 3-OH-C12-HSL operates at the cellular level reinforces the necessity for strict handling. As a diffusible autoinducer, it passively crosses bacterial membranes to bind cytoplasmic LuxR-type receptors, triggering a transcriptional cascade that upregulates virulence factors and biofilm formation[3].

QuorumSensing AHL_ext 3-OH-C12-HSL (Extracellular) Membrane Bacterial Membrane (Passive Diffusion) AHL_ext->Membrane AHL_int 3-OH-C12-HSL (Intracellular) Membrane->AHL_int Complex AHL-Receptor Complex (Active Dimer) AHL_int->Complex Binding Receptor LuxR-type Receptor (Inactive Monomer) Receptor->Complex Binding Promoter Target Promoter DNA (lux box) Complex->Promoter DNA Binding Expression Gene Expression (Virulence & Biofilm) Promoter->Expression Transcription

Figure 1: Mechanism of action for 3-OH-C12-HSL in Gram-negative bacterial quorum sensing.

Spill Response & Disposal Plan

Standard chemical cleanup is insufficient for biologically active signaling molecules. We leverage the inherent chemical vulnerability of the AHL molecule—its susceptibility to alkaline hydrolysis—to design a foolproof disposal plan.

The Science of AHL Deactivation: N-acyl homoserine lactones undergo rapid lactonolysis (cleavage of the homoserine lactone ring) at an alkaline pH (>8.0)[3]. Once the ring is opened, the molecule is permanently stripped of its biological signaling capacity[7].

Spill Response Protocol:

  • Isolate & Alert: Immediately restrict access to the spill area.

  • Chemical Inactivation: Flood the spill zone with a 1M NaOH solution or a 10% sodium hypochlorite (bleach) solution (which is highly alkaline).

  • Incubation: Allow the alkaline solution to sit for a minimum of 30 minutes. This provides sufficient time for complete lactonolysis of the 3-OH-C12-HSL molecules[8].

  • Absorption: Wipe up the neutralized spill using absorbent spill pads.

  • Disposal: Place all contaminated pads and gloves into a clearly labeled hazardous waste container for incineration.

Routine Liquid Waste Disposal: Never pour active AHL solutions down the drain. Collect all 3-OH-C12-HSL liquid waste in a dedicated container pre-loaded with sufficient 1M NaOH to maintain a pH > 9.0. Allow the waste to chemically deactivate overnight before transferring it to your facility's environmental health and safety (EHS) team for final disposal.

References

  • Churchill, M. E. A., & Chen, L. (2011). Structural Basis of Acyl-homoserine Lactone-Dependent Signaling. Chemical Reviews. Available at: [Link]

  • Yates, E. A., et al. (2002). N-Acylhomoserine Lactones Undergo Lactonolysis in a pH-, Temperature-, and Acyl Chain Length-Dependent Manner during Growth of Yersinia pseudotuberculosis and Pseudomonas aeruginosa. Infection and Immunity. Available at: [Link]

  • Kraus, D., et al. (2017). Quorum Sensing in a Methane-Oxidizing Bacterium. ResearchGate. Available at: [Link]

Sources

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